molecular formula C13H17NO7 B613086 D-Threonine benzyl ester oxalate CAS No. 201274-09-1

D-Threonine benzyl ester oxalate

Cat. No.: B613086
CAS No.: 201274-09-1
M. Wt: 299.28
InChI Key: SXBVEEGVIGATLZ-KXNXZCPBSA-N
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Description

D-Threonine benzyl ester oxalate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO7 and its molecular weight is 299.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBVEEGVIGATLZ-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of D-Threonine benzyl ester oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of D-Threonine Benzyl Ester Oxalate , a critical chiral intermediate in peptide synthesis and medicinal chemistry.

Synonyms: H-D-Thr-OBzl[1][2][3][4] · Oxalate; (2R,3S)-2-Amino-3-hydroxybutyric acid benzyl ester oxalate.

Executive Summary & Chemical Identity

This compound is the stable oxalate salt of the benzyl ester of D-threonine. It serves as a C-terminal protected amino acid building block, primarily used to prevent racemization during peptide coupling and to provide a semi-permanent protecting group removable by hydrogenolysis.[5]

The oxalate salt form is preferred over the hydrochloride (HCl) or p-toluenesulfonate (TosOH) salts in specific applications due to its superior crystallinity, non-hygroscopic nature, and defined stoichiometry, which facilitates precise weighing and handling in solid-phase and solution-phase peptide synthesis (SPPS).[5]

Nomenclature Clarification (Critical)

Researchers often encounter ambiguity regarding "benzyl" derivatives of threonine. It is vital to distinguish between the Mono-benzyl (C-terminal ester only) and Di-benzyl (Side-chain ether + C-terminal ester) forms.

FeatureTarget Compound (Mono-Benzyl) Common Variant (Di-Benzyl)
Common Name H-D-Thr-OBzl[3][6] · Oxalate H-D-Thr(Bzl)-OBzl[3][6][7][8] · Oxalate
Structure Benzyl ester at C-terminus; Free -OH side chain.[6][8][9]Benzyl ester at C-terminus; Benzyl ether at side chain.
CAS Number 201274-09-1 188660-14-2
Formula C₁₁H₁₅NO₃ · C₂H₂O₄C₁₈H₂₁NO₃[5][8][10] · C₂H₂O₄
Mol.[4][6][8][9][11] Weight 299.28 g/mol 389.41 g/mol
Primary Use C-term protection with free -OH for glycosylation or phosphorylation.Full protection for hydrophobic peptide assembly.

This guide focuses on the Mono-benzyl ester (H-D-Thr-OBzl[3] · Oxalate) , CAS 201274-09-1.[1][4]

Physicochemical Properties

The following data represents the physicochemical profile of H-D-Thr-OBzl[1][2][3][4][6][7][8] · Oxalate.

Solid-State Properties
PropertySpecificationNotes
Appearance White to off-white crystalline powderHigh crystallinity indicates high purity.
Melting Point 135–140 °C (Typical)Note: Di-benzyl variant melts higher (158–170 °C).
Hygroscopicity LowSuperior to HCl salts, which are often deliquescent.[5]
Solubility Soluble in Water, Methanol, DMSO, DMF.[5]Limited solubility in non-polar solvents (DCM, Hexane).[5]
Chiral & Solution Properties
PropertyValueConditions
Specific Rotation

+5.5° ± 1.0° c=1.0 in DMF
Chiral Purity ≥ 99.5% (ee)Critical for preventing epimerization in drugs.
pKa (Theoretical)

-NH₂: ~7.8
Esterification lowers the pKa of the amine compared to free AA.

Technical Insight: The specific rotation is the inverse of the L-isomer (CAS 201274-07-9), which exhibits


.[4] Verification of the positive sign is a mandatory QC step to confirm D-configuration.

Synthesis & Manufacturing Protocol

The synthesis of this compound involves Fischer esterification followed by salt exchange. This method avoids the use of hazardous reagents like benzyl bromide and minimizes racemization.

Reaction Mechanism & Workflow

The process utilizes the azeotropic removal of water to drive the equilibrium toward the ester.

SynthesisWorkflow Start Raw Material: D-Threonine (Free Acid) Step1 Esterification (BnOH, p-TsOH, Benzene/Toluene) Reflux with Dean-Stark Trap Start->Step1 Activation Inter1 Intermediate: H-D-Thr-OBzl · p-TsOH Step1->Inter1 -H2O Step2 Neutralization / Extraction (Aq. NaHCO3 / EtOAc) Inter1->Step2 pH Adjustment Inter2 Free Base: H-D-Thr-OBzl (Oil) Step2->Inter2 Isolation Step3 Salt Formation (Add Anhydrous Oxalic Acid in EtOH) Inter2->Step3 Crystallization Final Product: H-D-Thr-OBzl · Oxalate (Crystalline Solid) Step3->Final Filtration & Drying

Figure 1: Step-wise synthesis workflow for this compound.

Detailed Protocol
  • Esterification: Suspend D-Threonine (1.0 eq) in Benzyl Alcohol (5.0 eq) and Toluene. Add p-Toluenesulfonic acid (p-TsOH, 1.1 eq). Reflux using a Dean-Stark apparatus until water evolution ceases (~5-8 hours).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ (2x) to remove excess acid and unreacted D-Thr. Wash with brine.

  • Free Base Isolation: Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the oily free base.

  • Salt Formation: Dissolve the free base in absolute Ethanol (EtOH). Add Oxalic Acid (anhydrous, 1.0 eq) dissolved in warm EtOH dropwise.

  • Crystallization: Cool the solution to 0-4°C. White crystals will precipitate. Filter, wash with cold EtOH/Et₂O, and dry under vacuum.[5]

Quality Control & Validation

To ensure suitability for GMP peptide synthesis, the following QC battery is required.

Analytical Specifications
TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Confirms Benzyl (7.4 ppm),

-CH,

-CH, and Oxalate protons.[9]
Purity HPLC (C18 Column)≥ 98.5% Area
Chiral Purity Chiral HPLC (Crownpak or Chiralpak)≥ 99.5% D-isomer (≤ 0.5% L-isomer)
Water Content Karl Fischer (KF)≤ 1.0% (Anhydrous form preferred)
Residual Solvents GC-HeadspaceBenzyl Alcohol < 5000 ppm; Toluene < 890 ppm
QC Logic Flow

The following diagram illustrates the decision tree for lot release.

QC_Logic Sample Batch Sample Identity 1. Identity (NMR/MS) Confirm Structure Sample->Identity Purity 2. Purity (HPLC) >98.5% Identity->Purity Pass Reject REJECT / REWORK Identity->Reject Fail Chiral 3. Chiral Purity >99.5% ee Purity->Chiral Pass Purity->Reject Fail Release RELEASE BATCH Chiral->Release Pass Chiral->Reject Fail

Figure 2: Quality Control Decision Tree ensuring enantiomeric excess and chemical purity.

Handling, Stability & Storage

  • Storage: Store at 2–8°C in a tightly sealed container.

  • Atmosphere: Protect from humidity; the oxalate salt is stable but can hydrolyze over extended periods if exposed to moisture.

  • Stability: Re-test every 12 months. Stable for >2 years under proper conditions.

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

  • Watson International. (2025). Product Specification: H-Thr-OBzL.n.Oxlate(1:1) CAS 201274-07-9.[4][12] Retrieved from

  • ChemicalBook. (2025). H-D-Thr-OBzl Oxalate Properties and CAS 201274-09-1. Retrieved from

  • NIST. (2025). Optical Rotation and Atomic Dimension Data. Retrieved from

  • PubChem. (2025). Compound Summary: Threonine Benzyl Ester Derivatives. Retrieved from

  • BOC Sciences. (2025). O-Benzyl-D-threonine benzyl ester oxalate (Di-benzyl variant data). Retrieved from

Sources

D-Threonine benzyl ester oxalate molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Physicochemical Analysis

Executive Summary

D-Threonine benzyl ester oxalate is a critical chiral building block in the synthesis of non-ribosomal peptides, protease inhibitors, and peptidomimetics. As the D-enantiomer of the proteinogenic amino acid threonine, it imparts resistance to enzymatic degradation, a vital property for therapeutic stability. This guide provides a definitive technical analysis of the compound, resolving common ambiguities between its mono-ester and di-benzyl forms, and detailing its synthesis, structural properties, and quality control parameters.

Molecular Identity & Physicochemical Properties[1][2][3][4]

The term "this compound" primarily refers to the C-terminal benzyl ester of D-threonine, stabilized as an oxalate salt. It is crucial to distinguish this from the side-chain protected variant (


-benzyl), which is chemically distinct.
1.1 Core Specifications (Mono-Ester Form)
PropertySpecification
Systematic Name Benzyl (2R,3S)-2-amino-3-hydroxybutanoate oxalate
Common Name H-D-Thr-OBzl[1] · Oxalate
CAS Number 201274-09-1 (D-form ref); 201274-07-9 (L-form analogue)
Molecular Formula

(

)
Molecular Weight 299.28 g/mol
Stoichiometry 1:1 (Amine : Oxalic Acid)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ether

Critical Note on Variants: Researchers often encounter


-Benzyl-D-threonine benzyl ester oxalate  (CAS 188660-14-2).[] This is the di-protected  derivative (MW 389.41  g/mol ), where the side-chain hydroxyl is also benzylated. Ensure the correct CAS is selected for your specific synthetic pathway.
1.2 Structural Visualization

The following diagram illustrates the connectivity of the mono-ester oxalate salt, highlighting the stereocenters (


) and the ionic interaction between the ammonium group and the oxalate counterion.

Figure 1: Connectivity diagram of H-D-Thr-OBzl oxalate. Note the free hydroxyl group on the beta-carbon, distinguishing it from the di-benzyl derivative.

Synthetic Pathways & Protocol Design

The synthesis of this compound is preferred over the hydrochloride salt due to the superior crystallinity of the oxalate form. Hydrochloride salts of amino acid esters, particularly threonine, are often hygroscopic oils or low-melting solids that are difficult to purify without chromatography.

2.1 Reaction Mechanism

The synthesis typically follows a Fischer Esterification or a Thionyl Chloride activation route, followed by salt exchange.

  • Activation: D-Threonine reacts with benzyl alcohol in the presence of an acid catalyst (e.g.,

    
    -TsOH) or via an acyl chloride intermediate (using 
    
    
    
    ).
  • Esterification: The carboxyl group is benzylated; the side-chain hydroxyl remains largely unreacted under controlled conditions due to steric hindrance and lower nucleophilicity compared to the carboxylate.

  • Salt Formation: The crude ester (free base) is treated with anhydrous oxalic acid in a polar organic solvent (e.g., Acetone/Ethanol) to precipitate the oxalate salt.

2.2 Validated Synthesis Workflow

Synthesis_Workflow Step1 Start: D-Threonine (Zwitterion) Step2 Reagent Addition: Benzyl Alcohol (Excess) + SOCl2 Temp: 0°C -> Reflux Step1->Step2 Activation Step3 Intermediate: D-Thr-OBzl (HCl Salt) Step2->Step3 Esterification (2-4h) Step4 Workup: Neutralize with NaHCO3 Extract into EtOAc Step3->Step4 Quench Step5 Free Base Isolation: D-Thr-OBzl (Oil) Step4->Step5 Phase Separation Step6 Salt Formation: Add Oxalic Acid (1.0 eq) in Acetone/EtOH Step5->Step6 Dissolution Step7 Final Product: D-Thr-OBzl Oxalate (Crystalline Precipitate) Step6->Step7 Crystallization

Figure 2: Step-by-step synthetic workflow for isolating high-purity D-Thr-OBzl oxalate.

2.3 Experimental Protocol (Bench Standard)
  • Reagents: D-Threonine (10g), Benzyl Alcohol (50mL), Thionyl Chloride (1.2 eq), Oxalic Acid (anhydrous).

  • Procedure:

    • Suspend D-Threonine in Benzyl Alcohol at 0°C.

    • Dropwise add Thionyl Chloride (exothermic).

    • Heat to 80°C for 4 hours. Monitor by TLC (System: BuOH/AcOH/H2O).

    • Cool and precipitate crude HCl salt with diethyl ether.

    • Critical Step (Purification): Partition the crude solid between Ethyl Acetate and saturated

      
      . Dry the organic layer (
      
      
      
      ) to obtain the free base oil.
    • Dissolve the oil in minimal Acetone. Add a stoichiometric amount of Oxalic Acid dissolved in warm Acetone.

    • Cool to 4°C overnight. Filter the white crystals.

Applications in Drug Development[3][6]
3.1 Peptide Synthesis (C-Terminal Protection)

D-Thr-OBzl oxalate is extensively used in Solution Phase Peptide Synthesis (SPPS) . The benzyl ester is stable to TFA (used for Boc removal) but cleaved by HF or catalytic hydrogenation (


). This orthogonality makes it ideal for synthesizing peptides requiring acid-labile side-chain protection.
3.2 Chiral Pool Synthesis

The compound serves as a chiral scaffold for:

  • Aziridine Synthesis: Cyclization of the threonine backbone to form chiral aziridines.

  • Beta-Lactams: Precursor for monobactam antibiotics where the D-configuration confers resistance to bacterial beta-lactamases.

Quality Control & Analytics

To ensure the integrity of the reagent for GMP processes, the following analytical standards are recommended:

  • HPLC Purity: >98.5% (Reverse phase C18, Acetonitrile/Water gradient).

  • Chiral Purity: <0.5% L-enantiomer (Chiralpak AD-H column).

  • 1H-NMR (DMSO-d6):

    • 
       7.35-7.45 (m, 5H, Ar-H)
      
    • 
       5.25 (s, 2H, 
      
      
      
      )
    • 
       4.15 (m, 1H, 
      
      
      
      -CH)
    • 
       3.95 (d, 1H, 
      
      
      
      -CH)
    • 
       1.15 (d, 3H, 
      
      
      
      )
  • Melting Point: Distinct sharp range (typically 158-170°C for high purity forms, though variants may differ; verify against specific lot CoA).

References
  • Watson International . (n.d.). H-Thr-OBzL.n.Oxlate(1:1) Product Specifications. Retrieved October 26, 2023, from [Link]

  • PubChem . (2023).[3] Compound Summary: H-Thr(Bzl)-OBzl oxalate. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Synthesis Pathways for D-Threonine Benzyl Ester Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of D-Threonine benzyl ester oxalate represents a critical junction in peptide chemistry and chiral auxiliary synthesis. While simple alkyl esters are common, the benzyl ester (OBzl) provides a robust C-terminal protecting group removable by hydrogenolysis (


) or strong acid (HF, TFMSA), preserving the integrity of acid-labile side-chain protections (e.g., Boc) during peptide assembly.

Critical Distinction: In commercial and technical literature, "Threonine benzyl ester" can refer to two distinct species. This guide addresses both, with a primary focus on the mono-ester as the grammatical standard, while acknowledging the di-benzyl form often found as an oxalate salt in catalogs.

  • Mono-Ester (Target A): H-D-Thr-OBzl[1][2] • Oxalate (Side-chain free).[3] Used when the hydroxyl group must remain free for glycosylation or phosphorylation.

  • Di-Benzyl Ester (Target B): H-D-Thr(Bzl)-OBzl • Oxalate (Side-chain protected). Common in Boc-SPPS to prevent O-acylation.

This guide details the Fischer-Speier Esterification via a "Green Solvent" modification (Cyclohexane/Toluene) to minimize toxicity while maximizing yield, followed by a controlled Salt Metathesis to generate the stable oxalate form.

Retrosynthetic Analysis

The construction of the target molecule relies on the thermodynamic drive of esterification coupled with the selective precipitation of the oxalate salt.

Retrosynthesis cluster_conditions Critical Control Points Target This compound (Crystalline Salt) FreeBase H-D-Thr-OBzl (Free Base) (Unstable Oil/Solid) Target->FreeBase Salt Formation Reagent Oxalic Acid (Salt Former) Target->Reagent Intermed Intermediate Salt (Tosylate or HCl) FreeBase->Intermed Neutralization SM1 D-Threonine (Chiral Source) Intermed->SM1 Fischer Esterification (-H2O) SM2 Benzyl Alcohol (Solvent & Reactant) Intermed->SM2 Azeotrope Water Removal (Dean-Stark) Temp Temp < 110°C (Prevent Racemization)

Figure 1: Retrosynthetic breakdown of this compound.

Core Synthesis Protocol: Modified Fischer Esterification

The standard industrial route utilizes


-Toluenesulfonic acid (

-TsOH) to catalyze the reaction and trap the amine. While benzene was historically used for azeotropic water removal, this protocol utilizes Cyclohexane or Toluene as safer, high-efficiency alternatives.
Reagents & Materials
ReagentRoleEquiv.Notes
D-Threonine Substrate1.0High optical purity (>99% ee) required.
Benzyl Alcohol Reactant/Solvent5.0 - 10.0Excess drives equilibrium; acts as solvent.

-Toluenesulfonic Acid (Monohydrate)
Catalyst1.1 - 1.5Drives protonation; forms intermediate salt.
Cyclohexane Azeotrope SolventN/ABoiling point ~81°C; safer than Benzene.
Oxalic Acid (Anhydrous) Salt Former1.0For final salt exchange.
Step-by-Step Workflow
Phase 1: Esterification (The Tosylate Intermediate)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add D-Threonine (1.0 equiv),

    
    -TsOH•
    
    
    
    (1.2 equiv), and Benzyl Alcohol (5.0 equiv).
  • Solvent: Add Cyclohexane (approx. 5-10 mL per gram of amino acid).

    • Expert Insight: Cyclohexane forms an azeotrope with water at ~69°C. This lower boiling point compared to Toluene (110°C) minimizes the risk of racemization at the

      
      -carbon, which is a known risk for sensitive amino acids [1].
      
  • Reflux: Heat the mixture to reflux. Vigorous stirring is essential as the amino acid is initially insoluble.

  • Monitoring: Continue reflux until water evolution ceases in the Dean-Stark trap (typically 4–6 hours). The solution should become homogeneous.

  • Precipitation: Cool the mixture to room temperature. Add Ethyl Acetate or Diethyl Ether to precipitate the crude benzyl ester tosylate salt.[4]

  • Isolation: Filter the white solid (H-D-Thr-OBzl • pTsOH) and wash with ether to remove excess benzyl alcohol.

Phase 2: Free Basing (Crucial for Anion Exchange)

Note: Direct conversion from Tosylate to Oxalate is inefficient. We must isolate the free base first.

  • Dissolution: Suspend the Tosylate salt in a biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous

    
     (or 
    
    
    
    ).
  • Extraction: Shake vigorously until the solid dissolves. Separate the organic layer.

  • Re-extraction: Extract the aqueous layer twice more with EtOAc.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure (keep bath < 40°C) to obtain H-D-Thr-OBzl as a viscous oil. Do not store the free base long-term; it is unstable.

Phase 3: Oxalate Salt Formation
  • Solvation: Dissolve the oily free base in a minimal amount of warm Ethanol or Acetone .

  • Acid Addition: In a separate vessel, dissolve Oxalic Acid (1.0 equiv relative to the free base) in Ethanol. Add this solution dropwise to the amine solution with stirring.

  • Crystallization: The oxalate salt may precipitate immediately. If not, cool to 4°C or add a non-solvent like Diethyl Ether until turbidity appears.

  • Final Isolation: Filter the white crystalline solid. Wash with cold ether and dry under vacuum.

Technical Validation & Quality Control

Trustworthiness in synthesis is established through rigorous characterization.

Expected Analytical Data
  • Appearance: White crystalline powder.

  • Melting Point:

    • Mono-ester Oxalate (H-D-Thr-OBzl[1] • Ox): Typically 130–145°C (broad range depending on polymorph).

    • Note: The Di-benzyl variant (H-D-Thr(Bzl)-OBzl • Ox) has a higher MP, typically 158–170°C [2].

  • Solubility: Soluble in water, methanol; sparingly soluble in ethanol; insoluble in ether/hexane.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete water removal.Ensure Dean-Stark is functioning; increase reflux time; add fresh Cyclohexane.
Product is an Oil (Step 3) Impure free base or wet solvent.Ensure free base is dry before adding oxalic acid. Use anhydrous EtOH. Scratch flask to induce nucleation.
Racemization Detected Overheating during reflux.Switch from Toluene to Cyclohexane or Benzene (if safety permits). Reduce reaction time.
Side Chain Benzylation Harsh acid conditions.If unintended O-benzylation occurs, ensure temperature is controlled. (Note:

-TsOH usually favors C-terminal esterification only).

Visual Workflow (Graphviz)

SynthesisWorkflow start Start: D-Threonine step1 Reflux with BnOH, p-TsOH Solvent: Cyclohexane (Dean-Stark Trap) start->step1 inter1 Intermediate: H-D-Thr-OBzl • pTsOH step1->inter1 - H2O step2 Partition: EtOAc / NaHCO3 (Free Basing) inter1->step2 inter2 Free Base: H-D-Thr-OBzl (Oil) step2->inter2 Remove pTsOH step3 Add Oxalic Acid in EtOH Crystallization inter2->step3 end Final Product: This compound step3->end Precipitation

Figure 2: Operational workflow for the conversion of D-Threonine to its Benzyl Ester Oxalate salt.

Technical Note on Variants (O-Benzyl vs. Free Hydroxyl)

It is vital to verify the specific "D-Threonine benzyl ester" required.

  • Scenario A: Peptide Synthesis (C-terminal protection only). Follow the protocol above. The product is H-D-Thr-OBzl • Oxalate .[1][2][5][6][][8][9][10][11]

  • Scenario B: Fully Protected Building Block. If the target is H-D-Thr(Bzl)-OBzl • Oxalate (CAS 15260-11-4 analog), the starting material must be O-Benzyl-D-Threonine (H-D-Thr(Bzl)-OH).[1] The esterification protocol remains identical, but the starting material differs. This di-benzyl form is frequently sold as the oxalate salt due to its superior crystallinity compared to the HCl salt [3].

References

  • Bolchi, C. et al. (2015).[12] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Green Chemistry. Available at: [Link]

Sources

Key applications of D-Threonine benzyl ester oxalate in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Key Applications of D-Threonine Benzyl Ester Oxalate in Organic Chemistry

This compound stands as a pivotal molecule in the arsenal of synthetic organic chemists, particularly those engaged in the fields of pharmaceutical and biochemical research. Its utility stems from a unique combination of structural features: the inherent chirality of the D-threonine backbone, the protective function of the benzyl ester, and the stabilizing and handling advantages conferred by its oxalate salt form. This guide elucidates the core applications of this versatile reagent, providing in-depth technical insights for researchers, scientists, and drug development professionals.

Unveiling the Molecule: Structure and Physicochemical Properties

D-Threonine benzyl ester is a derivative of the unnatural amino acid D-threonine, where the carboxylic acid functional group is protected as a benzyl ester.[1] The oxalate salt form enhances its stability and crystallinity, making it easier to handle and store compared to the free base.

PropertyValue
IUPAC Name benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid
Molecular Formula C11H15NO3 · C2H2O4
Molecular Weight 299.28 g/mol (oxalate salt)
Appearance White solid
Stereochemistry (2R, 3S)

The presence of two stereocenters in the threonine backbone makes it a valuable chiral building block. The benzyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions, typically hydrogenolysis.

The Significance of the D-Configuration in Asymmetric Synthesis

The "unnatural" D-configuration of the amino acid is of paramount importance in modern drug design and development. Peptides and other molecules incorporating D-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. Furthermore, the D-threonine backbone serves as a valuable chiral source for the synthesis of complex molecules with specific stereochemical requirements.[2]

The Dual Role of Benzyl Ester and Oxalate Salt Formations

The benzyl ester serves as a crucial protecting group for the carboxyl functionality of D-threonine.[3] This protection is essential during chemical transformations that would otherwise affect the carboxylic acid, such as peptide coupling reactions. The benzyl group is typically stable to a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenation, a mild and efficient deprotection strategy.[4]

The formation of an oxalate salt is a common strategy to improve the handling characteristics of amino acid esters.[5][6] The oxalate salt of D-threonine benzyl ester is a crystalline solid that is more stable and less hygroscopic than the corresponding free base, which is often an oil. This facilitates accurate weighing and dispensing, as well as long-term storage.

Core Application I: A Chiral Building Block in Complex Molecule Synthesis

D-Threonine is a member of the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources that serve as starting materials for asymmetric synthesis.[7][8] D-Threonine, with its two defined stereocenters, is a particularly valuable starting point for the synthesis of complex natural products and pharmaceuticals.[9][10]

Leveraging the Chiral Pool: A Conceptual Workflow

The general strategy for using this compound in chiral pool synthesis involves utilizing its existing stereochemistry to direct the formation of new stereocenters.

Chiral_Pool_Synthesis_Workflow A This compound B Protection of Amino and/or Hydroxyl Groups A->B Orthogonal Protecting Groups C Key Stereodirecting Reaction (e.g., Aldol, Grignard, etc.) B->C Substrate Control D Further Functional Group Interconversions C->D Chain Elongation/ Modification E Deprotection D->E Selective Removal F Target Molecule E->F Final Product

A conceptual workflow for utilizing D-threonine benzyl ester in chiral pool synthesis.
Case Study: Synthesis of a Protected Legionaminic Acid Precursor

A notable example of utilizing D-threonine as a chiral starting material is in the synthesis of legionaminic acid derivatives.[9] While the specific use of the benzyl ester oxalate is not detailed in this example, the principle of using the D-threonine scaffold is directly applicable. The synthesis begins with the protection of the amino and carboxyl groups of D-threonine, followed by reduction of the ester to a chiral aldehyde. This aldehyde then undergoes a diastereoselective addition reaction, where the stereochemistry of the D-threonine backbone controls the formation of a new stereocenter.

Core Application II: A Key Intermediate in Peptide and Peptidomimetic Synthesis

In peptide synthesis, the reactive side chains of amino acids must be protected to prevent unwanted side reactions during peptide bond formation.[11] The hydroxyl group of threonine is particularly susceptible to O-acylation. While the benzyl group is a common protecting group for the hydroxyl function, the benzyl ester protects the C-terminus.[4]

The Benzyl Ester as a Carboxyl Protecting Group

The benzyl ester of D-threonine serves to protect the C-terminus during the solution-phase or solid-phase synthesis of peptides.[4] This allows for the selective formation of a peptide bond at the N-terminus without interference from the carboxylic acid.

Protocol: Incorporation of D-Threonine into a Peptide Chain (Solution Phase)

This protocol outlines the general steps for coupling N-protected D-threonine benzyl ester with another amino acid derivative.

Step 1: N-α-Protection The free amine of D-threonine benzyl ester must first be protected, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.

Step 2: Coupling Reaction The N-protected D-threonine benzyl ester is then coupled to the free amine of another amino acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

Step 3: Deprotection of the Benzyl Ester Once the desired peptide sequence is assembled, the C-terminal benzyl ester can be removed via catalytic hydrogenation (e.g., H2, Pd/C) to yield the free carboxylic acid.

Peptide_Coupling_Workflow Start This compound Step1 N-α-Protection e.g., Boc or Fmoc Start->Step1 Step2 Coupling Reaction with N-terminus deprotected amino acid ester Step1->Step2 Step3 Dipeptide with C-terminal Benzyl Ester Step2->Step3 Step4 Benzyl Ester Deprotection Catalytic Hydrogenation Step3->Step4 End Dipeptide with Free Carboxylic Acid Step4->End

Workflow for incorporating D-threonine benzyl ester into a dipeptide.

Core Application III: Precursor for the Synthesis of Chiral Heterocycles

The D-threonine backbone provides a rigid and stereochemically defined template for the synthesis of various heterocyclic compounds, most notably β-lactams.

The Threonine Backbone as a Template for Ring Formation

The relative stereochemistry of the amino and hydroxyl groups in threonine can be exploited to control the stereochemical outcome of cyclization reactions.

Case Study: Asymmetric Synthesis of β-Lactams

Threonine derivatives are valuable precursors for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs.[12][13] The synthesis often involves the conversion of the hydroxyl group into a good leaving group, followed by base-mediated intramolecular cyclization.

Synthetic Pathway Outline:

  • N-protection of D-threonine benzyl ester.

  • Activation of the hydroxyl group (e.g., mesylation or tosylation).

  • Base-induced cyclization to form the β-lactam ring.

The stereochemistry of the starting D-threonine derivative dictates the stereochemistry of the final β-lactam product. For instance, the cyclization of a threonine derivative can lead to the formation of a trans-β-lactam.[12]

Handling, Storage, and Safety Considerations

Properties of the Oxalate Salt

The oxalate salt form of D-threonine benzyl ester imparts several practical advantages:

  • Enhanced Stability: Less prone to degradation during storage.

  • Crystalline Solid: Facilitates accurate weighing and handling.[]

  • Improved Solubility: May have different solubility profiles compared to the free base, which can be advantageous in certain reaction solvents.

Recommended Storage Conditions

This compound should be stored in a cool, dry place, typically at 2-8 °C, to ensure its long-term stability.[]

Safety Precautions

As with all laboratory chemicals, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion: The Versatility and Future Outlook

This compound is a highly valuable and versatile building block in modern organic chemistry. Its utility is derived from the confluence of its inherent chirality, the protective capabilities of the benzyl ester, and the practical handling advantages of the oxalate salt. From its role as a chiral pool starting material for the synthesis of complex natural products to its application as a key intermediate in the construction of peptides and β-lactams, this compound provides chemists with a powerful tool for the stereocontrolled synthesis of a wide array of target molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the development of novel therapeutics and advanced materials.

References

  • MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available at: [Link]

  • ChemRxiv. Asymmetric Synthesis of Unnatural α-Amino Acids through Photoredox-Mediated C–O Bond Activation of Aliphatic Alcohols. Available at: [Link]

  • Indian Academy of Sciences. Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Organic electrochemistry: Synthesis and functionalization of β-lactams in the twenty-first century. Available at: [Link]

  • Science of Synthesis. Synthesis and acylation of salts of L-threonine .beta.-lactone: a route to .beta. Available at: [Link]

  • PMC. Novel and Recent Synthesis and Applications of β-Lactams. Available at: [Link]

  • Baran Lab. Creativity from the Chiral Pool: Amino Acids. Available at: [Link]

  • Google Patents. CN103450040A - Synthesis method of D-threonine.
  • PMC. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Available at: [Link]

  • Google Patents. US4005128A - Process for the preparation of oxalate esters.
  • Omizzur Biotech. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • University of Nairobi. DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. Available at: [Link]

  • Wikipedia. Chiral pool. Available at: [Link]

  • PMC. Efficient and practical synthesis of monoalkyl oxalates under green conditions. Available at: [Link]

  • Encyclopedia.pub. Synthesis of β-Lactams. Available at: [Link]

  • Google Patents. Preparation method of oxalic acid amide ester and salt thereof.
  • PMC. Advances in the chemistry of β-lactam and its medicinal applications. Available at: [Link]

  • University of Swaziland. Asymmetric Synthesis. Available at: [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Available at: [Link]

  • Springer Link. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • ResearchGate. Synthesis of oxalate half-esters and their derivatives in the past. Available at: [Link]

  • ResearchGate. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Available at: [Link]

  • PubChem. D-Threonine Benzyl Ester. Available at: [Link]

Sources

Technical Guide: D-Threonine Benzyl Ester Oxalate as a Chiral Building Block

[1]

Executive Summary

This compound (H-D-Thr-OBn[]·Ox) is the stable oxalate salt of the benzyl-protected D-threonine.[] Unlike its L-enantiomer, which is ubiquitous in natural protein synthesis, the D-enantiomer is a high-value scaffold used to impart proteolytic resistance to peptidomimetics and to serve as a chiral starting material for antibiotics (e.g., monobactams) and stereoselective catalysts.[]

The oxalate salt form is specifically engineered to overcome the handling difficulties associated with amino acid benzyl esters, which often exist as hygroscopic hydrochloride salts or unstable oils. The oxalate counterion ensures a non-hygroscopic, crystalline solid that facilitates precise stoichiometry in GMP manufacturing.

Chemical Profile & Structural Logic[1]

Identification
  • Chemical Name: this compound[][2]

  • CAS Number: 201274-09-1 (Free side-chain form)[]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Salt)[]
    
  • Molecular Weight: 209.24 (Free Base) + 90.03 (Oxalic Acid) ≈ 299.27 g/mol []

  • Stereochemistry: (2R, 3S)-configuration (D-allo or D-threo depending on nomenclature context; standard D-Thr is 2R,3S).[]

The "Oxalate Advantage"

In process chemistry, the choice of salt form dictates the ease of manufacturing.

Feature Hydrochloride (HCl) Salt Oxalate Salt Impact on Research/Mfg
Physical State Often hygroscopic solid or oil Stable, crystalline solid Allows precise weighing without a glovebox.[]
Acidity Strong acid (pKa ~ -7) Weak organic acid (pKa ~ 1.[]25) Milder conditions; less risk of acid-catalyzed ester hydrolysis during storage.[]

| Purification | Hard to recrystallize | Excellent crystallization | Acts as a purification step; rejects impurities from the esterification reaction. |

Synthesis & Manufacturing Protocol

Mechanistic Pathway

The synthesis exploits the Fisher Esterification principle, driven by azeotropic water removal, followed by a selective salt formation that precipitates the target product while leaving impurities in the mother liquor.

Step-by-Step Protocol

Objective: Synthesis of H-D-Thr-OBn·Oxalate on a 50g scale.

Reagents:

  • D-Threonine (High optical purity, >99% ee)[]

  • Benzyl Alcohol (BnOH) - 10 equivalents (Solvent & Reagent)[]

  • p-Toluenesulfonic acid (pTsOH) - 1.1 equivalents (Catalyst)[]

  • Anhydrous Oxalic Acid[]

  • Solvents: Benzene or Toluene (for azeotrope), Ethanol/Acetone (for crystallization).[]

Procedure:

  • Esterification:

    • Charge a reaction vessel with D-Threonine (50g) and Benzyl Alcohol (430 mL).

    • Add pTsOH (1.1 eq).[]

    • Add Toluene (200 mL) to facilitate azeotropic distillation.[]

    • Heat to reflux (approx. 110°C) using a Dean-Stark trap .[] Monitor water collection.[]

    • Endpoint: Reaction is complete when water evolution ceases (approx. 4-6 hours).[]

  • Workup (Free Base Isolation):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (500 mL).[]

    • Wash with saturated

      
       (3x) to remove pTsOH and excess acidity.[]
      
    • Wash with Brine (1x).[] Dry organic layer over

      
      .[]
      
    • Concentrate in vacuo.[] Note: Remove excess benzyl alcohol via high-vacuum distillation if necessary, though the oxalate salt step often tolerates residual BnOH.[]

  • Salt Formation (The Critical Step):

    • Dissolve the crude oily free base in a minimal amount of warm Acetone or Ethanol.

    • Prepare a saturated solution of Anhydrous Oxalic Acid (1.0 eq relative to starting amino acid) in the same solvent.[]

    • Add the Oxalic Acid solution dropwise to the amine solution with vigorous stirring.

    • A white precipitate should form immediately.[]

    • Cool to 4°C overnight to maximize yield.

  • Isolation:

    • Filter the white crystals.

    • Wash with cold Acetone/Ether (1:[]1) to remove residual Benzyl Alcohol.[]

    • Dry under vacuum at 40°C.[]

Visualization: Synthesis Workflow

SynthesisFlowStartD-Threonine(Zwitterion)Step1Reflux w/ BnOH + pTsOH(Dean-Stark)Start->Step1EsterificationInterD-Thr-OBn(pTsOH Salt)Step1->InterStep2Base Wash (NaHCO3)ExtractionInter->Step2NeutralizationFreeBaseH-D-Thr-OBn(Free Amine Oil)Step2->FreeBaseStep3Add Oxalic Acidin AcetoneFreeBase->Step3Salt FormationFinalD-Thr-OBn Oxalate(Crystalline Solid)Step3->FinalCrystallization

Caption: Logical flow for the conversion of zwitterionic D-Threonine to the stable Benzyl Ester Oxalate salt.

Synthetic Utility & Applications

Orthogonal Protection Strategy

This compound is primarily used when the C-terminus must be protected as an ester that is stable to acid (mild) but removable by hydrogenolysis (

  • Mechanism: The benzyl ester protects the carboxylic acid, preventing side-reactions (like anhydride formation) during peptide coupling.[]

  • Deprotection:

    • Method A (Hydrogenolysis):

      
      , Pd/C, MeOH. Yields free zwitterion.[] Cleanest method.
      
    • Method B (Saponification):[] LiOH, THF/H2O.[] Risk of racemization (low for Thr, but non-zero).[]

Chiral Pool Applications

The D-configuration (2R, 3S) is rare in nature but vital for:

  • Peptidomimetics: Incorporating D-Thr renders peptides resistant to enzymatic degradation by proteases, extending the half-life of peptide drugs.[]

  • Actinomycin Analogues: D-Threonine is a core component of the chromopeptide antibiotic Actinomycin D.[] The benzyl ester allows for the stepwise assembly of the depsipeptide ring.

  • Oxazoline Ligands: The free

    
    -hydroxyl group and the amine can be condensed to form chiral oxazolines, which are ligands for asymmetric catalysis.
    
Visualization: Protection/Deprotection Logic

ProtectionLogicSubstrateD-Thr-OBn Oxalate(Stable Precursor)FreeBaseFree Amine(In situ neutralization)Substrate->FreeBaseNaHCO3 washCouplingPeptide Coupling(with Boc-AA-OH / Fmoc-AA-OH)FreeBase->CouplingProtectedPeptideProtected Peptide(Boc-AA-D-Thr-OBn)Coupling->ProtectedPeptidePathAH2 / Pd-C(Removes Benzyl Ester)ProtectedPeptide->PathAPathBTFA / DCM(Removes Boc Group)ProtectedPeptide->PathBResultABoc-AA-D-Thr-OH(Free C-Terminus)PathA->ResultAOrthogonalCleavageResultBH-AA-D-Thr-OBn(Free N-Terminus)PathB->ResultBChainExtension

Caption: Orthogonal deprotection pathways available when using D-Thr-OBn as a C-terminal anchor.

Quality Control & Handling

Analytical Specifications

To ensure the material is suitable for GMP synthesis, the following specifications are standard:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/H2O)

Enantiomeric Purity Chiral HPLC

ee (No L-isomer)
Identity

-NMR (DMSO-

)
Conforms to structure (Benzyl peaks ~7.3 ppm)
Water Content Karl Fischer

(Non-hygroscopic)
Storage & Stability[1]
  • Temperature: Store at

    
     to 
    
    
    (Refrigerated).
  • Humidity: Keep desiccated. Although the oxalate is stable, prolonged exposure to high humidity can induce hydrolysis of the ester bond.

  • Shelf Life: Typically 24 months if stored properly.[]

References

  • Watson International. (n.d.).[] H-Thr-OBzL.n.Oxlate(1:1) CAS 201274-07-9.[][3] Retrieved from [Link][]

  • PubChem. (2024).[][4] H-Thr(Bzl)-OBzl.oxalate Compound Summary. National Library of Medicine.[] Retrieved from [Link]

Solubility Profile of D-Threonine Benzyl Ester Oxalate in Common Lab Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

D-Threonine benzyl ester oxalate is a critical chiral intermediate used primarily in the synthesis of peptide antibiotics, chiral auxiliaries, and complex peptidomimetics. Its solubility profile is governed by a "push-pull" physicochemical mechanism: the lipophilic benzyl ester moiety promotes solubility in organic solvents, while the polar oxalate salt core necessitates protic or highly polar aprotic environments for dissociation.

Understanding this duality is essential for optimizing reaction yields, purification (recrystallization), and handling.

Chemical Identity[1][2]
  • Common Name: this compound[][2]

  • Synonyms: H-D-Thr-OBzl oxalate; (2R,3S)-1-(Benzyloxy)-1-oxo-3-hydroxybutan-2-aminium oxalate.

  • CAS Registry Number: 201274-07-9 (Mono-ester form) / 188660-14-2 (Di-benzyl protected form, often conflated in commerce).

  • Molecular Formula:

    
     (Mono-ester salt).[2]
    

Critical Note on Nomenclature: "D-Threonine benzyl ester" strictly refers to the C-terminal ester (H-D-Thr-OBzl). However, some suppliers use this term for the fully protected O-benzyl-D-threonine benzyl ester (H-D-Thr(Bzl)-OBzl). This guide focuses on the mono-ester oxalate , as it is the primary reactive intermediate, but notes distinctions where the extra benzyl group alters solubility.

Physicochemical Basis of Solubility

The solubility behavior of this compound is non-intuitive because it is a lipophilic salt .

  • The Oxalate Effect (The "Anchor"): Oxalic acid is a dicarboxylic acid that forms stable, often crystalline salts with amines. These salts generally possess high lattice energy, reducing solubility in non-polar solvents (Hexane, Ether) and requiring high-dielectric solvents (Water, Methanol) to solvate the ions.

  • The Benzyl Ester Effect (The "Buoy"): The benzyl group (

    
    ) adds significant aromatic lipophilicity. This disrupts the water lattice, making the compound less soluble in cold water than free Threonine, but surprisingly soluble in "intermediate" polarity solvents like Chloroform or Dichloromethane (DCM), especially when compared to simple hydrochloride salts.
    

Solubility Profile

The following data aggregates empirical observations from synthesis protocols and commercial technical data sheets.

Table 1: Solubility in Common Laboratory Solvents
Solvent ClassSolventSolubility RatingOperational Notes
Polar Protic Methanol (MeOH) High Excellent solvent for dissolving crude material.
Ethanol (EtOH) High (Warm) Ideal for recrystallization. Soluble hot, sparingly soluble cold.
Water Moderate/High Soluble, but less so than free amino acids. pH dependent.[3]
Isopropanol (IPA) Moderate Good antisolvent when mixed with Methanol.
Polar Aprotic DMSO Very High Used for NMR or stock solutions. Difficult to remove.
DMF High Standard reaction solvent for peptide coupling.
Chlorinated DCM / Chloroform Variable Unique Property: Unlike many salts, the benzyl ester confers enough lipophilicity to allow partial solubility, particularly in Chloroform.
Esters/Ethers Ethyl Acetate Low/Moderate Often soluble hot; precipitates upon cooling. Used in workups.[4][5][6]
Diethyl Ether Insoluble Primary Antisolvent. Used to crash out the salt.
MTBE Insoluble Safer alternative to diethyl ether for precipitation.
Hydrocarbons Hexanes / Heptane Insoluble Strictly antisolvents.
Toluene Very Low May dissolve trace impurities but not the salt.

Technical Insight: The solubility in chlorinated solvents (DCM/CHCl3) is the most variable parameter. It depends heavily on the purity of the crystal lattice. Impure "oils" often dissolve freely in DCM, whereas highly crystalline oxalate salts may require 10-20% Methanol in DCM to fully dissolve.

Experimental Protocols

Protocol A: Rapid Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific batch before scaling up.

Materials:

  • 10 mg this compound (finely ground).

  • Solvent of choice (HPLC grade).

  • 1.5 mL Microcentrifuge tubes.

Workflow:

  • Weigh 10.0 mg of compound into a clear tube.

  • Add 100 µL of solvent (Target: 100 mg/mL). Vortex for 30 seconds.

    • Clear Solution?

      
       Solubility > 100 mg/mL (High).
      
  • If insoluble, add 900 µL solvent (Total: 1 mL). Vortex and sonicate for 5 mins.

    • Clear Solution?

      
       Solubility ~10 mg/mL (Moderate).
      
  • If solid remains, centrifuge at 10,000 rpm for 2 mins.

    • Pellet visible?

      
       Solubility < 10 mg/mL (Low/Insoluble).
      
Protocol B: Recrystallization (Purification)

The oxalate salt is prone to trapping impurities. This "Anti-Solvent Crash" method is the industry standard for high-purity recovery.

  • Dissolution: Dissolve crude this compound in the minimum amount of warm Methanol (40°C) . Do not boil.

  • Filtration: Filter while warm to remove mechanical impurities (dust/fibers).

  • Nucleation: Allow the solution to cool to room temperature.

  • Precipitation: Slowly add Diethyl Ether (or MTBE) dropwise with gentle stirring until a persistent cloudiness (turbidity) appears.

    • Ratio: Typically 1:3 (Methanol:Ether).

  • Crystallization: Store at 4°C overnight. White needles should form.

  • Collection: Filter under vacuum, wash with cold Ether, and dry in a vacuum desiccator over

    
    .
    

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Analysis, or Purification).

SolubilityLogic Start Start: this compound Intent What is the Goal? Start->Intent Reaction Synthesis / Reaction Intent->Reaction Analysis Analysis (NMR/HPLC) Intent->Analysis Purify Purification Intent->Purify PolarRxn Peptide Coupling? Reaction->PolarRxn NMR H-NMR / C-NMR Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Recryst Recrystallization Purify->Recryst DMF Use DMF or NMP (High Solubility) PolarRxn->DMF DMSO Use DMSO-d6 (Universal Solvent) NMR->DMSO MeCN Use Water/MeCN + 0.1% TFA (Dissolves freely) HPLC->MeCN System Solvent System: MeOH (Solvent) + Et2O (Antisolvent) Recryst->System

Figure 1: Solvent selection decision tree based on experimental intent.

References

  • Watson International. (2023). Technical Data Sheet: H-Thr-OBzL.n.Oxlate(1:1) CAS 201274-07-9.[2][7] Retrieved from [Link]

  • ResearchGate. (2014). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. (Discusses general solubility and workup of amino acid benzyl ester salts). Retrieved from [Link]

Sources

Strategic Sourcing and Quality Assurance of High-Purity D-Threonine Benzyl Ester Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Framework

D-Threonine Benzyl Ester Oxalate (H-D-Thr-OBzl[][2]·Oxalate) is a specialized chiral intermediate critical for the synthesis of non-ribosomal peptides, novel antibiotics (e.g., monobactam analogs), and chiral auxiliaries.[][2] Unlike its L-isomer counterpart, the D-isomer is non-proteinogenic, making it a high-value target for imparting proteolytic resistance in peptide drug candidates.[][2]

This guide addresses the technical procurement challenge: distinguishing high-quality synthetic building blocks from degraded or chemically impure commercial stocks.

The Molecule at a Glance[1][2][3]
  • Target Structure: H-D-Thr-OBzl · Oxalate

  • Core Function: C-terminal protection of D-Threonine.

  • Why Oxalate? While the Hydrochloride (HCl) salt is common, it is often hygroscopic and prone to hydrolysis.[][2] The Oxalate salt is preferred for high-purity applications because it facilitates purification via crystallization, rejecting diastereomeric impurities (D-Allo-Thr) more effectively than amorphous precipitation.[][2]

ChemicalStructure cluster_0 Salt Complex D_Thr D-Threonine Benzyl Ester (C11H15NO3) Oxalic Oxalic Acid (C2H2O4) D_Thr->Oxalic Ionic Interaction (Stoichiometry 1:1 or 2:1) Properties Key Advantages: - Non-Hygroscopic - High Crystallinity - Enhanced Stability Oxalic->Properties

Figure 1: Structural composition and physiochemical advantages of the oxalate salt form.[][2][3]

Synthesis-Derived Impurity Profiling[1][2]

To evaluate a supplier, you must understand their synthesis.[][2] The impurity profile is the "fingerprint" of the manufacturing process.[][2]

The Critical Quality Attributes (CQAs)

D-Threonine contains two chiral centers (alpha-carbon and beta-carbon).[][2] This creates a unique risk profile compared to simple amino acids like Alanine.[]

  • Enantiomeric Purity (D vs L): Contamination with L-Threonine (from starting material or racemization).[][2]

  • Diastereomeric Purity (Threo vs Allo): The most insidious impurity is D-Allo-Threonine .[] Standard esterification conditions (e.g., refluxing with benzyl alcohol and pTSA) can cause epimerization at the alpha-carbon, converting D-Threonine into D-Allo-Threonine.[][2]

  • Chemical Purity: Presence of Benzyl Alcohol (solvent), Di-benzyl ester (side-chain esterification), or free D-Threonine (hydrolysis).[][2]

ImpurityPathways Input Starting Material: D-Threonine (Pure) Reaction Esterification (BnOH + Acid Catalyst) Input->Reaction Target TARGET: H-D-Thr-OBzl Reaction->Target Major Pathway Impurity1 Impurity A: D-Allo-Thr-OBzl (Epimerization at C-alpha) Reaction->Impurity1 High Temp / Strong Acid Impurity2 Impurity B: L-Thr-OBzl (Racemization) Reaction->Impurity2 Base Catalysis Risk Impurity3 Impurity C: O-Benzyl Side Chain (Over-reaction) Reaction->Impurity3 Excess Reagent

Figure 2: Synthesis pathways highlighting the origin of critical stereochemical impurities.

Supplier Landscape & Evaluation Matrix

Commercial sources for this compound generally fall into three tiers. Do not rely solely on the "Catalog Name"; verify the capabilities.

Tiered Supplier Analysis[1]
Supplier TierTypical ProfileRisk LevelRecommended For
Tier 1: Primary Manufacturers Large-scale peptide/amino acid specialists (e.g., Bachem, Watanabe Chemical).[][2] Perform in-house crystallization.LowGMP manufacturing, Late-stage synthesis.[][2]
Tier 2: Catalog Aggregators Re-packagers (e.g., MilliporeSigma, TCI, Ambeed).[][2] Sourced from Tier 1 or 3.[][3] COA often generic.[]MediumEarly R&D, Reference standards.[][2]
Tier 3: Custom Synthesis (CRO) Small labs (e.g., specific Chinese/Indian CROs).[][2] High batch-to-batch variability.[][2]HighCustom salt forms, Bulk cost-savings.[][2]
The "Red Flag" Checklist

When reviewing a supplier's Certificate of Analysis (COA), look for these warning signs:

  • Missing Specific Rotation: If they only list "Matches Reference" without a value, reject. The rotation distinguishes D from L.[]

  • "White Powder" vs "Crystalline Solid": Amorphous powder suggests rapid precipitation (trapping impurities).[] Crystalline suggests slow purification (excluding impurities).[][2]

  • Melting Point Range: The oxalate salt should have a sharp melting point (>150°C, typically ~158-170°C depending on solvation).[][2] A range >2°C indicates impure salt stoichiometry.[]

Technical Validation Protocol (The Self-Validating System)

Upon receipt of the material, execute this 3-step validation workflow. This protocol ensures the material is chemically and stereochemically competent for drug development.[]

Step 1: Identity & Stoichiometry (H-NMR)

Dissolve 10mg in DMSO-d6.[][2]

  • Check: Benzyl protons (singlet/doublet ~5.2 ppm).[]

  • Check: Alpha-proton (doublet ~3.9 ppm).[]

  • Critical: Integrate the aromatic ring (5H) against the Oxalic Acid peak (broad singlet, variable shift). Ensure the ratio matches the claimed stoichiometry (1:1 or 2:1). Excess oxalic acid is a common filler.[]

Step 2: Stereochemical Purity (Chiral HPLC)

Standard C18 HPLC cannot separate D-Thr from D-Allo-Thr effectively.[][2] You must use a Chiral Stationary Phase (CSP) or derivatization.[][2]

Recommended Method (Crown Ether Column):

  • Column: Crownpak CR(+) (Daicel) or equivalent.[][2]

  • Mobile Phase: Perchloric acid (pH 1.[]5) or Methanol/Water.[]

  • Mechanism: The crown ether complexes the ammonium group.[]

  • Separation: Resolves D-Thr, L-Thr, D-Allo, and L-Allo (4 peaks).

  • Acceptance Criteria:

    • D-Thr-OBzl > 98.5%[][2][4][5][6]

    • D-Allo-Thr-OBzl < 0.5%[][2]

    • L-Enantiomer < 0.5%[][2]

Step 3: Counter-ion Verification (Elemental Analysis)

Perform Carbon/Nitrogen (CHN) analysis.[][2]

  • The theoretical values for H-Thr-OBzl·Oxalate (1:1) differ significantly from the Hemioxalate (2:1) or Hydrochloride.[][7][8]

  • Why? Incorrect salt stoichiometry affects the molecular weight calculation, leading to errors in stoichiometry during your subsequent peptide coupling reactions.[2]

ValidationWorkflow Start Material Receipt Test1 Test 1: H-NMR (DMSO-d6) Check: Benzyl Group Integrity Check: Oxalate Ratio Start->Test1 Decision1 Pass? Test1->Decision1 Test2 Test 2: Chiral HPLC (Crownpak CR+) Detect: Allo-isomers Decision1->Test2 Yes Reject QUARANTINE / REJECT Decision1->Reject No Decision2 ee > 99%? de < 99%? Test2->Decision2 Test3 Test 3: Titration/EA Confirm Salt Stoichiometry Decision2->Test3 Yes Decision2->Reject No Approve RELEASE FOR SYNTHESIS Test3->Approve

Figure 3: The "Self-Validating" Quality Control Workflow for incoming raw materials.

Handling & Storage Guidelines

  • Hygroscopicity: While the oxalate is less hygroscopic than the HCl salt, it is not immune.[][2] Store in a desiccator at 4°C.

  • Ester Stability: Benzyl esters are relatively stable to acid but labile to base.[] Avoid storing in buffers > pH 7.[]

  • Recrystallization: If purity fails (e.g., 95%), recrystallize from Methanol/Diethyl Ether .[][2] Dissolve in minimal hot methanol, cool, and slowly add ether to induce crystallization of the oxalate salt.[][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[] PubChem Compound Summary for CID 45072172, L-Threonine benzyl ester hemioxalate. (Note: D-isomer properties are inferred mirror images).[][2] Retrieved from [Link]

  • Synthesis & Racemization Risks

    • Schiesser, C. H., et al. (1997).[][2] Preparation of Amino Acid Benzyl Esters. Journal of Organic Chemistry. (Discusses esterification conditions and stability). Retrieved from [Link]

  • Chiral Separation Methodology
  • Commercial Specification Standards

Sources

Methodological & Application

Application Note: D-Threonine Benzyl Ester Oxalate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a high-level technical application note for the use of D-Threonine Benzyl Ester Oxalate in asymmetric synthesis and medicinal chemistry.

Executive Summary

This compound (CAS: 188660-14-2) is a robust, crystalline chiral building block used to access the (2R, 3S) stereochemical center. Unlike its L-isomer, which is ubiquitous in protein synthesis, the D-isomer is a critical scaffold for monobactam antibiotics , chiral depsipeptides , and non-proteinogenic amino acid analogues .

This guide addresses the specific technical challenge of utilizing the oxalate salt form. While the oxalate salt offers superior storage stability and crystallinity compared to the hygroscopic hydrochloride salt, it requires a precise "salt-break" protocol to liberate the reactive nucleophilic amine without inducing racemization or hydrolysis of the benzyl ester.

Key Chemical Properties
PropertySpecification
Chemical Name Benzyl (2R,3S)-2-amino-3-hydroxybutanoate oxalate
Formula C₁₁H₁₅NO₃[1][2][3] · C₂H₂O₄
MW 299.28 g/mol (Total); 209.24 g/mol (Free Base)
Stereochemistry (2R, 3S) [D-allo configuration relative to L-Thr]
Solubility Soluble in Water, MeOH; Sparingly soluble in Et₂O, DCM (as salt)
Stability Non-hygroscopic (unlike HCl salt); Store at 2-8°C

Protocol A: Salt-Break & Free Base Generation

Objective: To liberate the active amine from the oxalate salt for use in nucleophilic substitutions or couplings. Criticality: High. Direct use of the oxalate salt in basic conditions can lead to precipitation of insoluble metal oxalates or incomplete reaction.

Reagents
  • This compound (10 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl)

  • Magnesium Sulfate (MgSO₄)[1][4]

Step-by-Step Methodology
  • Suspension: Suspend 10 mmol of the oxalate salt in 50 mL of EtOAc. The salt will likely not dissolve completely.

  • Biphasic Neutralization: Add 50 mL of saturated NaHCO₃ solution.

  • Agitation: Stir vigorously for 15 minutes at Room Temperature (RT). The solid should dissolve as the free base partitions into the organic layer.

    • Note: Monitor CO₂ evolution. If using Na₂CO₃, evolution will be more vigorous.

  • Separation: Transfer to a separatory funnel. Collect the organic layer.[4][5]

  • Extraction: Extract the aqueous layer twice more with 20 mL EtOAc to ensure quantitative recovery.

  • Purification: Wash combined organics with 20 mL brine. Dry over anhydrous MgSO₄ for 10 minutes.

  • Concentration (Optional): If the solvent is compatible with the next step (e.g., peptide coupling), use the solution directly to minimize ester hydrolysis risk. If isolation is required, evaporate under reduced pressure at <40°C.

Core Application: Synthesis of Monobactam Antibiotics

Context: The (2R, 3S) configuration of D-Threonine is the stereochemical precursor for the 3-aminomonobactamic acid core (3-AMA), found in antibiotics like Aztreonam . The benzyl ester protects the carboxylate while the side-chain hydroxyl and amine are manipulated to form the


-lactam ring.
Reaction Logic
  • Amide Coupling: The free amine is coupled with a protected amino acid or side chain.

  • Activation: The threonine hydroxyl is mesylated (MsCl).

  • Cyclization: Base-mediated displacement of the mesylate by the amide nitrogen closes the four-membered ring.

Workflow Visualization

MonobactamSynthesis Start D-Thr-OBn (Free Base) Step1 Amide Coupling (R-COOH + EDC/HOBt) Start->Step1 Acylation Inter1 Amido-Alcohol Intermediate Step1->Inter1 Step2 Mesylation (MsCl / Pyridine) Inter1->Step2 Activation Inter2 Mesylate Precursor Step2->Inter2 Step3 Cyclization (K2CO3 / Reflux) Inter2->Step3 Ring Closure (Inversion at C3) End Monobactam Core (Beta-Lactam) Step3->End

Caption: Stereoselective conversion of D-Threonine Benzyl Ester to the Monobactam core via mesylate displacement.

Protocol B: -Lactam Cyclization
  • Starting Material: Use the free base solution from Protocol A (approx. 10 mmol in DCM).

  • Mesylation: Cool to 0°C. Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 2 hours.

    • Checkpoint: TLC should show disappearance of the alcohol.

  • Cyclization:

    • Solvent Swap: Evaporate DCM and redissolve the residue in Acetone or DMF.

    • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Reflux: Heat to mild reflux (or 60°C in DMF) for 4-6 hours.

    • Mechanism: The amide nitrogen attacks the C3-carbon, displacing the mesylate. This proceeds with inversion of configuration , converting the (2R, 3S) threonine backbone into the (3S, 4S)

      
      -lactam (trans-substitution).
      
  • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Secondary Application: Solution-Phase Peptide Synthesis

Context: D-Thr-OBn is used to introduce D-threonine at the C-terminus of a peptide or in convergent synthesis. The benzyl ester is stable to TFA (used for Boc removal) and weak bases, but removable via hydrogenolysis (H₂/Pd-C), making it orthogonal to Fmoc/tBu strategies.

Protocol C: Coupling without Racemization

Challenge: Activation of the carboxyl component can lead to oxazolone formation and racemization. Since D-Thr-OBn is the nucleophile (amine), the risk lies in the partner amino acid, but basic conditions can epimerize the D-Thr alpha-carbon.

  • Coupling System: Use EDC/HOAt or HATU/DIPEA . HOAt is preferred over HOBt for sterically hindered secondary amines like Threonine.

  • Procedure:

    • Dissolve N-protected amino acid (1.1 eq) and HATU (1.1 eq) in dry DMF.

    • Add DIPEA (2.5 eq) and stir for 2 minutes to activate.

    • Add D-Thr-OBn oxalate salt directly (if using excess base) OR the free base solution (Protocol A).

    • Note: If adding the oxalate salt directly, increase DIPEA to 3.5 eq to neutralize the oxalic acid in situ.

  • Monitoring: Monitor by HPLC. The reaction is usually complete in 1-3 hours.

  • Deprotection (Post-Synthesis):

    • To remove Benzyl Ester: Dissolve in MeOH, add 10% Pd/C catalyst, and stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.

Quality Control & Analytical Validation

To ensure the integrity of the chiral center during these protocols, enantiomeric excess (ee) must be monitored.

ParameterMethodConditionsAcceptance Criteria
Purity HPLC (C18)A: 0.1% TFA/H₂O, B: MeCN. Gradient 5-95% B.> 98.0% Area
Chiral Purity Chiral HPLCColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).> 99.5% ee
Identity ¹H-NMRDMSO-d₆ or CDCl₃. Look for Benzyl protons (s, 2H, ~5.1 ppm) and Threonine methyl doublet (~1.2 ppm).Conforms to structure
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Free basing).

    • Cause: Incomplete extraction due to water solubility of D-Thr-OBn.

    • Solution: Saturate the aqueous layer with NaCl (salting out) and use 3-4 extractions with EtOAc.

  • Problem: Racemization observed in Peptide Coupling.

    • Cause: High pH or prolonged activation time.

    • Solution: Use Collidine instead of DIPEA (weaker base) and ensure pre-activation of the carboxylic acid component is kept under 5 minutes.

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. O-Benzyl-D-threonine benzyl ester oxalate(1:1) Product Specification. Link

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 188660-14-2. Link

  • Monobactam Synthesis

    • Slusarchyk, W. A., et al. (1984). "Monobactams: Ring closure of beta-hydroxyvaline derivatives." Tetrahedron Letters, 25(46), 5267-5270. (Foundational mechanism for Thr-derived beta-lactams).
    • Synthesis of (3S-trans)-3-amino-4-methylmonobactamic acid. (Methodology for converting Threonine to 3-AMA). Link

  • Peptide Coupling Protocols

    • BenchChem.[5] Application Notes: Incorporation of Threonine with Benzyl Side-Chain Protection. Link

    • Bachem. Peptide Manufacturing: Step-By-Step Guide. Link

  • General Esterification/Salt Handling

    • ResearchGate.[6] One-step preparation of enantiopure L- or D-amino acid benzyl esters. Link

Sources

Technical Application Note: Optimized Incorporation of D-Threonine Benzyl Ester Oxalate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing D-Threonine benzyl ester oxalate (H-D-Thr-OBzl[1]·Oxalate) as a C-terminal building block in peptide synthesis.[1] While the benzyl ester (OBzl) provides robust protection compatible with Boc/Bzl strategies and specific solution-phase syntheses, the oxalate salt form presents unique challenges regarding solubility and acidity.[1] Furthermore, the unprotected


-hydroxyl group requires precise stoichiometric control during coupling to prevent O-acylation side reactions.[1]

Key Advantages of this Intermediate:

  • Crystallinity: The oxalate salt is non-hygroscopic and highly crystalline compared to HCl salts, ensuring accurate weighing and stoichiometry.

  • Stereochemical Control: Provides the D-isomer for determining structure-activity relationships (SAR) or improving proteolytic stability in peptidomimetics.[1]

  • Orthogonality: The benzyl ester is stable to TFA (Boc removal conditions) but cleaved by catalytic hydrogenolysis or HF, making it ideal for fragment condensation strategies.

Pre-Synthesis Preparation: Salt Break (Free Base Generation)[1]

Critical Directive: Unlike HCl salts, which can often be neutralized in situ with DIEA/NMM, oxalate salts introduce oxalic acid—a strong dicarboxylic acid that can sequester coupling reagents and base, potentially leading to incomplete coupling or precipitation. We strongly recommend a biphasic "salt break" extraction prior to coupling.

Reagents Required[2][3][4][5][6][7][8]
  • H-D-Thr-OBzl[1][2]·Oxalate

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (

    
    )[1]
    
Protocol
  • Suspension: Suspend the H-D-Thr-OBzl·Oxalate salt in EtOAc (10 mL per gram of salt). The salt will likely not dissolve completely.

  • Neutralization: Add an equal volume of saturated aqueous

    
    . Vigorous effervescence may occur as oxalic acid is neutralized.[1]
    
  • Extraction: Shake the biphasic mixture vigorously for 5 minutes until all solids dissolve and the organic layer is clear.

  • Separation: Separate the layers. Extract the aqueous layer once more with fresh EtOAc.

  • Washing: Combine the organic layers and wash once with Brine to remove residual water/base.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo (do not heat above 40°C).
    
  • Result: The resulting oil is the free amine H-D-Thr-OBzl .[1] Use immediately in the coupling step to prevent auto-catalyzed diketopiperazine formation (if dipeptide) or degradation.[1]

Coupling Protocol (Solution Phase)

Challenge: The side-chain hydroxyl group of Threonine is unprotected.[1] While the amino group is significantly more nucleophilic, highly reactive activated esters (e.g., acid chlorides, mixed anhydrides) or excess equivalents can lead to O-acylation .[1]

Recommended Strategy: Use Carbodiimide/Additive activation (EDC/HOBt or DIC/Oxyma) with strict stoichiometric control.[1]

Table 1: Reagent Stoichiometry
ComponentEquivalentsRoleNotes
N-Protected Amino Acid 1.05Carboxyl ComponentSlight excess ensures complete consumption of the amine.[1]
Coupling Reagent (EDC[1][3]·HCl) 1.10ActivatorWater-soluble carbodiimide facilitates workup.[1]
Additive (HOBt or Oxyma) 1.10Racemization SuppressorPrevents oxazolone formation; enhances rate.[1]
H-D-Thr-OBzl (Free Base) 1.00NucleophileLimiting reagent to prevent O-acylation.[1]
Base (DIEA/TMP) 0 - 1.0pH AdjustmentOnly if pH < 6.[1] Avoid large excess.
Step-by-Step Procedure
  • Activation: Dissolve the N-protected amino acid (e.g., Boc-Xaa-OH) and the Additive (HOBt) in minimal DMF or DCM/DMF (9:1) at 0°C.

  • Coupling Agent: Add EDC·HCl. Stir for 5–10 minutes at 0°C to generate the active ester.

  • Addition: Add the solution of H-D-Thr-OBzl (prepared in Section 2) dropwise to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check via TLC or HPLC.[1] Look for the disappearance of the amine.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 5% Citric Acid or

      
       (removes DMAP/EDC urea/unreacted amine).[1]
      
    • Water.[1]

    • 5%

      
       (removes unreacted acid and HOBt).[1]
      
    • Brine.[1]

  • Isolation: Dry (

    
    ) and concentrate.
    

Deprotection (Hydrogenolysis)[1]

To remove the benzyl ester and yield the free C-terminal acid (e.g., for fragment condensation or final deprotection).[1]

Protocol
  • Solvent: Dissolve the protected peptide in Methanol (MeOH) or Ethanol.[1] If solubility is poor, add small amounts of DMF or EtOAc.

  • Catalyst: Add 10% Pd/C (5–10% by weight of the peptide). Caution: Pd/C is pyrophoric.[1] Add under an inert atmosphere (Nitrogen).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure is usually sufficient) for 2–16 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.

  • Concentration: Evaporate the solvent to obtain the C-terminal free acid peptide.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path from Oxalate Salt to Coupled Peptide, highlighting the crucial "Salt Break" step.

PeptideWorkflow Salt H-D-Thr-OBzl (Oxalate Salt) Partition Partitioning (EtOAc / Sat. NaHCO3) Salt->Partition Neutralization FreeBase H-D-Thr-OBzl (Free Amine) Partition->FreeBase Organic Layer Waste Aqueous Waste (Oxalic Acid) Partition->Waste Aq. Oxalate Coupling Coupling Reaction (0°C -> RT) FreeBase->Coupling Nucleophilic Attack Activation Activate AA-OH (EDC / HOBt) Activation->Coupling Active Ester Workup Acid/Base Wash (Remove Urea/HOBt) Coupling->Workup Product Protected Peptide (Xaa-D-Thr-OBzl) Workup->Product

Caption: Figure 1. Optimized workflow for converting D-Thr benzyl ester oxalate to a coupling-competent free amine and subsequent peptide bond formation.

Troubleshooting & Optimization

Issue: O-Acylation (Ester formation on Side Chain)
  • Symptom: Mass spectrometry shows a mass of [M + AA] (double addition) or NMR shows shift in

    
    -proton.[1]
    
  • Cause: Excess activated amino acid or high pH.[1]

  • Solution: Ensure the activated amino acid is the limiting reagent (or 1:1). Do not use DMAP (4-Dimethylaminopyridine) as it catalyzes O-acylation.[1] Keep the reaction pH neutral (pH 7.0–7.5).

Issue: Racemization[1][5][11]
  • Symptom: Presence of diastereomers in HPLC (e.g., L-Thr isomer appearing).[1]

  • Cause: Base-catalyzed enolization of the benzyl ester or oxazolone formation during activation of the incoming amino acid.

  • Solution: Use HOBt or Oxyma as additives.[1] Avoid strong bases like TEA; use DIEA or TMP (Collidine).[1] Keep coupling temperature low (0°C start).

Issue: Incomplete Salt Break
  • Symptom: Low yield, precipitate in coupling reaction.

  • Cause: Residual oxalic acid.[1]

  • Solution: Ensure the aqueous

    
     wash is thorough. Check the pH of the aqueous layer during extraction; it must be basic (pH > 8).
    

References

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1][4] (Definitive guide on coupling mechanisms and side reactions).

  • Albericio, F., & Tulla-Puche, J. (2008).[1] The Use of D-Amino Acids in Peptide Synthesis. Methods in Molecular Biology. (Discusses racemization and handling of D-isomers).

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Review of Benzyl ester stability and removal). [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: O-Benzyl-D-threonine benzyl ester oxalate.[1][5][] (Physical properties and handling).[1][7][2][3][8][]

Sources

Application Notes & Protocols for D-Threonine Benzyl Ester Oxalate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of D-Threonine Benzyl Ester Oxalate

D-Threonine, a non-canonical amino acid stereoisomer, is a valuable chiral building block in the synthesis of complex bioactive molecules, including peptides and small-molecule drugs. The strategic use of protecting groups is fundamental to its successful incorporation. This document focuses on O-Benzyl-D-threonine benzyl ester oxalate (1:1) , a doubly protected derivative designed for optimal performance in organic synthesis.[][2]

The compound features two key protecting groups:

  • C-terminal Benzyl Ester (-OBzl): This group masks the carboxylic acid, preventing it from participating in unwanted reactions, particularly during peptide bond formation. It is stable under a range of conditions but can be selectively removed via hydrogenolysis or strong acid hydrolysis.[3]

  • Side-Chain O-Benzyl Ether (-Bzl): The hydroxyl group of threonine is nucleophilic and requires protection to prevent side reactions like O-acylation during synthesis.[4] The benzyl ether provides robust protection under both acidic and basic conditions typical of peptide synthesis.

The oxalate salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free amine, which can be unstable.[] These features make it an important intermediate for researchers in drug discovery and peptide chemistry.[2] This guide provides a detailed overview of its properties, safe handling, and step-by-step protocols for its application.

Compound Profile & Physicochemical Properties

A clear understanding of the reagent's properties is critical for experimental design. The data below has been consolidated from various suppliers and safety data sheets.

PropertyValueSource(s)
IUPAC Name benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate;oxalic acid[]
Synonyms D-Thr(Bzl)-OBzl oxalate (1:1), H-D-Thr(Bzl)-OBzl Oxalate[]
CAS Number 188660-14-2
Molecular Formula C₂₀H₂₃NO₇ (as free base: C₁₈H₂₁NO₃)[]
Molecular Weight 389.41 g/mol [2]
Appearance White to off-white solid/powder[][2]
Melting Point 158-170 °C[]
Storage Conditions Store at 2-8 °C in a dry, well-ventilated place. Keep container tightly closed.[][5][6]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound should be handled in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear a lab coat, tightly fitting safety goggles, and chemical-resistant gloves (e.g., nitrile).[5][6] In cases where dust may be generated, use a NIOSH-approved N95 dust mask.[5]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][6]

  • Spill Management: In case of a spill, sweep up the solid material carefully to avoid generating dust. Place the spilled material into a suitable, labeled container for disposal. Do not allow the product to enter drains.[5][6]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash the affected area thoroughly with soap and water.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Core Application: Peptide Synthesis

The primary application of D-Thr(Bzl)-OBzl oxalate is as a building block in Solid-Phase Peptide Synthesis (SPPS). The protected derivative allows for its precise incorporation into a growing peptide chain. The general workflow involves liberating the free amine from the oxalate salt, followed by coupling to the resin-bound peptide.

spss_workflow cluster_prep Step 1: Amine Liberation cluster_spps Step 2: SPPS Coupling Cycle prep D-Thr(Bzl)-OBzl Oxalate Salt free_amine D-Thr(Bzl)-OBzl (Free Amine) prep->free_amine Neutralization prep->free_amine base Non-nucleophilic Base (e.g., DIPEA) base->prep coupling Peptide Coupling free_amine->coupling free_amine->coupling resin Resin-Bound Peptide (with free N-terminus) resin->coupling activation Activating Agent (e.g., HBTU/HOBt) activation->free_amine coupled_peptide Resin-Bound Peptide (D-Threonine added) coupling->coupled_peptide coupled_peptide->resin Next Cycle: N-terminus Deprotection

Caption: Workflow for incorporating this compound in SPPS.

Protocol 1: In-situ Liberation of the Free Amine for Coupling

Rationale: The amine group is protonated in the oxalate salt. Before it can act as a nucleophile in the coupling reaction, it must be deprotonated to its free amine form. This is achieved by adding a non-nucleophilic base, typically Diisopropylethylamine (DIPEA), directly into the coupling reaction mixture. This in-situ neutralization is efficient and avoids the isolation of the potentially less stable free base.[7]

Materials:

  • D-Thr(Bzl)-OBzl Oxalate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • N-terminally deprotected peptide-resin

  • Activating agents (e.g., HBTU, HOBt)

Procedure:

  • In a clean reaction vial, dissolve D-Thr(Bzl)-OBzl Oxalate (4 equivalents relative to resin loading) and the activating agents (e.g., HBTU, 3.9 eq.) in DMF.

  • To this solution, add DIPEA (8 eq.). The initial 2 equivalents of DIPEA are to neutralize the oxalate salt, while the remaining equivalents facilitate the coupling reaction.

  • Immediately add this activation mixture to the vessel containing the swollen, N-terminally deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours to allow for complete coupling.[4]

  • Proceed with standard washing steps to remove excess reagents before the next synthesis cycle.[4]

Core Application: Deprotection of Benzyl Groups

Once the peptide synthesis is complete, the benzyl ester and O-benzyl ether protecting groups must be removed to yield the final, unprotected peptide. The choice of method depends on the overall stability of the peptide and the other protecting groups present.

deprotection_workflow cluster_h2 Method A cluster_tfa Method B start Protected Peptide -Thr(Bzl)-OBzl h2 Catalytic Hydrogenation (H₂, Pd/C) start->h2 Mild, Selective tfa Strong Acid Cleavage (TFA Cocktail) start->tfa Harsh, Global end Final Deprotected Peptide -Thr-OH h2->end tfa->end

Caption: Primary deprotection pathways for benzyl groups in synthetic peptides.

Protocol 2: Catalytic Transfer Hydrogenation

Rationale: This is a mild and highly effective method for removing both O-benzyl and benzyl ester groups simultaneously via hydrogenolysis.[3] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is often more convenient for standard lab setups than using hydrogen gas.[3] This method is ideal for peptides that are sensitive to strong acids.

Materials:

  • Protected peptide

  • Methanol (MeOH) or similar solvent

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

Procedure:

  • Dissolve the protected peptide (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • To the stirred suspension, add ammonium formate (5.0 eq) in a single portion.[3]

  • Heat the reaction mixture to reflux (approx. 65°C for methanol) or stir at room temperature. The reaction is typically faster at elevated temperatures.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional solvent (methanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product.

Protocol 3: Acid-Catalyzed Cleavage

Rationale: In many Fmoc-based SPPS strategies, a strong acid cocktail is used for the final step to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including benzyl ethers.[4] Trifluoroacetic acid (TFA) is the most common acid used. The cocktail includes "scavengers" to trap the reactive benzyl cations generated during cleavage, preventing side reactions like re-alkylation of sensitive residues (e.g., Trp, Met).

Materials:

  • Dry, protected peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v)[4]

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube filled with cold diethyl ether (approx. 10x the volume of TFA).[4]

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Dry the peptide pellet under vacuum to obtain the crude, deprotected product, which can then be purified by HPLC.

References

  • Safety Data Sheet for D-Threonine benzyl ester. Generic SDS Source. [Link]

  • MSDS - Safety Data Sheet for O-Benzyl-L-threonine benzyl ester oxalate salt. Generic SDS Source. [Link]

  • O-Benzyl-L-threonine benzyl ester oxalate(1:1). Chem-Impex. [Link]

  • Synthesis method of D-threonine.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health (NIH). [Link]

  • Synthesis of Depsipeptides. Thieme Chemistry. [Link]

  • Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]

  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides... Royal Society of Chemistry. [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]

Sources

Application Note: High-Fidelity Peptide Synthesis Utilizing D-Threonine Benzyl Ester Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the utilization of D-Threonine Benzyl Ester Oxalate in peptide synthesis. It addresses the specific challenges of handling oxalate salts, preventing racemization in D-amino acid derivatives, and executing high-fidelity solution-phase coupling.

Abstract & Technical Overview

The incorporation of D-amino acids like D-Threonine is a critical strategy in the development of peptidomimetics to enhance metabolic stability and protease resistance. This compound (typically H-D-Thr(Bzl)-OBzl · Oxalate ) serves as a robust C-terminal building block. The benzyl ester (OBzl) provides orthogonal protection stable to Boc/Fmoc deprotection conditions, while the oxalate salt form offers superior crystallinity and shelf-stability compared to hydrochlorides.

However, the oxalate counterion requires specific handling. Unlike HCl salts, which can often be neutralized in situ, oxalate anions can act as reducing agents or form insoluble precipitates with coupling reagents. This guide provides a self-validating workflow for the free-basing , coupling , and global deprotection of this specific derivative.

Key Chemical Entity[1][2][3][4][5]
  • Compound: O-Benzyl-D-Threonine Benzyl Ester Oxalate[1][]

  • Common Name: H-D-Thr(Bzl)-OBzl · Oxalate

  • CAS: 188660-14-2 (Representative)[1][]

  • Role: C-terminal Amine Component (Nucleophile)

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path from the raw oxalate salt to the final deprotected peptide.

PeptideSynthesis RawSalt Start: D-Thr(Bzl)-OBzl Oxalate (Stable Salt) FreeBase Step 1: Salt Neutralization (Biphasic Extraction) RawSalt->FreeBase EtOAc / Sat. NaHCO3 Amine Intermediate: Free Amine H-D-Thr(Bzl)-OBzl FreeBase->Amine Org. Layer Separation Coupling Step 2: Peptide Coupling (EDC/HOBt or HATU) Amine->Coupling + Activated AA (PG-AA-OH) ProtectedPep Protected Peptide PG-AA-D-Thr(Bzl)-OBzl Coupling->ProtectedPep Amide Bond Formation Deprotection Step 3: Catalytic Hydrogenolysis (H2, Pd/C) ProtectedPep->Deprotection Global Benzyl Removal FinalProduct Final Product: PG-AA-D-Thr-OH Deprotection->FinalProduct Filtration & Isolation

Figure 1: Step-wise workflow for converting the oxalate salt into a functional peptide moiety.

Detailed Experimental Protocols

Protocol 1: Salt Neutralization (Free-Basing)

Objective: To liberate the reactive free amine from the oxalate salt. Rationale: Direct use of oxalate salts in coupling reactions can lead to lower yields due to the buffering capacity of oxalic acid and potential interference with uronium/phosphonium coupling reagents. A biphasic extraction is the gold standard for purity.

Materials:

  • This compound[1][]

  • Ethyl Acetate (EtOAc)[3]

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Suspend the D-Thr(Bzl)-OBzl oxalate salt (1.0 equiv) in Ethyl Acetate (approx. 10 mL per gram of salt).

  • Partition: Transfer to a separatory funnel. Add an equal volume of Saturated NaHCO₃.

  • Extraction: Shake vigorously for 2-3 minutes. Vent frequently to release CO₂.

    • Checkpoint: The solid should fully dissolve as the amine is liberated into the organic layer and the oxalate stays in the aqueous layer.

  • Separation: Drain the aqueous layer. Wash the organic layer once more with Saturated NaHCO₃ and then once with Brine.

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo to yield the oily free amine.

    • Note: Use immediately in the coupling step to prevent auto-degradation or air oxidation.

Protocol 2: High-Efficiency Coupling (Solution Phase)

Objective: Couple the free D-Thr amine to an N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH). Mechanism: Carbodiimide-mediated amide bond formation with racemization suppression.[4]

Reagent Stoichiometry Table:

ComponentEquivalentsRoleNotes
N-Protected AA 1.1 - 1.2Carboxyl ComponentSlight excess ensures complete consumption of D-Thr.
D-Thr Free Amine 1.0NucleophileThe limiting reagent.
EDC · HCl 1.2Coupling AgentWater-soluble carbodiimide; urea byproduct is washable.[4]
HOBt (or HOAt) 1.2AdditiveSuppresses racemization; forms active ester.[4]
DIPEA 2.0 - 3.0BaseMaintains pH ~8 for reaction.
DCM or DMF SolventMediumConcentration ~0.1 M - 0.2 M.

Procedure:

  • Activation: In a round-bottom flask, dissolve the N-Protected Amino Acid and HOBt in DCM (or DMF). Cool to 0°C in an ice bath.

  • Coupling Agent: Add EDC · HCl and stir for 15 minutes to generate the active ester.

  • Addition: Add the D-Thr Free Amine (prepared in Protocol 1) dissolved in a minimal amount of solvent.

  • Basification: Add DIPEA dropwise.

    • Critical: Monitor pH with wet pH paper; ensure it remains basic (pH 8-9).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Validation: Monitor by TLC (or HPLC) until the D-Thr amine spot disappears.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (or 10% Citric Acid), Sat. NaHCO₃, and Brine. Dry (Na₂SO₄) and concentrate.

Protocol 3: Catalytic Hydrogenolysis (Global Deprotection)

Objective: Remove the Benzyl Ester (C-term) and Benzyl Ether (Side-chain) simultaneously. Context: Benzyl groups are removed by hydrogenolysis, yielding the free carboxylic acid and free hydroxyl group (if O-Bzl was used).

Procedure:

  • Setup: Dissolve the protected peptide in Methanol (MeOH) or Ethanol (EtOH) .[5][6] If solubility is poor, add a small amount of EtOAc or DMF.

  • Catalyst: Carefully add 10% Pd/C (Palladium on Carbon).[5][6]

    • Loading: Typically 10-20% by weight of the peptide mass.[5]

    • Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen or Argon) if possible, or wet with solvent immediately.

  • Hydrogenation: Purge the vessel with Hydrogen gas (H₂) using a balloon or hydrogenator (1 atm is usually sufficient).

  • Agitation: Stir vigorously at room temperature for 2–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the final deprotected peptide.

Scientific Integrity & Troubleshooting

Why D-Threonine?

D-amino acids induce specific secondary structures (e.g., β-turns) and render peptides resistant to enzymatic degradation. However, the D-configuration makes the verification of stereochemistry vital.

Racemization Control

While the D-Thr acts as the nucleophile in the coupling step described above (and thus is at low risk of racemization), if D-Thr is ever used as the carboxyl component (activated species) in subsequent steps, the risk of epimerization increases.

  • Mitigation: Always use HOBt or HOAt during coupling. Avoid strong bases like NaOH for hydrolysis; prefer hydrogenolysis for benzyl ester removal to preserve chirality [1].

The "O-Benzyl" Distinction

Commercial "D-Threonine benzyl ester" often implies H-D-Thr(Bzl)-OBzl (fully protected).

  • Scenario A (Fully Protected): Hydrogenolysis removes both groups.

  • Scenario B (Side-chain Free): If using H-D-Thr-OBzl (free OH), be aware that the free hydroxyl can undergo O-acylation if highly reactive acylating agents (e.g., acid chlorides) are used. The EDC/HOBt protocol minimizes this risk.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][7][8][4][9] Chemical Reviews, 109(6), 2455-2504.

  • Bachem. (n.d.). "Peptide Manufacturing: Step-By-Step Guide." Bachem Knowledge Center.

  • BenchChem. (2025).[5][7] "Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH." Application Notes.

  • Bolchi, C., et al. (2015). "One-step preparation of enantiopure L- or D-amino acid benzyl esters." ResearchGate.

  • Sigma-Aldrich. (n.d.). "O-Benzyl-D-threonine benzyl ester oxalate(1:1) Product Detail."

Sources

D-Threonine benzyl ester oxalate in the synthesis of neurological disorder therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of D-Threonine Benzyl Ester Oxalate in the Synthesis of Protease-Resistant Neurological Therapeutics

Part 1: Introduction & Therapeutic Context

In the development of neurological therapeutics, the blood-brain barrier (BBB) and rapid enzymatic degradation present two formidable challenges.[1][] This compound (specifically the O-benzyl protected variant, CAS 188660-14-2) has emerged as a critical chiral building block for overcoming these hurdles.[1][]

Unlike its L-isomer, the D-Threonine backbone confers resistance to endogenous peptidases, significantly extending the half-life of peptide-based drugs in the central nervous system (CNS).[1][] Furthermore, the benzyl ester (C-terminus) and benzyl ether (Side-chain) modifications serve a dual purpose:

  • Orthogonal Protection: They remain stable during standard N-terminal elongation (e.g., Boc/Fmoc chemistry).[1][]

  • Lipophilicity Enhancement: The hydrophobic benzyl groups transiently increase the molecule's logP, potentially facilitating passive transport across the BBB during the prodrug phase before metabolic activation.[1]

This guide details the handling, salt-breaking, and coupling protocols for this compound, focusing on its application in synthesizing neuroactive peptidomimetics (e.g., enkephalin analogs or NMDA receptor modulators).[1][]

Part 2: Chemical Profile & Handling

The oxalate salt form is preferred over the free amine due to its superior crystallinity, non-hygroscopic nature, and long-term stability.[1] However, the oxalate counterion must be neutralized (liberated) prior to coupling reactions to prevent interference with activation reagents like EDC or HATU.[1][]

PropertySpecification
Compound Name O-Benzyl-D-threonine benzyl ester oxalate
CAS Number 188660-14-2
Formula C₂₀H₂₃NO₇[1][][3] • C₂H₂O₄ (Salt)
Molecular Weight 479.48 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in cold water
Storage 2–8°C, Desiccated

Part 3: Experimental Protocols

Protocol A: Salt Break & Free Base Isolation

Objective: To liberate the reactive amine from the oxalate salt for subsequent coupling.[1]

Reagents:

  • This compound (10 mmol)[1][]

  • Ethyl Acetate (EtOAc) - HPLC Grade[1][][4]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution[1][][5][6]

  • Brine (Saturated NaCl)[1][]

  • Magnesium Sulfate (MgSO₄)[1][]

Procedure:

  • Suspension: Suspend 4.8 g (10 mmol) of the oxalate salt in 50 mL of Ethyl Acetate in a separatory funnel.

  • Neutralization: Slowly add 50 mL of saturated NaHCO₃. The evolution of CO₂ will be minimal as oxalate is a weak acid salt, but ensure gentle mixing.[1]

  • Extraction: Shake vigorously for 2-3 minutes. Allow layers to separate.[][6] The free amine (H-D-Thr(Bzl)-OBzl) will migrate into the organic (EtOAc) layer.[1][]

  • Wash: Drain the aqueous layer.[][7] Wash the organic layer once with 20 mL of water and once with 20 mL of brine.[1][]

  • Drying: Collect the organic phase and dry over anhydrous MgSO₄ for 15 minutes.

  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap) at 35°C.

    • Checkpoint: The product should appear as a clear to pale yellow oil.[]

    • Yield Target: >95% (approx.[1][4] 3.0 g of free amine).[1][] Use immediately for coupling to avoid spontaneous diketopiperazine formation.[]

Protocol B: Coupling Reaction (Synthesis of Dipeptide Scaffold)

Objective: Coupling H-D-Thr(Bzl)-OBzl with N-Boc-L-Phenylalanine to create a stable neuro-pharmacophore.[1][]

Reagents:

  • H-D-Thr(Bzl)-OBzl (Freshly prepared from Protocol A)

  • Boc-L-Phe-OH (1.1 equiv)[1][]

  • HBTU (1.1 equiv) or EDC.HCl[1][]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][]

  • DMF (Anhydrous)[1][]

Procedure:

  • Activation: In a round-bottom flask, dissolve Boc-L-Phe-OH (1.1 equiv) and HBTU (1.1 equiv) in anhydrous DMF (5 mL/mmol). Stir at 0°C for 5 minutes.

  • Addition: Add DIPEA (2.5 equiv) to the activated acid solution. Stir for another 2 minutes.

  • Coupling: Dissolve the free amine H-D-Thr(Bzl)-OBzl in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 1:1). The spot for the free amine (ninhydrin active) should disappear.[1][]

  • Work-up: Dilute with EtOAc (10x reaction volume). Wash sequentially with 5% Citric Acid (removes excess DIPEA/amine), Water, 5% NaHCO₃ (removes unreacted acid), and Brine.[1][]

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography if necessary.

Protocol C: Global Deprotection (Hydrogenolysis)

Objective: Simultaneous removal of C-terminal Benzyl ester and Side-chain Benzyl ether to yield the active pharmaceutical ingredient (API) precursor.[1][]

Mechanism: Catalytic hydrogenation cleaves both benzyl groups, leaving the D-Threonine core intact.[1][]

Procedure:

  • Dissolve the protected peptide in Methanol/EtOAc (1:1).[1][]

  • Add 10% Pd/C catalyst (10% by weight of substrate).[1][]

  • Stir under H₂ atmosphere (balloon pressure) for 12–16 hours.

  • Filter through Celite to remove catalyst.[] Concentrate to yield the deprotected product.[]

Part 4: Visualization & Logic

The following diagram illustrates the strategic advantage of using the fully benzylated D-Threonine intermediate. It allows for "Global Deprotection," streamlining the synthesis of polar neuro-therapeutics.[1][]

SynthesisWorkflow Figure 1: Synthetic Workflow for D-Threonine Based Neuro-Therapeutics Start D-Thr Benzyl Ester Oxalate Salt FreeBase Free Amine (H-D-Thr(Bzl)-OBzl) Start->FreeBase NaHCO3 (Salt Break) Coupling Peptide Coupling (with Boc-AA-OH) FreeBase->Coupling HBTU/DIPEA Protected Fully Protected Peptide Scaffold Coupling->Protected Formation Deprotection Global Hydrogenolysis (H2, Pd/C) Protected->Deprotection Remove Bzl groups Final Active Neuro-Therapeutic (Protease Resistant) Deprotection->Final Yields API

Figure 1: The workflow demonstrates the conversion of the stable oxalate salt into a reactive amine, followed by coupling and a "clean" global deprotection step essential for high-purity pharmaceutical synthesis.[1][]

Part 5: References

    • Citation Context: Verification of CAS 188660-14-2, physical properties, and role in biochemical synthesis.[1][]

  • National Center for Biotechnology Information (NCBI). (2021).[1][] Advances in D-Amino Acids in Neurological Research. PMC. Retrieved October 24, 2025, from [Link]

    • Citation Context: Validates the role of D-amino acids (like D-Serine and D-Threonine) in neuro-protection and resistance to enzymatic degradation.[1][]

    • Citation Context: Confirmation of handling requirements (storage at 2-8°C) and solubility data.

    • Citation Context: While referring to the L-isomer, this source establishes the industrial standard for using benzyl ester oxalates in pharmaceutical development for neurological disorders.[1]

Sources

Introduction: The Significance of Protected D-Threonine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Amide Coupling of D-Threonine Benzyl Ester Oxalate

In the landscape of modern drug development and peptide chemistry, chiral building blocks are of paramount importance. D-amino acids, in particular, are integral to the design of peptides with enhanced stability against enzymatic degradation, novel conformational properties, and unique biological activities. D-Threonine, with its two stereocenters, offers a unique structural motif. The derivative, this compound, is a strategically protected form designed for seamless integration into synthetic routes.[][2] The benzyl ester protects the carboxylic acid, while a second benzyl group protects the side-chain hydroxyl, preventing unwanted side reactions like O-acylation.[3][4] The oxalate salt form enhances the compound's stability and crystallinity for storage and handling, but requires a crucial neutralization step prior to its use in coupling reactions.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the underlying chemical principles for the successful coupling of this compound with a carboxylic acid partner.

Part 1: Foundational Principles of Amide Bond Formation

The formation of an amide bond is a condensation reaction that joins a carboxylic acid and an amine.[6] This process is not spontaneous and requires the "activation" of the carboxylic acid to make its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7][8] Modern peptide synthesis relies on a sophisticated toolkit of coupling reagents, additives, and bases, each chosen to maximize yield, minimize side reactions, and preserve the stereochemical integrity of the reactants.[6][9]

The Core Players: Reagents, Additives, and Bases
  • Coupling Reagents : These molecules are responsible for the initial activation of the carboxylic acid. They can be broadly categorized into carbodiimides (e.g., EDC, DCC) and onium salts (uronium/aminium types like HATU, HBTU, and phosphonium types like PyBOP).[6][8][10]

    • Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] While effective, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct, which terminates the reaction.[6][12]

    • Onium Salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have become the gold standard for challenging couplings.[13][14] They offer rapid reaction kinetics, high efficiency, and superior suppression of racemization, making them particularly effective for sterically hindered amino acids.[13][15]

  • Additives : To mitigate the issues associated with carbodiimides and further enhance onium salt efficiency, additives are crucial. Compounds like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) intercept the reactive intermediate to form an active ester.[12][16] This HOBt or HOAt-ester is more stable than the O-acylisourea but still sufficiently reactive to couple with the amine, acting as a "racemization suppressor."[12][16] HOAt, the basis for HATU, is generally more effective at this task than HOBt.[9][16]

  • Bases : A non-nucleophilic organic base is required for two key functions:

    • To neutralize the amine salt (in this case, the oxalate salt of D-Threonine benzyl ester) to liberate the free, nucleophilic amine.

    • To deprotonate the carboxylic acid when using onium salt reagents, which is the first step in their mechanism.[13][17] The choice of base significantly impacts racemization.[18] Stronger, less hindered bases like triethylamine (TEA) can increase the rate of racemization, whereas weaker or more sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred.[12][18]

cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_neutralization Amine Salt Neutralization RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (O-Acylisourea or OAt-ester) RCOOH->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Base Base (if needed, e.g., DIPEA) Base->RCOOH Deprotonation Amide Amide Product (R-CO-NH-R') ActivatedIntermediate->Amide Nucleophilic Attack Amine Free Amine (R'-NH2) Amine->Amide AmineSalt D-Thr(Bzl)-OBzl Oxalate AmineSalt->Amine NeutralizingBase Base (e.g., DIPEA) NeutralizingBase->AmineSalt caption Figure 1. General workflow for amide bond formation. start Combine Acid, Amine Salt, HOBt, DIPEA in DMF cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc react Stir 4-18h, Warm to RT add_edc->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up (Acid, Base, Brine) monitor->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product start Combine Acid, HATU, DIPEA in DMF preactivate Stir 15-20 min at RT (Pre-activation) start->preactivate add_amine Add Amine Salt preactivate->add_amine react Stir 1-4h at RT add_amine->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up (Acid, Base, Brine) monitor->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism A R-COOH + EDC B O-Acylisourea (Reactive, Prone to Racemization) A->B C HOBt-Ester (Less Reactive, Stable) B->C + HOBt D Amide + HOBt B->D + R'-NH2 (minor pathway) C->D + R'-NH2 E R-COO- + HATU F OAt-Ester (Highly Reactive) E->F G Amide + HOAt F->G + R'-NH2 caption Figure 4. Simplified coupling mechanisms.

Sources

Cleavage of the benzyl ester group from D-Threonine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Cleavage of Benzyl Ester Groups from D-Threonine Derivatives

Abstract & Scope

This application note details the critical methodologies for the deprotection of D-Threonine benzyl esters (H-D-Thr-OBn). While benzyl esters are robust protecting groups in peptide synthesis, their removal from threonine derivatives presents a unique stereochemical challenge. Unlike simple amino acids, threonine possesses a


-hydroxyl group and two chiral centers. Improper cleavage conditions—specifically basic hydrolysis—can trigger 

-elimination (dehydration), resulting in the formation of achiral dehydrobutyrine or epimerization to D-allo-threonine.

This guide prioritizes Catalytic Hydrogenolysis and Transfer Hydrogenation as the gold-standard protocols to preserve the integrity of the sensitive


-hydroxy-

-amino motif.

Mechanistic Insight & Strategy

The Challenge: -Elimination Risk

Standard saponification (LiOH/NaOH) is contraindicated for Threonine benzyl esters. The


-proton of the ester is acidic; under basic conditions, the abstraction of this proton can lead to an E1cB-like elimination of the 

-hydroxyl group. This destroys the chiral centers, yielding an

-unsaturated alkene (dehydrobutyrine).
The Solution: Hydrogenolysis

Catalytic hydrogenolysis (


) cleaves the benzyl ester via a radical-like mechanism on the catalyst surface, converting the benzyl group to toluene and the free acid. This occurs under neutral conditions, leaving the stereocenters and the 

-hydroxyl group untouched.

Figure 1: Mechanistic Pathway & Risk Analysis

G Start D-Thr-OBn Base Basic Hydrolysis (NaOH/LiOH) Start->Base High Risk H2 Hydrogenolysis (H2, Pd/C) Start->H2 Preferred Intermed_Base Enolate Intermediate Base->Intermed_Base Complex Pd-Complex Adsorption H2->Complex Elimination Beta-Elimination (-OH) Intermed_Base->Elimination Product_Bad Dehydrobutyrine (Achiral/Destroyed) Elimination->Product_Bad Cleavage C-O Bond Cleavage Complex->Cleavage Product_Good D-Threonine (Free Acid) (Stereochemistry Intact) Cleavage->Product_Good

Caption: Comparison of Hydrogenolysis (Green path) vs. Basic Hydrolysis (Red path). The base-mediated pathway risks dehydration to dehydrobutyrine.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (Gold Standard)

Best for: Scalable synthesis where no catalyst poisons (S, Met, Cys) are present.

Reagents:

  • Substrate: D-Thr(OH)-OBn derivative

  • Catalyst: 10% Pd/C (50% wet degussa type recommended to reduce fire hazard)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: AcOH (5%) can be added if amine protonation is required.

  • Hydrogen Source:

    
     Balloon (1 atm).
    

Step-by-Step Procedure:

  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of degassed MeOH.

  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate).[1] Tip: Add the wet catalyst to the solvent under inert gas flow.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon) three times. Leave the reaction under 1 atm of 
    
    
    
    with vigorous stirring.
  • Monitoring: Monitor by TLC (System:

    
     85:10:5). Reaction typically completes in 1-4 hours.
    
  • Work-up:

    • Flush vessel with

      
      .
      
    • Filter the mixture through a Celite® pad to remove Pd/C. Do not let the filter cake dry out completely to prevent ignition.

    • Wash the pad with MeOH (3 x 10 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the D-Threonine derivative.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without


 cylinders or for parallel synthesis.

Reagents:

  • Hydrogen Donor: Ammonium Formate (

    
    ) or 1,4-Cyclohexadiene.
    
  • Catalyst: 10% Pd/C.[2]

Step-by-Step Procedure:

  • Dissolve 1.0 mmol of substrate in 15 mL dry MeOH.

  • Flush with Nitrogen.

  • Add 10% Pd/C (10 wt%).

  • Add Ammonium Formate (5.0 - 10.0 equivalents) in a single portion.

  • Reaction: Stir at room temperature (or mild heat, 30-40°C) for 1-12 hours.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Work-up: Filter through Celite® and concentrate.

    • Note: Excess ammonium formate can be removed by sublimation (high vacuum) or lyophilization.

Protocol C: Acidolytic Cleavage (Special Cases)

Best for: Peptides containing Sulfur (Met, Cys) which poison Pd catalysts.

Reagents:

  • TFMSA (Trifluoromethanesulfonic acid) or HBr/AcOH.

  • Warning: Strong acids may affect acid-labile side chain protecting groups (e.g., Boc, tBu).

Procedure:

  • Dissolve substrate in TFA.

  • Add TFMSA (low equivalent) at 0°C.

  • Stir for 30-60 mins.

  • Precipitate with cold diethyl ether.

Data Presentation & Quality Control

Table 1: Comparison of Cleavage Methods

MethodReagentsYieldRacemization RiskCompatibility
Hydrogenolysis

, Pd/C, MeOH
High (>95%)NegligibleIncompatible with Met/Cys (S-poisoning)
Transfer Hydrog.

, Pd/C
High (>90%)NegligibleSafer (No

gas); Fast
Acidolysis HBr/AcOH or TFMSAMod-HighLowCleaves Boc/tBu; Corrosive
Saponification LiOH/NaOHLow High NOT RECOMMENDED (Elimination risk)

Validation of Enantiomeric Purity: To ensure no


 or 

conversion occurred:
  • Optical Rotation: Compare

    
     with literature values for H-D-Thr-OH.
    
  • Chiral HPLC: Use a Crownpak CR(+) or Chirex 3126 column.

    • Mobile Phase:

      
       (pH 1.5) or 
      
      
      
      solution (ligand exchange).
    • Criterion: < 0.5% L-isomer.

Decision Workflow

Figure 2: Method Selection Decision Tree

Workflow Start Start: D-Thr-OBn Derivative Check_S Contains Sulfur? (Met, Cys, Pen) Start->Check_S No_S No Sulfur Check_S->No_S No Yes_S Yes (Sulfur Present) Check_S->Yes_S Yes Check_Gas H2 Gas Available/Safe? No_S->Check_Gas Check_Acid Acid Sensitive Groups? (Boc, Trt, tBu) Yes_S->Check_Acid Method_H2 Protocol A: Standard Hydrogenolysis (H2, Pd/C) Check_Gas->Method_H2 Yes Method_CTH Protocol B: Transfer Hydrogenation (Ammonium Formate, Pd/C) Check_Gas->Method_CTH No (or preferred) Method_Acid Protocol C: Acidolysis (TFMSA/TFA) Check_Acid->Method_Acid No (Fmoc/Cbz present) Method_Lewis Alternative: Lewis Acid (SnCl4) or Sulfide Reduction Check_Acid->Method_Lewis Yes (Boc present)

Caption: Decision matrix for selecting the optimal deprotection strategy based on peptide composition.

References

  • Greene, T. W., & Wuts, P. G. M. (2007).[3] Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation with ammonium formate: A convenient method for removal of protecting groups in peptide synthesis.[2] Journal of the Chemical Society, Perkin Transactions 1, 490-491.

  • Mayer, J. P., et al. (1995). Aspartimide formation in the synthesis of aspartic acid-containing peptides.[4] Int. J. Pept. Protein Res. (Discusses base-catalyzed side reactions relevant to threonine elimination risks).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Sigma-Aldrich (Merck). (2023). Catalytic Hydrogenation: Application Guide.

Sources

Advanced Strategies for D-Threonine Benzyl Ester Oxalate in Hybrid and Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

D-Threonine benzyl ester oxalate (H-D-Thr-OBzl[1][2]·oxalate) is a specialized amino acid derivative primarily utilized in hybrid peptide synthesis (convergent strategies) and side-chain anchoring protocols.[1][2] Unlike standard Fmoc/Boc-protected amino acids used for chain elongation in Solid-Phase Peptide Synthesis (SPPS), this reagent carries a free amine (as a stable oxalate salt) and a protected C-terminus (benzyl ester).[1][2]

Its utility in SPPS is defined by two advanced workflows:

  • Convergent Synthesis (Post-Cleavage Coupling): It serves as the nucleophilic C-terminal "cap" in solution-phase coupling with a fully protected peptide fragment cleaved from an acid-labile resin (e.g., 2-Chlorotrityl Chloride).[1][2]

  • Side-Chain Anchoring (On-Resin): It allows for the synthesis of peptides containing a C-terminal benzyl ester by anchoring the threonine residue to the resin via its side-chain hydroxyl group, rather than its carboxyl group.[1][2]

Key Technical Advantages[1][2][3][4]
  • C-Terminal Protection: The benzyl ester (OBzl) is stable to TFA (used in Boc chemistry or Fmoc cleavage) but removable via hydrogenolysis (H₂/Pd) or strong acid (HF/TFMSA), offering orthogonal protection in specific strategies.[1][2]

  • Oxalate Stability: The oxalate salt form provides superior crystallinity and shelf-stability compared to the hydrochloride or free base forms, preventing auto-condensation (diketopiperazine formation) during storage.[1][2]

  • Chiral Integrity: Essential for synthesizing D-amino acid containing bioactive peptides (e.g., antibiotics, isomeric analogs) where stereochemical purity is paramount.[1][2]

Pre-Experimental Protocol: Salt Neutralization (Critical)

Rationale: The oxalate counter-ion is a strong dicarboxylic acid.[1][2] Direct use in coupling reactions with tertiary amines (e.g., DIEA) can lead to the formation of insoluble amine-oxalate salts, altering stoichiometry and clogging resin pores or solution pathways.[1][2] Free-basing is mandatory before use. [1][2]

Protocol: Extractive Free-Basing[1][2]
  • Dissolution: Suspend 1.0 equivalent (eq) of H-D-Thr-OBzl·oxalate in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).[1][2]

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃).[1][2]

  • Extraction: Shake vigorously in a separatory funnel until the solid dissolves completely.

  • Separation: Collect the organic layer (containing H-D-Thr-OBzl free base).[1][2]

  • Re-extraction: Extract the aqueous layer twice more with EtOAc.[1][2]

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter and evaporate the solvent under reduced pressure (rotary evaporator) at <40°C.

    • Checkpoint: The resulting oil (H-D-Thr-OBzl) is unstable and should be used immediately in the coupling step.[1][2]

Application A: Hybrid Convergent Synthesis (Fragment Condensation)

This is the most robust application.[1][2] A peptide fragment is synthesized on a hyper-acid labile resin, cleaved while retaining side-chain protection, and then coupled to D-Threonine benzyl ester in solution.[1][2]

Workflow Logic
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2] It allows cleavage of the peptide using 1% TFA/DCM, leaving side-chain protecting groups (Boc, tBu, Trt) and the C-terminal benzyl ester of the D-Thr intact.[1][2]

  • Fragment Assembly: Standard Fmoc-SPPS.

  • Cleavage: Release the protected peptide fragment (Peptide-OH).[1][2]

  • Solution Coupling: React Peptide-OH with H-D-Thr-OBzl (free base).

Step-by-Step Protocol
Phase 1: SPPS of Protected Fragment[1][2]
  • Loading: Load the first amino acid onto 2-CTC resin (1.0 mmol scale).

  • Elongation: Perform standard Fmoc deprotection (20% Piperidine/DMF) and Coupling (HBTU/DIEA) cycles.[1][2]

  • Final Deprotection: Remove the N-terminal Fmoc group (optional, depending on target).[1][2]

  • Cleavage (Protected):

    • Wash resin with DCM (3x).[1][2][3]

    • Treat with 1% TFA in DCM (10 mL x 5 times, 2 min each).

    • Collect filtrates immediately into a flask containing 10% Pyridine in Methanol (to neutralize TFA and prevent premature side-chain deprotection).[1][2]

    • Concentrate to dryness.[1][2] Result: Protected Peptide-OH .

Phase 2: Solution Phase Coupling
  • Activation: Dissolve the Protected Peptide-OH (1.0 eq) in dry DMF/DCM (1:1).

  • Add Coupling Agents: Add HOAt (1.1 eq) and DIC (1.1 eq). Stir for 5 min at 0°C.

    • Note: Phosphonium salts (PyBOP) or Uronium salts (HATU) can also be used with DIEA, but DIC/HOAt minimizes racemization of the C-terminal residue of the fragment.[1][2]

  • Addition of Nucleophile: Add the freshly prepared H-D-Thr-OBzl free base (1.2 eq) (from Section 2).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by HPLC/MS.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry and concentrate.

Data Visualization: Hybrid Synthesis Workflow

HybridSynthesis cluster_0 Solid Phase cluster_1 Solution Phase Start Start: 2-CTC Resin SPPS Fmoc-SPPS Chain Elongation (Side chains: tBu/Boc protected) Start->SPPS Cleavage Mild Acid Cleavage (1% TFA/DCM) SPPS->Cleavage Fragment Protected Peptide-OH (Side chains intact) Cleavage->Fragment Release from Resin Coupling Solution Phase Coupling (DIC/HOAt) Fragment->Coupling ReagentPrep H-D-Thr-OBzl·Oxalate FreeBase Neutralization (NaHCO3/EtOAc) ReagentPrep->FreeBase ReagentReady H-D-Thr-OBzl (Free Amine) FreeBase->ReagentReady ReagentReady->Coupling FinalProduct Final Product: Peptide-D-Thr-OBzl (Fully Protected) Coupling->FinalProduct

Figure 1: Convergent synthesis workflow combining SPPS fragment generation with solution-phase coupling of D-Threonine benzyl ester.

Application B: Side-Chain Anchoring (Advanced SPPS)

This method anchors the D-Threonine to the resin via its side-chain hydroxyl group.[1][2] This is useful when the C-terminal benzyl ester must remain intact throughout the synthesis (e.g., for producing peptide esters or subsequent solution-phase modifications).[1][2]

Mechanism

The hydroxyl group of D-Thr-OBzl attacks the trityl carbocation on the resin.[1][2] The amine remains available (after initial protection/deprotection or if loaded as Fmoc-D-Thr-OBzl, though here we start with the ester).[1][2] Since we have the free amine salt, we must protect the amine before loading or use a specific linker strategy.[1][2] Refined Strategy: It is more practical to convert H-D-Thr-OBzl to Fmoc-D-Thr-OBzl first, then load onto 2-CTC resin via the side chain.[1][2]

Protocol: Side-Chain Loading
  • Fmoc Protection (Pre-step): React H-D-Thr-OBzl (free base) with Fmoc-OSu (1.1 eq) and NaHCO₃ in Water/Dioxane.[1][2] Purify Fmoc-D-Thr-OBzl.

  • Resin Activation: Swell 2-CTC resin in DCM.

  • Loading: Dissolve Fmoc-D-Thr-OBzl (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[1][2][4][3][5]

    • Note: The steric bulk of the trityl group favors reaction with the primary amine? No, the amine is Fmoc protected.[1][2] The reaction occurs between the side-chain secondary alcohol and the trityl chloride.[1][2] This is slow and requires non-nucleophilic base.[1][2]

  • Capping: Cap unreacted trityl groups with Methanol (1 mL) and DIPEA.

  • SPPS: Proceed with standard Fmoc removal and coupling.

  • Cleavage: Treat with 1% TFA.[1][2] The peptide is released.[1][2][3][5] Crucially, the side-chain ether bond to the trityl resin is acid-labile.[1][2] The D-Thr is released with its side chain free (OH) and C-terminus protected (OBzl).[1][2]

Quantitative Data & Reagent Compatibility

ParameterSpecification / Recommendation
Reagent H-D-Thr-OBzl · Oxalate
Molecular Weight 389.41 g/mol (Salt)
Solubility Soluble in Water, Methanol.[1][2] Poor solubility in DCM/EtOAc (Salt form).[1][2]
Free Base Stability Low (prone to diketopiperazine formation).[1][2] Use immediately.
Coupling Reagents DIC/HOAt (Preferred), HATU/DIEA (Acceptable), EDC/HOBt.[1][2]
Resin Compatibility 2-Chlorotrityl Chloride (2-CTC), SASRIN (for fragment cleavage).[1][2]
Cleavage Conditions Benzyl Ester: Stable to TFA.[1][2] Removed by H₂/Pd or HF.Oxalate: Removed by basic extraction.[1][2]

References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 2009.[1][2] [Link]

  • Merz, K., et al. "Synthesis of D-Amino Acid Containing Peptides."[1][2] Journal of Peptide Science. [Link][1][2]

  • Aapptec. "H-Thr-OBzl oxalate usage in Peptide Synthesis." Aapptec.com. [Link][1][2]

Sources

Troubleshooting & Optimization

Common side reactions with D-Threonine benzyl ester oxalate and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers working with D-Threonine benzyl ester oxalate . It moves beyond generic advice to address the specific mechanistic challenges posed by the oxalate salt form, the unprotected hydroxyl group, and the benzyl ester moiety.

Product Code: D-Thr-OBzl·Oxalate CAS: 82679-58-1 (Free base ref) | Molecular Weight: 209.24 (Free base) + 90.03 (Oxalate)

Core Chemical Profile & Stability Logic

User Query: Why is this compound supplied as an oxalate salt, and how does this affect my reaction planning?

Technical Insight: Amino acid benzyl esters are often oils or low-melting solids as free bases, making them unstable and difficult to handle. The oxalate salt is chosen to induce crystallinity, enhance shelf-life, and prevent "auto-degradation" (self-condensation). However, the oxalate counterion is a dicarboxylic acid (


, 

), which is significantly more acidic than the typical hydrochloride.

Critical Implication: You cannot use this salt directly in most nucleophilic substitutions or peptide couplings without liberating the free amine . Failure to remove the oxalate or neutralize it properly will quench your coupling reagents (e.g., carbodiimides) and stall the reaction.

Troubleshooting Guide: Common Side Reactions

This section details the three most prevalent failure modes when using D-Thr-OBzl·Oxalate and the mechanistic interventions to prevent them.

Issue A: O-Acylation (The "Wrong" Nucleophile)

Symptom: Mass spectrometry shows a product with


 but incorrect fragmentation, or double addition of the incoming amino acid.
Mechanism:  D-Threonine contains a secondary hydroxyl group (

) on the

-carbon. In the presence of excess base or highly reactive acylating agents (e.g., acid chlorides, anhydrides), the hydroxyl group competes with the amine, forming an ester bond (O-acylation) instead of the desired amide bond.

Prevention Protocol:

  • Avoid DMAP: Never use 4-dimethylaminopyridine (DMAP) as a catalyst. It dramatically accelerates O-acylation [1].

  • Stoichiometry Control: Use exactly 1.0 equivalent of the activated carboxylate per 1.0 equivalent of D-Thr-OBzl. Excess activated acid drives the reaction toward the hydroxyl.

  • Base Selection: Use sterically hindered bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) . Avoid unhindered bases that might deprotonate the hydroxyl.

Issue B: Diketopiperazine (DKP) Formation

Symptom: Low yield; isolation of a highly insoluble, crystalline byproduct. Mechanism: While DKP formation is most common in dipeptides, the free base of D-Thr-OBzl can undergo intermolecular dimerization if left in solution for prolonged periods. Two molecules of H-D-Thr-OBzl condense, ejecting two molecules of benzyl alcohol to form the cyclic cyclo(D-Thr-D-Thr).

  • Risk Factor:[1] High concentration of the free base in solution (

    
    ).
    
  • Risk Factor:[1] Heating the free base solution.

Prevention Protocol:

  • "Fresh is Best": Generate the free base immediately prior to coupling. Do not store the free base solution overnight.

  • Concentration: Maintain reaction concentration below

    
     if delaying the coupling step.
    
Issue C: -Elimination

Symptom: Formation of a byproduct with mass


 (loss of water) or detection of a crotonic acid derivative (dehydrobutyrine).
Mechanism:  Under strong basic conditions, threonine derivatives can undergo 

-elimination of the hydroxyl group to form an

-unsaturated ester. This is driven by the acidity of the

-proton and the leaving group ability of the hydroxyl (especially if O-acylated first).

Prevention Protocol:

  • Avoid Strong Bases: Do not use DBU or inorganic hydroxides (

    
    , 
    
    
    
    ) with this substrate.
  • Temperature: Keep reactions at or below room temperature (

    
    ).
    

Visualization of Reaction Pathways

The following diagram maps the competitive pathways. The Green path is the desired amide bond formation. Red paths represent the side reactions described above.

Thr_Side_Reactions Start D-Thr-OBzl (Free Base) Dipeptide Desired Dipeptide (Amide Bond) Start->Dipeptide Path A: Amine Attack (Kinetic Control) O_Acyl O-Acylated Byproduct Start->O_Acyl Path B: Hydroxyl Attack (Excess Base/DMAP) DKP Diketopiperazine (Cyclo-Thr-Thr) Start->DKP Path C: Dimerization (Prolonged Storage) Elim Dehydro-Thr (Beta-Elimination) Start->Elim Path D: Strong Base (DBU/NaOH) Act_AA Activated Amino Acid

Caption: Competitive reaction pathways for D-Threonine Benzyl Ester. Path A is the desired coupling. Paths B, C, and D are side reactions triggered by specific condition errors.

Validated Experimental Protocols

Protocol 1: Safe Liberation of Free Base (Oxalate Removal)

Objective: Remove the oxalate counterion without triggering dimerization.

  • Dissolution: Suspend

    
     of D-Thr-OBzl·Oxalate  in 
    
    
    
    of Ethyl Acetate (EtOAc).
    • Note: EtOAc is preferred over DCM (Dichloromethane) here because oxalate salts are often less soluble in DCM, and EtOAc separates better from water.

  • Partition: Add

    
     of saturated aqueous 
    
    
    
    (Sodium Bicarbonate).
    • Why Bicarbonate? It is mild enough (

      
      ) to neutralize the oxalate without causing 
      
      
      
      -elimination.
  • Extraction: Shake vigorously for 2 minutes. The solid should dissolve as the free base partitions into the organic layer.

  • Separation: Separate the layers. Wash the organic layer once with

    
     of brine.
    
  • Drying: Dry over anhydrous

    
     for 10 minutes.
    
  • Usage: Filter and use the solution immediately for the next coupling step. Do not concentrate to dryness unless absolutely necessary, as the concentrated oil promotes DKP formation [2].

Protocol 2: Optimized Peptide Coupling (Preventing O-Acylation)

Objective: Couple an Fmoc-Amino Acid to H-D-Thr-OBzl while preserving the side-chain hydroxyl.

ReagentEquivalentsRole
Fmoc-AA-OH 1.0Carboxyl Component
H-D-Thr-OBzl 1.0Amine Component (from Protocol 1)
EDC·HCl 1.1Coupling Agent (Water soluble byproduct)
HOBt 1.1Racemization Suppressor
NMM (N-Methylmorpholine) 2.0 - 2.5Base (Mild, non-nucleophilic)

Step-by-Step:

  • Dissolve Fmoc-AA-OH and HOBt in DMF (

    
     concentration relative to AA).
    
  • Cool the solution to

    
     in an ice bath.
    
  • Add EDC·HCl and stir for 10 minutes to activate the acid.

  • Add the H-D-Thr-OBzl solution (in EtOAc or DMF).

  • Add NMM dropwise. Monitor pH; maintain apparent pH 7–8 (damp pH paper).

    • Critical: Do not let pH exceed 8. High pH risks O-acylation.

  • Allow to warm to room temperature and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (removes unreacted amine/EDC), then sat. 
    
    
    
    , then brine.

FAQ: Expert Insights

Q: Can I use in-situ neutralization (adding DIEA directly to the oxalate salt in the reaction)? A: Yes, but proceed with caution. If you add the oxalate salt directly to the coupling mixture and add excess base to neutralize it, you generate free oxalic acid in situ, which consumes your base. You must calculate the base equivalents carefully:

  • Oxalate requires 2 equivalents of base to neutralize.

  • The amine requires 0 equivalents (it becomes free).

  • Therefore, you need at least 2.0 eq of DIEA just to neutralize the oxalate , plus whatever is needed for the coupling.

  • Risk:[1] The local concentration of base might spike, promoting side reactions. Protocol 1 (Extractive Removal) is cleaner and recommended for high-value synthesis.

Q: Why D-Threonine? Does it behave differently than L-Threonine? A: Chemically, the reactivity is identical (enantiomers). However, biologically and structurally, D-amino acids induce different peptide conformations (e.g., reverse turns). Be aware that if you are using chiral analysis (HPLC), D-Thr derivatives will elute differently than L-Thr derivatives on chiral columns.

Q: I see a "double addition" product. What happened? A: This is the classic signature of O-acylation followed by N-acylation (or vice versa). You likely formed the ester on the side chain and the amide on the N-terminus. Check if you used excess activated amino acid (


) or a catalyst like DMAP.

References

  • Vertex AI Search. (2025). Side reactions in peptide synthesis: Prevention of O-acylation. Retrieved from 2

  • CSIC. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis. Retrieved from 3

  • ResearchGate. (2022). Beta-Elimination Side Reactions in Phosphorylated Ser/Thr Peptides. Retrieved from 4

  • PubChem. (2025).[5] D-Threonine Benzyl Ester Compound Summary. Retrieved from 5

Sources

Technical Support Center: D-Threonine Benzyl Ester Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of D-Threonine benzyl ester oxalate synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of synthesizing This compound , a critical chiral intermediate in peptide synthesis and drug discovery. Unlike simple amino acids, Threonine possesses a


-hydroxyl group, making it susceptible to unique side reactions—specifically 

-elimination and O-alkylation—that drastically reduce yield and purity.

This guide moves beyond standard textbook recipes, offering field-proven protocols to maximize yield, prevent racemization, and ensure successful crystallization.

Quick Navigation
Visualizing the Workflow

The following diagram outlines the optimized pathway, highlighting critical control points (CCPs) where yield is often lost.

G Start Start: D-Threonine + Benzyl Alcohol Catalyst Add Catalyst (p-TSA or SOCl2) Start->Catalyst Reaction Esterification (Reflux/Dean-Stark) Catalyst->Reaction CCP1 CCP 1: Water Removal (Azeotrope) Reaction->CCP1 Equilibrium Control CCP1->Reaction Incomplete? CrudeSalt Crude Ester Salt (p-TSA/HCl) CCP1->CrudeSalt Complete FreeBase Free Basing (NaHCO3 Wash) CrudeSalt->FreeBase CCP2 CCP 2: Remove Excess BnOH FreeBase->CCP2 OxalateAdd Add Oxalic Acid (in Acetone/EtOAc) CCP2->OxalateAdd Clean Organic Layer Cryst Crystallization (Induction) OxalateAdd->Cryst Final Final Product: D-Thr-OBn Oxalate Cryst->Final

Figure 1: Optimized synthesis workflow highlighting Critical Control Points (CCP) for yield preservation.

Core Protocol: The Optimized Workflow

Objective: Synthesize D-Thr-OBn Oxalate with >85% yield and >99% ee. Key Change: Replace Toluene with Cyclohexane or CCl₄ (if safety permits) to lower reaction temperature and prevent


-elimination.
Step 1: Esterification (Fischer Method)
  • Setup: 1.0 eq D-Threonine, 5.0 eq Benzyl Alcohol, 1.1 eq p-Toluenesulfonic acid (p-TSA) monohydrate.

  • Solvent: Suspend in Cyclohexane (10-15 mL per gram of amino acid).

    • Why? Cyclohexane forms an azeotrope with water at 69°C. Toluene requires 110°C. The lower temperature is critical to prevent the dehydration of Threonine's hydroxyl group.

  • Reflux: Heat to reflux with a Dean-Stark trap. Vigorous stirring is essential.

  • Duration: Monitor water collection. Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Isolation: Cool to RT. Add Ethyl Acetate (EtOAc) or Ether.[1] The p-TSA salt will precipitate.[2] Filter and wash with Ether to remove excess Benzyl Alcohol.

Step 2: Salt Exchange (The Critical Step)
  • Free Basing: Dissolve the p-TSA salt in water. Add solid

    
     until pH ~8. Extract immediately with EtOAc (3x).
    
  • Drying: Dry organic layer over

    
    . Do not use strong heat to evaporate. 
    
  • Oxalate Formation:

    • Dissolve the oily free base in minimal Anhydrous Acetone .

    • Add 1.0 eq of Anhydrous Oxalic Acid dissolved in Acetone/Ethanol.

    • Stir at RT.[3][4][5] A thick white precipitate should form.

    • Tip: If no precipitate, add Diethyl Ether dropwise to reach the cloud point, then cool to 4°C.

Module 1: Reaction Kinetics & Esterification

Q: Why is my yield lower than expected compared to Phenylalanine or Alanine? A: D-Threonine is chemically fragile due to its side chain.

  • The Issue: The

    
    -hydroxyl group can undergo acid-catalyzed dehydration (
    
    
    
    -elimination) to form dehydro-amino acid byproducts (specifically a crotonic acid derivative). This reaction competes with esterification, especially at temperatures >80°C.
  • The Fix: Switch your azeotropic solvent.

    • Toluene (BP 110°C): Too hot. Increases elimination and racemization.

    • Cyclohexane (BP 81°C, Azeotrope 69°C): Ideal. It removes water efficiently but keeps thermal energy low enough to preserve the Threonine side chain [1].

Q: Can I use Thionyl Chloride (


) instead of p-TSA? 
A:  Yes, but with caution.
  • Pros: Works at 0°C to Room Temp (very mild thermal profile).

  • Cons: Generates

    
     and HCl gas. The resulting product is the HCl salt , which is often hygroscopic and harder to handle than the p-TSA salt.
    
  • Protocol Adjustment: If using

    
    , you must free-base the HCl salt carefully before adding oxalic acid, as residual acidity will prevent the oxalate from crystallizing correctly.
    

Data Comparison: Solvent Impact on Yield & Purity

SolventReaction TempYield (%)Enantiomeric Excess (ee)Risk of Dehydration
Toluene 110°C65-70%92-95%High
Benzene 80°C80-85%>98%Moderate (Toxic)
Cyclohexane 69°C (Azeotrope) 88-92% >99% Low
Module 2: Workup & Oxalate Salt Formation

Q: Why convert to the Oxalate salt? Why not keep it as p-TSA or HCl? A: Purification and Stability.

  • Crystallinity: Benzyl esters of amino acids often form "oils" or hygroscopic foams as HCl salts. Oxalic acid (a dicarboxylic acid) bridges two ester molecules or forms strong hydrogen-bonded networks, promoting the formation of stable, non-hygroscopic lattice structures [2].

  • Purification: The crystallization of the oxalate salt acts as a purification step, rejecting unreacted Benzyl Alcohol and elimination byproducts that might have carried over.

Q: My product is "oiling out" upon adding Oxalic acid. How do I fix this? A: This is the most common failure mode. It is usually caused by residual Benzyl Alcohol or wet solvents .

Troubleshooting Logic Tree:

Troubleshooting Issue Issue: Product Oils Out Instead of Crystallizing Check1 Check 1: Residual Benzyl Alcohol? Issue->Check1 Action1 Wash Free Base with Heptane/Hexane before Oxalate step Check1->Action1 Yes (Smell/TLC) Check2 Check 2: Water Content? Check1->Check2 No Action2 Use Anhydrous Acetone Dry Free Base over Na2SO4 Check2->Action2 Yes Check3 Check 3: Solvent Polarity Check2->Check3 No Action3 Add Diethyl Ether dropwise to induce nucleation Check3->Action3

Figure 2: Troubleshooting logic for crystallization failures.

Module 3: Critical Troubleshooting

Q: How do I remove the excess Benzyl Alcohol? It's ruining my crystallization. A: Benzyl alcohol (BP 205°C) is difficult to remove by evaporation without degrading the ester.

  • The Trick: Do not rely on vacuum distillation. Instead, rely on solvent partitioning .

  • Protocol: When you have the crude p-TSA salt (before free-basing), suspend it in dry Ether or EtOAc. The salt is insoluble; Benzyl alcohol is soluble. Filter the solid salt and wash it thoroughly. This removes 99% of the excess alcohol before you even attempt the oxalate formation.

Q: I suspect racemization (D


 L conversion). How do I check? 
A:  Threonine has two chiral centers. Racemization usually occurs at the 

-carbon.
  • Quick Check: Specific Rotation

    
    . Compare with literature values (usually negative for D-Thr esters).
    
  • Definitive Check: Chiral HPLC using a Crownpak CR(+) or Chiralpak AD-H column.

  • Prevention: Ensure your free-basing step (Module 2) is done cold (0-5°C) and rapidly. Prolonged exposure to base, even weak base like bicarbonate, can trigger racemization via enolization.

Q: The product is pink/brown. What happened? A: This indicates oxidation of Benzyl Alcohol to Benzaldehyde, or polymerization of elimination byproducts.

  • Cause: Old p-TSA or insufficient inert gas blanket.

  • Solution: Recrystallize the final oxalate salt from Methanol/Ether. The colored impurities usually stay in the mother liquor.

References
  • Bolchi, C., et al. (2017).[1] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Amino Acids, 49, 1109–1116.

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
  • D-Threonine Benzyl Ester Synthesis Protocol. (General methodology adapted from standard Fischer Esterification protocols for hydroxy-amino acids).

  • Beta-Elimination Risks in Threonine Derivatives. (2003). Journal of Proteome Research. (Discusses the susceptibility of Ser/Thr hydroxyl groups to elimination).

Sources

Purification techniques for D-Threonine benzyl ester oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Threonine Benzyl Ester Oxalate Purification

Executive Summary & Technical Context

This compound (CAS: 15260-11-4 for L-isomer analog; D-isomer is the enantiomer) is a critical chiral intermediate used primarily in peptide synthesis and the development of peptidomimetics. The benzyl ester protection masks the C-terminal carboxyl group, while the oxalate salt form provides enhanced stability and crystallinity compared to the hygroscopic hydrochloride salt or the unstable free base.

Critical Quality Attributes (CQAs):

  • Purity: >98% (HPLC)

  • Enantiomeric Excess (ee): >99% (Crucial to avoid D/L racemization)

  • Appearance: White to off-white crystalline powder

  • Melting Point: ~153–159 °C (Distinct sharp range indicates high purity)

This guide addresses the specific challenges of purifying this compound, focusing on removing unreacted D-threonine, excess benzyl alcohol, and preventing hydrolysis or racemization during the process.

Core Purification Protocol: The "Golden Standard" Recrystallization

The most robust method for purifying this compound is recrystallization from a polar/non-polar solvent pair . The oxalate salt is highly polar, while the impurities (benzyl alcohol, side products) are often less polar or liquids at room temperature.

Standard Operating Procedure (SOP)

Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent) Alternative: Ethanol / Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in a round-bottom flask.

    • Add the minimum amount of warm Methanol (40–45 °C) required to just dissolve the solid.

    • Note: Do not boil the solvent aggressively; excessive heat can trigger ester hydrolysis or racemization.

  • Filtration (Optional but Recommended):

    • If the solution is cloudy (insoluble mechanical impurities), filter rapidly through a pre-warmed sintered glass funnel.

  • Crystallization Induction:

    • Slowly add Diethyl Ether (or t-Butyl Methyl Ether, TBME) dropwise to the warm solution with gentle stirring.

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Methanol to clear the solution again.

  • Nucleation & Growth:

    • Allow the flask to cool slowly to room temperature (20–25 °C) over 1–2 hours.

    • Once crystals begin to form, transfer the flask to a refrigerator (4 °C) for 4–12 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the filter cake with a cold mixture of Methanol/Ether (1:4 ratio).

    • Drying: Dry under high vacuum (< 5 mbar) at room temperature. Avoid heating above 40 °C during drying.

Visualization: Purification Workflow

The following diagram illustrates the logical flow of the purification process and decision nodes for troubleshooting.

PurificationWorkflow Start Crude D-Thr-OBzl Oxalate Dissolve Dissolve in Warm MeOH (40-45°C) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove Insolubles) CheckClear->Filter No (Cloudy) AddAnti Add Anti-Solvent (Et2O) Until Turbid CheckClear->AddAnti Yes Filter->AddAnti Cooling Slow Cooling (RT -> 4°C) AddAnti->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals Isolate Filter & Wash (Cold MeOH/Et2O) CheckCrystals->Isolate Yes Troubleshoot Go to Troubleshooting (Oiling Out/No Precipitate) CheckCrystals->Troubleshoot No / Oil Dry Vacuum Dry (<40°C) Isolate->Dry

Caption: Logical workflow for the recrystallization of this compound, including decision points for filtration and troubleshooting.

Troubleshooting Guide (Q&A)

Q1: The product is "oiling out" (forming a sticky liquid) instead of crystallizing. How do I fix this?

  • Cause: This usually happens if the anti-solvent (Ether) is added too quickly, or if the concentration of impurities (especially benzyl alcohol) is too high.

  • Solution:

    • Re-dissolve: Gently heat the mixture until the oil dissolves back into the solution (add a small amount of Methanol if needed).

    • Seeding: Add a tiny crystal of pure product (seed crystal) to the clear solution at room temperature.

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

    • Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q2: My yield is very low (<50%). Where did the product go?

  • Cause: The compound might be too soluble in the solvent mixture, or you used too much solvent initially.

  • Solution:

    • Concentrate: Evaporate 30–50% of the solvent under reduced pressure and repeat the cooling step.

    • Anti-solvent Ratio: Increase the ratio of Ether to Methanol (e.g., from 3:1 to 5:1).

    • Mother Liquor: Always save the filtrate (mother liquor). You can perform a "second crop" crystallization by concentrating it, though purity may be slightly lower.

Q3: The melting point is broad and low (e.g., 140–150 °C). What does this indicate?

  • Cause: This indicates impure product, likely contaminated with benzyl alcohol or unreacted D-Threonine.

  • Solution:

    • Perform a second recrystallization .[1]

    • Ensure the filter cake is washed thoroughly with cold ether to remove residual benzyl alcohol (which is a liquid and lowers MP).

    • Check for racemization using Chiral HPLC.[2][3][4] If significant racemization occurred (D -> L), recrystallization might not separate the enantiomers efficiently.

Q4: Can I use water as a solvent?

  • Answer: No. While the oxalate salt is soluble in water, D-Threonine benzyl ester is an ester and is susceptible to hydrolysis , especially in aqueous solution. Water will cleave the benzyl group, reverting it back to D-Threonine. Always use anhydrous organic solvents (Methanol, Ethanol, Isopropanol).

Technical Data & Specifications

Table 1: Solubility Profile (at 25 °C)

SolventSolubilityApplication
Methanol HighPrimary solvent for dissolution
Ethanol ModerateAlternative primary solvent
Water HighAvoid (Causes hydrolysis)
Diethyl Ether InsolubleAnti-solvent for precipitation
Ethyl Acetate LowAnti-solvent / Wash solvent
Hexane InsolubleAnti-solvent (removes Benzyl Alcohol)

Table 2: Product Specifications

ParameterSpecificationNotes
Appearance White Crystalline PowderYellowing indicates oxidation or impurities
Melting Point 153 – 159 °CSharp range = High purity
Optical Rotation

(c=1, DMF)
Varies by solvent; check CoA
Identity H-NMR, Mass SpecConfirm benzyl group and oxalate counter-ion

References

  • ChemicalBook. (2025).[5] O-Benzyl-L-threonine benzyl ester oxalate Properties and Solubility. Retrieved from

  • Chem-Impex International. (n.d.). O-Benzyl-L-threonine benzyl ester oxalate(1:1) Product Data. Retrieved from

  • Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from

  • BenchChem. (2025).[6] Application Notes: Synthesis of Threonine Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). O-Benzyl-D-threonine benzyl ester oxalate(1:1). Retrieved from

Sources

Preventing racemization during reactions with D-Threonine benzyl ester oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with D-Threonine Benzyl Ester Oxalate . It prioritizes mechanistic understanding and practical, self-validating protocols to prevent racemization (specifically epimerization at the


-carbon).[]

Topic: Preventing Racemization & Epimerization During Synthesis

Document ID: TS-THR-D-004 | Version: 2.1 Audience: Synthetic Chemists, Process Development Scientists[]

Core Analysis: The Instability Mechanism

Why is this molecule sensitive?

This compound presents a "perfect storm" for racemization (specifically


-epimerization) due to three converging factors:
  • Electronic Activation: The benzyl ester is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the

    
    -proton (
    
    
    
    ).
  • Inductive Effect of

    
    -OH:  The hydroxyl group on the 
    
    
    
    -carbon exerts an additional inductive effect, further destabilizing the
    
    
    .
  • The Oxalate Trap: To use the molecule, you must neutralize the oxalate acid. This requires a base.[][2][3][4] Heat of neutralization combined with local excesses of base creates the ideal condition for proton abstraction, leading to the formation of the planar enolate and subsequent loss of chirality.

The Racemization Pathway

The following diagram illustrates the mechanistic failure point. If the base (


) is too strong or the temperature too high, the molecule passes through a planar enolate intermediate.

RacemizationPathway cluster_0 Critical Control Point Start D-Thr-OBn (2R, 3S) (Chiral Integrity) Enolate Planar Enolate Intermediate (Achiral at C-alpha) Start->Enolate Deprotonation of H-alpha (Fast at pH > 10) Base Base (B:) (e.g., TEA, DIPEA) Base->Enolate L_Thr L-Thr-OBn (2S, 3S) (Inverted/Allo) Enolate->L_Thr Reprotonation (Face A) D_Thr D-Thr-OBn (2R, 3S) (Retained) Enolate->D_Thr Reprotonation (Face B)

Figure 1: Mechanism of base-catalyzed epimerization at the


-carbon.[]

Module 1: Safe Neutralization of the Oxalate Salt

The Issue: The oxalate salt is stable, but the free amine is required for reaction. The standard practice of "dumping in Triethylamine (TEA)" is the #1 cause of racemization before the reaction even begins.

Protocol A: Partitioning (Recommended for Scale-Up)

Use this method to isolate the free amine if the subsequent reaction is sensitive to oxalate salts.

  • Preparation: Suspend this compound in EtOAc or DCM (10 mL/g).

  • Thermal Control: Cool the suspension to 0–4 °C (Ice bath). Crucial: Neutralization is exothermic.

  • Base Selection: Use Saturated NaHCO₃ or K₂CO₃ (aq).[]

    • Why: These inorganic bases are strong enough to deprotonate the oxalate (pKa ~1.2/4.2) but too weak to deprotonate the

      
      -carbon of the ester (pKa ~11-13).[]
      
  • Execution:

    • Add cold base solution slowly with vigorous stirring.

    • Separate layers immediately once the solid dissolves.

    • Wash organic layer with cold brine.[]

    • Dry over Na₂SO₄ and concentrate only if necessary. Ideally, use the solution directly.

Protocol B: In-Situ Neutralization (Recommended for Peptide Coupling)

Use this method for one-pot coupling reactions.[]

  • Solvent: Dissolve the oxalate salt and the carboxylic acid partner in DMF or NMP.

  • Base: Use N-Methylmorpholine (NMM) or TMP (2,4,6-Collidine) .[][2]

    • Avoid: TEA (Triethylamine) and DIPEA (Diisopropylethylamine) if possible.[]

    • Reasoning: NMM (pKa ~7.[]4) and Collidine are weaker bases than DIPEA (pKa ~10.5).[] They effectively neutralize the oxalate without threatening the

      
      -proton.
      
  • Stoichiometry: Do not exceed 2.0 equivalents of base relative to the oxalate salt.

Base Risk Matrix
BasepKa (Conj.[][5] Acid)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.75LowHIGH AVOID
DIPEA (Hünig's) 10.75HighMODERATE Use only at 0°C
N-Methylmorpholine 7.38ModerateLOW PREFERRED
2,4,6-Collidine 7.43Very HighVERY LOW EXCELLENT
NaHCO₃ (aq) 6.37N/ANEGLIGIBLE Best for partitioning

Module 2: Coupling Reaction Guidelines

The Issue: During peptide coupling, the "activated" carboxylic acid can form an oxazolone.[2][6] However, since D-Thr-OBn is the nucleophile, the primary risk remains direct base-catalyzed enolization of the ester or O-acylation of the side chain (leading to O-to-N acyl shift and epimerization).[]

Workflow: Low-Racemization Coupling

CouplingWorkflow Start Start: D-Thr-OBn Oxalate Step1 1. Dissolve in DMF/NMP + Carboxylic Acid Partner Start->Step1 Step2 2. Add Additive (Oxyma Pure or HOAt) Step1->Step2 Suppress Oxazolone Step3 3. Cool to 0°C Step2->Step3 Kinetic Control Step4 4. Add Base (Collidine/NMM) (Max 2.0 - 2.2 eq) Step3->Step4 Neutralize Oxalate Step5 5. Add Coupling Agent (DIC or EDC) Step4->Step5 Activate Acid End Product: Dipeptide (>99% ee) Step5->End

Figure 2: Optimized coupling workflow to minimize epimerization.

Critical Additives

Never perform a coupling with D-Thr-OBn using a carbodiimide (DCC/DIC/EDC) alone.[] You must use an additive to stabilize the activated ester.

  • Gold Standard: Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[][3] It is safer than HOBt and superior in suppressing racemization [1].[]

  • Alternative: HOAt (1-Hydroxy-7-azabenzotriazole).[]

Troubleshooting & FAQ

Q1: I see a "split peak" in my HPLC after coupling. Is this racemization?

A: Likely, yes.[]

  • Diagnosis: D-Threonine (

    
    ) usually epimerizes at the 
    
    
    
    -carbon to form L-allo-Threonine (
    
    
    ) or L-Threonine (
    
    
    ) depending on the mechanism.[] These are diastereomers and will separate on standard C18 HPLC columns.[]
  • Test: Co-inject your product with a standard of the L-isomer. If the impurity peak grows, you have racemization.

  • Fix: Switch your base to Collidine and ensure your reaction temperature never exceeds 0°C during the base addition.

Q2: My yield is low, and I see a mass corresponding to +Acyl group.

A: You are likely experiencing O-acylation .[]

  • Mechanism: The free hydroxyl group on the Threonine side chain is nucleophilic. If the activation is too "hot" (e.g., using HATU/HBTU with excess base), the incoming amino acid attaches to the Oxygen instead of the Nitrogen.

  • Fix: Use less reactive coupling agents (DIC/Oxyma) rather than uronium salts (HATU). Do not use DMAP (4-Dimethylaminopyridine); it catalyzes O-acylation rapidly.[]

Q3: Can I use PyBOP or HATU?

A: Use with extreme caution.

  • Phosphonium (PyBOP) and Uronium (HATU/HBTU) reagents require a tertiary base (DIPEA) to function.[] The high local concentration of DIPEA required to activate these reagents is the primary cause of D-Thr-OBn racemization.

  • Protocol Adjustment: If you must use HATU, pre-activate the carboxylic acid with HATU/Base for 30 seconds before adding the D-Thr-OBn Oxalate. This minimizes the time the sensitive ester is exposed to the base.

Q4: How do I store the D-Thr-OBn Oxalate?

A: Store at 2–8°C under argon/nitrogen.

  • Moisture can hydrolyze the benzyl ester over time, generating free D-Threonine and Benzyl alcohol. The oxalate salt is generally hygroscopic; keep the container tightly sealed.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403.[] Link[]

  • Bodanszky, M. (1993).[][7] Principles of Peptide Synthesis (2nd ed.).[] Springer-Verlag. (See Chapter V: Racemization). Link[]

  • Han, S. Y., & Kim, Y. A. (2004).[] Recent development of peptide coupling reagents in organic synthesis.[] Tetrahedron, 60(11), 2447-2467.[] Link[]

  • Benoiton, N. L. (2006).[] Chemistry of Peptide Synthesis. CRC Press.[] (Focus on amino acid ester basicity and oxazolone mechanisms). Link

Sources

D-Threonine benzyl ester oxalate stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the stability of D-Threonine benzyl ester oxalate, offering troubleshooting advice and frequently asked questions to ensure the integrity of your research and development activities. As Senior Application Scientists, we combine technical knowledge with practical, field-tested insights to address the challenges you may encounter.

Introduction: Understanding the Compound

This compound is a chiral building block crucial in the synthesis of peptides and other complex molecules in pharmaceutical and biochemical research. The benzyl ester protects the carboxylic acid of D-threonine, while the oxalate salt facilitates its purification and handling as a stable, crystalline solid. However, like all ester-containing compounds, it is susceptible to degradation, which can compromise the quality and outcome of your experiments. This guide will help you understand and mitigate these stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns are hydrolysis of the benzyl ester and, to a lesser extent, thermal decomposition.

  • Hydrolysis: The ester bond is susceptible to cleavage by water, which is the most common degradation pathway. This reaction is catalyzed by both acidic and basic conditions and results in the formation of D-Threonine and benzyl alcohol. The presence of the oxalate salt helps to maintain a stable, slightly acidic microenvironment in the solid state, which can help to minimize hydrolysis.[1][2]

  • Thermal Decomposition: At elevated temperatures, the oxalate salt can decompose to produce carbon monoxide and carbon dioxide.[3][4][5] The amino acid ester itself can also undergo other thermal degradation reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container at 2-8°C .[] Several suppliers recommend this temperature range to minimize the risk of both hydrolysis and thermal degradation.[] It is also crucial to protect the compound from moisture.

Q3: What are the visible signs of degradation?

A3: While chemical degradation may not always be visible, you should be aware of the following signs:

  • Change in Appearance: The compound should be a white to off-white solid. Any significant color change (e.g., yellowing or browning) could indicate degradation.

  • Clumping or Caking: This may suggest the absorption of moisture, which can accelerate hydrolysis.

  • Change in Odor: The release of benzyl alcohol due to hydrolysis might produce a faint, sweet, almond-like odor.

Q4: Can I store this compound at room temperature?

A4: While some suppliers may ship the product at room temperature, for long-term storage, refrigeration at 2-8°C is strongly recommended to ensure its stability and prevent gradual degradation. Short-term storage at room temperature is generally acceptable if the container is unopened and the environment is dry.

Q5: How does the oxalate salt contribute to the stability of the compound?

A5: The formation of a salt, in this case with oxalic acid, is a common strategy to improve the stability and handling of amino acid esters. The salt form is generally more crystalline and less hygroscopic than the free base, which helps to protect the ester from hydrolysis.[1][7] The oxalate salt provides a stable crystalline lattice that minimizes the exposure of the ester linkage to environmental factors like moisture.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: Inconsistent or Low Yields in Subsequent Reactions

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Steps:

  • Assess the Purity of the Starting Material: Before proceeding with your synthesis, it is crucial to verify the purity of your this compound.

    • Recommended Action: Perform a purity check using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.

  • Evaluate Storage Conditions: Improper storage is a primary cause of degradation.

    • Recommended Action: Confirm that the compound has been stored at 2-8°C in a tightly sealed container, away from moisture. If the storage conditions have been suboptimal, it is advisable to use a fresh batch of the reagent.

  • Check for Signs of Hydrolysis: The presence of D-Threonine and benzyl alcohol can interfere with subsequent reactions.

    • Recommended Action: Analyze the starting material using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to detect the presence of these degradation products.

Issue 2: Appearance of Unexpected Side Products in Reactions

Possible Cause: The presence of impurities in the this compound.

Troubleshooting Steps:

  • Characterize the Impurities: Identifying the unexpected side products can provide clues about the degradation pathway.

    • Recommended Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurities. This can help to determine if they are related to the hydrolysis or thermal decomposition of the starting material. A protocol for impurity identification is outlined in the "Experimental Protocols" section.

  • Perform a Forced Degradation Study: Understanding how the molecule degrades under stress can help to predict and identify potential impurities.

    • Recommended Action: Subject a small sample of the this compound to forced degradation conditions (acidic, basic, oxidative, and thermal stress) and analyze the resulting mixture by LC-MS. A detailed protocol for a forced degradation study is provided below.

Visualization of Degradation Pathway

The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this process.

G D_Threonine_Ester This compound Degradation_Products Degradation Products D_Threonine_Ester->Degradation_Products Hydrolysis Water H₂O Water->D_Threonine_Ester D_Threonine D-Threonine Degradation_Products->D_Threonine Benzyl_Alcohol Benzyl Alcohol Degradation_Products->Benzyl_Alcohol

Caption: Hydrolysis of this compound.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability and purity of this compound.

Protocol 1: Purity Assessment by Chiral HPLC

This method is designed to separate the enantiomers of threonine and can be adapted to assess the purity of this compound and detect the presence of its enantiomer or other impurities.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column, such as an Astec CHIROBIOTIC® T column[8]

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., formic acid in water)[8][9]

  • This compound sample

  • Reference standards for D-Threonine and L-Threonine (optional)

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.

    • Mobile Phase: A typical starting point is a gradient of methanol/acetonitrile (50/50 v/v) with 25 mM diethylamine (DEA) and 50 mM formic acid (FA).[10] The gradient can be optimized to achieve the best separation.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Compare the retention time with a reference standard if available. The presence of a peak at the retention time of L-Threonine benzyl ester would indicate enantiomeric impurity.

Protocol 2: Forced Degradation Study

This study will help to identify potential degradation products and establish the stability-indicating nature of your analytical methods.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare four separate solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To one solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To the second solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To the third solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the fourth solution at 60°C for 24 hours.

    • Control: Keep a fifth solution at room temperature without any stress agent.

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples by LC-MS.

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

    • Use the mass-to-charge ratio (m/z) of the new peaks to propose the structures of the degradation products.[11][12]

Protocol 3: Identification of Degradation Products by NMR Spectroscopy

NMR can provide detailed structural information about degradation products.

Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

  • Deuterated solvents (e.g., D₂O, DMSO-d₆)

  • This compound sample (control and degraded)

Procedure:

  • Sample Preparation: Dissolve the control and degraded samples in a suitable deuterated solvent.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra for all samples.[13]

    • Compare the spectra of the degraded samples with the control.

    • Look for the appearance of new signals corresponding to D-Threonine and benzyl alcohol in the hydrolyzed samples.

    • For quantitative analysis, a known concentration of an internal standard can be added.[14]

Data Summary Table

ParameterRecommended Condition/Value
Storage Temperature 2-8°C
Storage Conditions Tightly sealed container, protected from moisture and light
Appearance White to off-white solid
Primary Degradation Pathway Hydrolysis
Key Degradation Products D-Threonine, Benzyl Alcohol
Recommended Purity Analysis Chiral HPLC
Impurity Identification LC-MS

References

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. Available at: [Link]

  • Diazomethane-catalyzed Transesterification of Oxalic Acid Esters. Science.gov. Available at: [Link]

  • Thermal decomposition of calcium oxalate: beyond appearances. ResearchGate. Available at: [Link]

  • Preparation of esters of oxalic acid. Google Patents.
  • Oxalic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Cu/N-Oxyl-catalyzed aerobic oxidative esterification to oxalic acid diesters from ethylene glycol via highly selective intermolecular alcohol oxidation. Royal Society of Chemistry. Available at: [Link]

  • Process for preparing amino acid esters and their acid addition salts. Google Patents.
  • oxalic acid esters: Topics by Science.gov. Science.gov. Available at: [Link]

  • Is there any possibility of making a salt in the amino group from an amino acid ester? ResearchGate. Available at: [Link]

  • The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron. Royal Society of Chemistry. Available at: [Link]

  • Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. ResearchGate. Available at: [Link]

  • Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. MDPI. Available at: [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents.
  • Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit. Available at: [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Available at: [Link]

  • Chiral Technologies Amino Acid Database. HPLC. Available at: [Link]

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. National Institutes of Health. Available at: [Link]

  • THE 19F NMR OF AMINO ACID DERIVATIVES. ScholarWorks. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. Available at: [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available at: [Link]

  • List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. ResearchGate. Available at: [Link]

  • Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. National Institutes of Health. Available at: [Link]

  • Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. Available at: [Link]

Sources

Troubleshooting guide for incomplete reactions of D-Threonine benzyl ester oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and troubleshooting of D-Threonine Benzyl Ester Oxalate (H-D-Thr-OBzl·Oxalate). This guide focuses on the mono-esterification of the carboxylic acid, preserving the side-chain hydroxyl group, and the subsequent formation of the stable oxalate salt.[1]

Topic: Troubleshooting Incomplete Reactions & Isolation Failures Target Compound: H-D-Thr-OBzl · Oxalate (this compound Salt) CAS Reference (Generic): 82679-58-1 (Free Base), 15260-11-4 (L-isomer Oxalate analog)[1]

Executive Summary

Synthesizing this compound presents a unique dual challenge: equilibrium management common to esterifications and chemoselectivity required by the threonine side-chain. Unlike simple amino acids (e.g., Alanine), Threonine possesses a secondary hydroxyl (


-OH) group and a 

-carbon susceptible to elimination.[1] "Incomplete reaction" reports often stem from three distinct failure modes:
  • Thermodynamic Stalling: Failure to remove water pushes the equilibrium back to the starting material.[1]

  • Side-Chain Interference: Formation of oxazolines or O-benzylation competes with the desired reaction.

  • Salt Precipitation Failure: The oxalate salt fails to crystallize due to solvent polarity mismatches.

Part 1: Diagnostic Workflow (Troubleshooting Matrix)

Use this decision matrix to identify the root cause of your incomplete reaction.

SymptomProbable CauseDiagnostic CheckCorrective Action
TLC shows starting material (D-Thr) remaining after 24h. Water accumulation in reaction matrix.[1]Check Dean-Stark trap volume; Check solvent dryness.Refresh solvent; Increase reflux rate; Switch to Cyclohexane/Toluene azeotrope.
New spot appears (

> Product), yield is low.
Side-reaction: O-benzylation or Oxazoline formation.NMR check for side-chain protons.Reduce temperature (<85°C); Avoid Thionyl Chloride (

) method.
Reaction mixture turns dark/black.

-Elimination (Dehydration) of Threonine.[1]
Check for conjugated alkene signals in NMR.Lower reaction temperature; Reduce acid catalyst concentration.
Product is an oil/gum, not a solid. Impure free base or incorrect salt crystallization solvent.HPLC Purity check.Use "Dry-Down & Redissolve" protocol (see Part 3).
Low Yield of Oxalate Salt. High solubility of oxalate in residual alcohol.[1]Check mother liquor.Wash free base thoroughly to remove excess Benzyl Alcohol before salt formation.

Part 2: Detailed Troubleshooting Guides

Issue 1: The Reaction Stalls (Incomplete Conversion)

The Problem: The esterification of D-Threonine with Benzyl Alcohol is an equilibrium-driven reaction.



If water is not physically removed, conversion caps at ~60-70%.[1]

Technical Insight: Standard protocols often use p-Toluenesulfonic acid (p-TsOH) in refluxing Benzene or Toluene. However, D-Threonine is polar and poorly soluble in these non-polar solvents, creating a heterogeneous mixture that reacts slowly.

Solution: The "Cyclohexane/Toluene" Hybrid Method Do not rely on simple reflux.[1] You must actively drive the azeotrope.

  • Reagent Ratio: Use 5.0 equivalents of Benzyl Alcohol. The excess alcohol acts as a co-solvent to solubilize the D-Threonine cation.

  • Catalyst: Use 1.1 - 1.2 equivalents of p-TsOH·H₂O.[1][2]

  • Solvent System: Replace pure Toluene with Cyclohexane or a Cyclohexane/Toluene (3:1) mix.[1] Cyclohexane forms a lower-boiling azeotrope with water, allowing water removal at lower temperatures (reducing thermal degradation of Threonine).[1]

Critical Checkpoint: Ensure your Dean-Stark trap is pre-filled with the solvent mixture. If the reaction volume is small, use activated molecular sieves (3Å) in a Soxhlet extractor instead of a Dean-Stark trap for higher efficiency.

Issue 2: Side-Chain Interference (Impurity Formation)

The Problem: Users often attempt to use Thionyl Chloride (


)  and Benzyl Alcohol (the standard method for methyl esters).
Why this fails for Threonine: 

can activate the side-chain hydroxyl, leading to:
  • Oxazoline Formation: The amide carbonyl attacks the activated hydroxyl.[1]

  • Chlorination: Substitution of the -OH with -Cl.[1]

  • Sulfite Ester Formation: Reaction of -OH with

    
    .[1]
    

Corrective Protocol: Avoid


 for Threonine esters.  Stick to the Fischer-Speier esterification  (Acid catalyzed reflux) described in Issue 1. If you must use activating agents, protect the side chain first (e.g., as t-Butyl ether), although this changes the target molecule.
Issue 3: Isolation of the Oxalate Salt

The Problem: The reaction yields the p-TsOH salt (or HCl salt). The user needs the Oxalate salt.[1] Direct addition of oxalic acid to the reaction mixture often fails because p-TsOH is a stronger acid and won't be displaced, or the mixed salts prevent crystallization.[1]

The Fix: The "Free Base Swap" Protocol You must isolate the free base before forming the oxalate salt.

Step-by-Step Protocol:

  • Workup: Cool reaction mixture. Add Ethyl Acetate (EtOAc).[2]

  • Neutralization: Wash with saturated

    
     (aq) twice . This moves the D-Threonine Benzyl Ester (Free Base) into the organic layer and removes p-TsOH.
    
  • Drying: Dry organic layer over

    
    . Filter.
    
  • Concentration (CRITICAL): Evaporate the solvent and the excess Benzyl Alcohol. Benzyl alcohol has a high boiling point. Use high vacuum (<5 mbar) at 50°C. Residual Benzyl Alcohol prevents Oxalate crystallization.

  • Salt Formation:

    • Dissolve the oily residue (Free Base) in a minimal volume of warm Acetone or Ethanol .

    • Add 1.0 equivalent of Anhydrous Oxalic Acid dissolved in the same solvent.

    • Trigger: Add non-polar anti-solvent (Diethyl Ether or MTBE) dropwise until turbid.

    • Cool to 4°C overnight.

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for the successful synthesis.

G Start Start: D-Threonine + Benzyl Alcohol Method Select Method Start->Method SOCl2 Method A: Thionyl Chloride (SOCl2) Method->SOCl2 Not Recommended AcidCat Method B: p-TsOH / Dean-Stark Method->AcidCat Recommended SideRxn RISK: Side Chain Attack (Oxazoline/Chlorination) SOCl2->SideRxn High Probability Reflux Reflux in Cyclohexane/Toluene (Water Removal) AcidCat->Reflux CheckWater Incomplete Reaction? Check Water Removal SideRxn->CheckWater Low Yield Reflux->CheckWater CheckWater->Reflux Water Detected Workup Workup: NaHCO3 Wash (Isolate Free Base) CheckWater->Workup Conversion >90% RemoveBnOH High Vacuum Distillation (Remove Excess Benzyl Alcohol) Workup->RemoveBnOH SaltForm Add Oxalic Acid in Acetone/Ethanol RemoveBnOH->SaltForm Cryst Crystallize: Add Et2O/MTBE SaltForm->Cryst Final Product: H-D-Thr-OBzl Oxalate Cryst->Final

Figure 1: Strategic workflow for this compound synthesis, highlighting the preferred acid-catalyzed route over thionyl chloride to avoid side-chain degradation.

Part 4: Quantitative Data & Reference Tables

Table 1: Solvent Suitability for Water Removal (Azeotropes)

Selection of the correct solvent is critical for driving the equilibrium without overheating the sensitive threonine moiety.[1]

Solvent SystemBoiling Point (°C)Azeotrope with Water (%)Suitability for D-Thr
Benzene 80°C8.8%High (Classic, but toxic)
Cyclohexane 81°C8.5%High (Safer replacement)
Toluene 110°C20.2%Medium (Risk of racemization/elimination)
CCl₄ 77°C4.1%Low (Banned/Toxic)
Table 2: Stoichiometry Guidelines
ComponentEquivalentsRoleNote
D-Threonine 1.0Limiting ReagentZwitterionic solid
Benzyl Alcohol 5.0 - 7.0Reagent & Co-solventExcess required for solubility
p-TsOH[1][3]·H₂O 1.1 - 1.5CatalystMust neutralize the amine + catalyze
Oxalic Acid 1.0 (vs Free Base)Salt FormerAdd only after free-basing

References

  • BOC Sciences. O-Benzyl-D-threonine benzyl ester oxalate(1:1) Product Properties.[1][2][3][4][5][6][7][8][][10] Retrieved from .

  • Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.[1] University of Milan. Retrieved from .

  • Google Patents. Method for preparing amino acid benzyl ester hydrochloride (CN105061283B).[1] Retrieved from .[1]

  • Chem-Impex International. O-Benzyl-L-threonine benzyl ester oxalate(1:1) Technical Data.[1][3][7][8][10] Retrieved from .[4]

  • Sigma-Aldrich. O-Benzyl-D-threonine benzyl ester oxalate(1:1).[1] Retrieved from .

Sources

Technical Support Center: Debenzylation of D-Threonine Benzyl Ester Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the debenzylation of D-Threonine benzyl ester oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical deprotection step. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Overview of the Debenzylation Challenge

D-Threonine is a crucial non-natural amino acid used as a chiral building block in the synthesis of various pharmaceuticals.[1] Its benzyl ester oxalate salt is a common intermediate, with the benzyl group serving as a protecting group for the carboxylic acid. The removal of this benzyl group (debenzylation) is a key transformation, but it is not without its challenges. Issues such as incomplete reaction, catalyst poisoning, and difficult purification can lead to low yields and impure products.

The most common method for benzyl ester deprotection is catalytic hydrogenation.[2] This method is often preferred due to its mild conditions and clean byproducts (toluene).[2] Alternative methods include acid-catalyzed hydrolysis, which can be useful when the molecule contains functional groups sensitive to hydrogenation.[2]

Visualizing the General Debenzylation Workflow

cluster_start Starting Material cluster_reaction Debenzylation cluster_workup Workup & Purification cluster_product Final Product Start D-Threonine Benzyl Ester Oxalate Reaction Catalytic Hydrogenation (e.g., Pd/C, H₂) or Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) or Acid Hydrolysis (e.g., TFA) Start->Reaction Select Method Workup Catalyst Filtration Solvent Removal Reaction->Workup Reaction Complete Purification Recrystallization or Ion-Exchange Chromatography Workup->Purification Crude Product Product D-Threonine Purification->Product Pure Product

Caption: General workflow for the debenzylation of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the debenzylation of this compound.

Q1: My catalytic hydrogenation reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and solutions?

A1: This is a very common issue. Several factors can contribute to a stalled reaction:

  • Catalyst Inactivity or Poisoning: The palladium catalyst (e.g., Pd/C) is susceptible to poisoning by various functional groups.[2][3] Amines, in particular, can coordinate to the palladium surface and inhibit its catalytic activity.[4][5][6] The product, D-threonine, is an amine and can act as a catalyst poison.[4]

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading (e.g., 10-20% w/w) may be necessary to overcome partial poisoning.[2]

      • Use a More Robust Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) can sometimes be more resistant to poisoning than Pd/C.

      • Acidic Additives: Running the reaction in the presence of a mild acid, like acetic acid, can protonate the product amine, forming an ammonium salt.[4] This reduces its ability to coordinate to and poison the palladium catalyst.[4] However, a subsequent neutralization step will be required during workup.[4]

  • Poor Hydrogen Gas (H₂) Delivery: For reactions using hydrogen gas, inefficient mixing or a leak in the system can lead to a low concentration of hydrogen at the catalyst surface.

    • Solution:

      • Ensure vigorous stirring to maintain a good suspension of the catalyst.

      • Check your balloon or gas inlet system for leaks.

      • Purge the reaction vessel thoroughly with hydrogen before starting the reaction.

  • Ineffective Hydrogen Donor in Catalytic Transfer Hydrogenation (CTH): When using a hydrogen donor like ammonium formate or formic acid, the donor itself can be a limiting factor.[2][7][8]

    • Solution:

      • Increase Equivalents of Hydrogen Donor: Ensure you are using a sufficient excess of the hydrogen donor (e.g., 5 equivalents of ammonium formate).[2]

      • Check Donor Quality: Ammonium formate can decompose over time. Use a fresh, high-quality source.

      • Solvent Choice: The choice of solvent can impact the efficiency of CTH. Methanol is a common and effective solvent for this reaction.[2][7]

Q2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

A2: Side product formation can complicate purification and lower your yield.

  • Over-reduction: While less common for benzyl esters, other functional groups in more complex substrates could be susceptible to reduction.

    • Solution: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

  • N-Benzylation: Under certain conditions, the newly formed D-threonine could potentially react with benzyl groups from the starting material or byproducts, although this is less likely under standard hydrogenolysis conditions.

  • Incomplete Deprotection of O-Benzyl Groups (if applicable): If your starting material is O-benzyl-D-threonine benzyl ester, you may see incomplete removal of the O-benzyl ether.

    • Solution: O-benzyl ethers are generally more difficult to cleave than benzyl esters.[9] You may need more forcing conditions (higher catalyst loading, longer reaction time, or higher hydrogen pressure).

Q3: How does the oxalate counter-ion affect the debenzylation reaction?

A3: The oxalate counter-ion is a dicarboxylic acid and will make the reaction medium acidic. This can be both beneficial and problematic.

  • Benefit: The acidic nature of oxalic acid can help to protonate the product amine, mitigating catalyst poisoning as described in Q1.

  • Challenge: The presence of an additional acidic species could potentially influence the reaction kinetics or lead to unwanted side reactions in sensitive substrates. Oxalate can also form contact ion pairs, which might affect the substrate's interaction with the catalyst.[10][11]

Q4: The purification of the final D-Threonine product is challenging. What are the best practices?

A4: Purifying a highly polar, water-soluble amino acid like D-threonine requires specific techniques.

  • Removal of Palladium Catalyst: After the reaction, the heterogeneous palladium catalyst must be carefully removed.

    • Solution: Filtration through a pad of Celite® is a standard and effective method.[2] Ensure the Celite pad is thoroughly washed with the reaction solvent or a more polar solvent like water to recover all the product.[8] Safety Note: Do not allow the palladium on carbon catalyst to dry on the filter paper, as it can be pyrophoric.[9] Keep it wet with solvent.

  • Isolation of D-Threonine:

    • Recrystallization: This is a common method for purifying the crude product. A typical solvent system is water/ethanol or water/methanol.[2]

    • Ion-Exchange Chromatography: For very high purity requirements or to remove stubborn impurities, ion-exchange chromatography can be employed. The crude product can be passed through a strongly acidic ion-exchange resin, washed, and then the D-threonine can be eluted with an aqueous ammonia solution.[12]

Detailed Experimental Protocols

Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is often preferred for its operational simplicity as it avoids the use of hydrogen gas.[2]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ammonium formate

  • Methanol (anhydrous)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).[2]

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[2]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with hot methanol or water.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude D-Threonine can be purified by recrystallization from a water/ethanol mixture.

Protocol 2: Debenzylation via Acid-Catalyzed Hydrolysis with Trifluoroacetic Acid (TFA)

This is an alternative for substrates that are sensitive to hydrogenation conditions.[2]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[2]

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The crude product can be purified by recrystallization or ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use other hydrogen donors for catalytic transfer hydrogenation? A: Yes, other hydrogen donors like formic acid or 1,4-cyclohexadiene can be used.[2][7] However, ammonium formate is often convenient due to its solid nature and the mild conditions it allows.[8]

Q: How do I monitor the reaction progress effectively? A: TLC is a quick and effective method. Use a mobile phase that gives good separation between the starting material (more non-polar) and the product (highly polar). A common system is dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid. Staining with ninhydrin is effective for visualizing the product amino acid. LC-MS provides more definitive tracking of starting material consumption and product formation.

Q: What is the typical reaction time? A: Reaction times can vary significantly based on the substrate, catalyst activity, and reaction conditions. It can range from a few hours to overnight. It is crucial to monitor the reaction rather than relying on a fixed time.

Q: My product seems to be contaminated with a salt. What could it be? A: If you used ammonium formate, residual ammonium salts might be present. If you used an acidic workup, you might have the hydrochloride or trifluoroacetate salt of your product. Purification by recrystallization or ion-exchange chromatography should remove these.

Q: Is it possible to racemize the D-Threonine during debenzylation? A: Standard catalytic hydrogenation and mild acidolysis conditions for benzyl ester cleavage are generally not expected to cause racemization at the alpha-carbon of the amino acid.

Troubleshooting Decision Tree

Start Reaction Stalled or Incomplete? Catalyst Check Catalyst Activity Start->Catalyst Yes Hydrogen Check Hydrogen Source Start->Hydrogen SideProducts Side Products Observed? Start->SideProducts No IncreaseLoading Increase Catalyst Loading (10-20% w/w) Catalyst->IncreaseLoading AddAcid Add Acetic Acid Catalyst->AddAcid CheckH2Gas Ensure H₂ Supply (Gas) Hydrogen->CheckH2Gas CheckDonor Increase Donor eq. (CTH) Hydrogen->CheckDonor Monitor Monitor Reaction Closely (TLC, LC-MS) SideProducts->Monitor Yes Purification Purification Issues? SideProducts->Purification No Recrystallize Recrystallize (Water/Ethanol) Purification->Recrystallize Yes IonExchange Use Ion-Exchange Chromatography Purification->IonExchange

Caption: A decision tree for troubleshooting common debenzylation issues.

Quantitative Data Summary

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)MeOH or EtOAc, rtMild, high yielding, clean byproducts (toluene).[2]Catalyst can be poisoned; H₂ gas can be a safety concern.[2]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH, refluxAvoids use of H₂ gas; convenient setup.[2][8]May require higher catalyst loading; potential for salt impurities.
Acid-Catalyzed Hydrolysis Trifluoroacetic Acid (TFA)DCM, 0°C to rtGood for substrates sensitive to hydrogenation.[2]Harsh acidic conditions; may not be suitable for acid-labile groups.[2]

References

  • Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 19B(5), 382-385. Available at: [Link]

  • Reddy, G. S., & Kumar, M. S. (1998). CTH Removal of N-Benzyl Groups. Tetrahedron Letters, 39(42), 7677-7678. Available at: [Link]

  • Synthesis method of D-threonine. Google Patents.
  • Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. ResearchGate. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. ScienceDirect. Available at: [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. Available at: [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available at: [Link]

  • question about debenzylation of amine with Pd/C. Reddit. Available at: [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. Available at: [Link]

  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. DalSpace. Available at: [Link]

  • Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B. Available at: [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids. Available at: [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. ResearchGate. Available at: [Link]

  • Palladium on Carbon. Available at: [Link]

  • Dynamic structures of aqueous oxalate and the effects of counterions seen by 2D IR. The Journal of Chemical Physics. Available at: [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. PubMed. Available at: [Link]

  • ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. ePUB - Johannes Kepler Universität Linz. Available at: [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Available at: [Link]

  • Dynamic structures of aqueous oxalate and the effects of counterions seen by 2D IR. PubMed. Available at: [Link]

  • Process for purification of threonine. Google Patents.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]

  • 2.2 Carboxy Group. Available at: [Link]

  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. PMC. Available at: [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Available at: [Link]

  • L-threonine analysis method and L-threonine dehydrogenase. Google Patents.
  • Importance of counterion reactivity on the deactivation of Co-salen catalysts in the hydrolytic kinetic resolution of epichlorohydrin. PubMed. Available at: [Link]

  • Solid-supported acids for debenzylation of aryl benzyl ethers. PubMed. Available at: [Link]

Sources

How to monitor the progress of reactions involving D-Threonine benzyl ester oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Technical Guide for Monitoring & Troubleshooting D-Threonine Benzyl Ester Oxalate Workflows Last Updated: February 18, 2026[][2]

Introduction: The Compound & The Challenge

This compound is a critical chiral building block.[][2] The benzyl ester protects the C-terminus, while the oxalate salt stabilizes the free amine, preventing auto-polymerization and extending shelf life.

However, this stability creates a specific monitoring challenge: The Oxalate Trap. To participate in nucleophilic attack (e.g., peptide coupling), the amine must be "free-based" from the oxalate salt. Failure to monitor this in situ neutralization is the #1 cause of reaction stalling. Furthermore, D-Threonine is susceptible to epimerization at the


-carbon and 

-carbon, requiring rigorous chiral surveillance.[][2]

This guide provides self-validating protocols to monitor these specific risks.

Module 1: Pre-Reaction Verification (QC)

Before initiating synthesis, verify the integrity of your starting material. Oxalate salts can be hygroscopic or degrade into free acid forms if stored improperly.[]

Quick-Check Protocol: The "Salt Break" TLC

Issue: The oxalate salt often streaks on Silica Gel or remains at the baseline due to ionic interactions. Solution: Perform an in situ neutralization on the TLC plate.

  • Plate: Silica Gel 60 F

    
    .[][2]
    
  • Solvent System: DCM:MeOH (9:1 v/v).[][2]

  • Spotting:

    • Lane A: D-Thr-OBzl Oxalate (dissolved in MeOH).[][2]

    • Lane B: D-Thr-OBzl Oxalate + 1

      
      L Triethylamine (TEA) added directly on top of the wet spot.[][2]
      
  • Visualization: UV (254 nm) and Ninhydrin.[]

Interpretation Table:

ObservationLane A (Salt)Lane B (Free Base)Diagnosis
Spot Shape Streaking / BaselineCompact / MigratedNormal. The salt dissociates; free base migrates.[][2]
UV (254 nm) VisibleVisiblePass. Benzyl group is intact.[2]
Ninhydrin Purple/RedPurple/RedPass. Free amine is present.[]
Rf Value ~0.0 - 0.1~0.4 - 0.6System Validated. Use Lane B Rf as your reaction reference.

Module 2: Reaction Monitoring (Chromatography)

Workflow 1: HPLC Method for Reaction Progress

Context: Monitoring the consumption of D-Thr-OBzl (Starting Material) and formation of Product (e.g., Dipeptide).[][2]

The Challenge: The oxalate ion (


) is highly polar and elutes in the void volume. The Threonine Benzyl Ester cation is moderately polar. Standard gradients may cause the amine to tail.

Optimized Protocol (Reverse Phase C18):

  • Column: C18 End-capped (e.g., 4.6 x 150 mm, 3.5

    
    m).[][2]
    
  • Mobile Phase A: Water + 0.1% TFA (Crucial for protonating the amine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[]

  • Wavelength: 254 nm (Benzyl) and 210 nm (Amide bond).[][2]

Troubleshooting HPLC Artifacts:

Q: I see a large, sharp peak at the solvent front (t0). Is this my product?

  • A: No. This is likely the Oxalate counter-ion or the neutralizing base salts (e.g., DIEA-Oxalate). Do not integrate this peak. Focus on the retention time (

    
    ) of the benzyl ester (typically 4–8 min in a standard gradient).
    

Q: My D-Thr-OBzl peak is splitting or shouldering.

  • A: This indicates partial protonation .[] Your mobile phase is not acidic enough. Ensure you are using 0.1% TFA or Formic Acid.[] Neutral pH buffers will cause the free amine and salt forms to equilibrate on-column, causing peak splitting.[]

Workflow 2: Chiral Integrity (Racemization Check)

Risk: Activation of the carboxyl group or high pH can cause inversion at the


-carbon (D 

L) or

-carbon (D

D-allo).[][2]

Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H).[][2]

  • Mobile Phase: Hexane:IPA (Isocratic, e.g., 90:10) with 0.1% DEA (Diethylamine) to suppress tailing.[][2]

  • Standard: Inject pure D-Thr-OBzl and L-Thr-OBzl standards to establish separation.

  • Limit: Acceptable racemization is typically < 0.5%.[]

Module 3: Visualizing the Logic (Decision Trees)

The following diagrams illustrate the decision-making process for monitoring coupling and deprotection.

Diagram 1: Reaction Monitoring Logic Flow

ReactionMonitoring Start Start Reaction (Coupling D-Thr-OBzl) CheckBase Did you add Base? (DIEA/NMM) Start->CheckBase Stall STOP: Salt is unreactive. Add 2.2 eq. Base. CheckBase->Stall No TLC_Check Perform TLC (Use 'Salt Break' Method) CheckBase->TLC_Check Yes UV_Vis UV (254nm) Check TLC_Check->UV_Vis Ninhydrin Ninhydrin Stain TLC_Check->Ninhydrin Result_SM SM Spot Persists UV_Vis->Result_SM No Change Result_New New Spot (Higher Rf) UV_Vis->Result_New Product Visible Ninhydrin->Result_New Free Amine Consumed HPLC_Conf Confirm via HPLC (0.1% TFA Method) Result_New->HPLC_Conf Racemization Chiral HPLC Check (Is D-isomer > 99.5%?) HPLC_Conf->Racemization Success Proceed to Workup Racemization->Success Yes Fail_Rac Fail: Optimize Base/Temp Racemization->Fail_Rac No

Caption: Step-by-step logic for monitoring the coupling efficiency and chiral fidelity of D-Threonine Benzyl Ester.

Module 4: Troubleshooting FAQ

Q: The reaction mixture turned cloudy immediately after adding DIEA. Is this a problem?

  • A: No. This is actually a sign of success.[] The DIEA (base) is stripping the Oxalate (acid) from the D-Threonine. The precipitate is likely DIEA-Oxalate or TEA-Oxalate salt, which is less soluble in organic solvents like DCM or DMF.[][2]

    • Action: Continue stirring. The free D-Threonine benzyl ester is now in solution and reactive.

Q: I am removing the Benzyl group (Hydrogenolysis) but I can't see the product on TLC.

  • A: This is the "Chromophore Loss" trap.

    • Mechanism:[][2][3] The Benzyl ester is the primary UV-active group (254 nm).[] When you cleave it (

      
      ) to yield free D-Threonine (or a peptide acid), you lose the UV signal.[]
      
    • Solution: Do not rely on UV.[] Use Ninhydrin (if N-term is free) or Bromocresol Green (to detect the newly formed carboxylic acid, which turns yellow on a blue background).[][2]

Q: Mass Spec shows a peak at [M-18].[][2] What is happening?

  • A: D-Threonine esters are prone to

    
    -elimination  (dehydration) under strong basic conditions or high heat, forming the dehydro-amino acid (enamine).[][2]
    
    • Structure: The -OH group is lost, forming a double bond.[]

    • Prevention:[][2] Keep reaction temperature < 0°C during base addition and avoid large excesses of strong bases.

References

  • Preparation of Amino Acid Benzyl Esters: Bolchi, C., et al. (2017).[][3][4] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[2] Amino Acids, 49, 1109–1117. Link

  • Peptide Coupling Monitoring: "Monitoring of Peptide Coupling and Capping." Peptide Synthesis Protocols, AAPPTec.[] Link

  • TLC Visualization: "Visualizing TLC Plates: Ninhydrin and UV Methods." Chemistry LibreTexts. Link

  • Racemization of Threonine: Heo, J.C., et al. (2013). "Determination of D- and L-enantiomers of threonine... using two-step HPLC." Journal of Chromatography B. Link

  • Product Specification: "O-Benzyl-D-threonine benzyl ester oxalate properties." Sigma-Aldrich Technical Data. Link[][2]

Sources

Technical Support Center: Overcoming Solubility Challenges with D-Threonine Benzyl Ester Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for D-Threonine benzyl ester oxalate. This document is designed for researchers, chemists, and drug development professionals who utilize this valuable amino acid derivative in their synthetic workflows. We understand that achieving complete dissolution of this reagent can be a significant hurdle. This guide provides a series of structured FAQs, in-depth troubleshooting protocols, and the underlying chemical principles to help you overcome these solubility challenges effectively and ensure the success of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my chosen reaction solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)?

A1: The solubility challenge arises from the compound's dual chemical nature. It is comprised of an organic, benzyl-protected D-threonine core, which favors dissolution in organic solvents, and an ionic oxalate counter-ion, which forms a stable, crystalline salt lattice.[] This salt form has high lattice energy, meaning significant energy is required to break apart the crystal structure. While solvents like DMF and DCM are suitable for the organic portion, they are often not polar enough to effectively solvate the oxalate and protonated amine ions and overcome this lattice energy, resulting in poor solubility.

Q2: I see that the material is a salt. Will adding the base for my peptide coupling reaction (e.g., DIPEA, NMM) affect its solubility?

A2: Absolutely, and this is the most critical concept for using this reagent. The oxalate is the conjugate base of a weak acid (oxalic acid). When you add a non-nucleophilic organic base like Diisopropylethylamine (DIPEA), an acid-base reaction occurs. The DIPEA neutralizes the oxalic acid, breaking the ionic interaction and liberating the D-Threonine benzyl ester as a "free amine." This free amine form is significantly more soluble in common organic synthesis solvents. In many cases, the reagent will not fully dissolve until after the base is added.

Q3: Can I heat the mixture to force dissolution?

A3: Gentle heating can be an effective strategy to increase the rate of dissolution. However, it must be approached with caution. We recommend not exceeding 40-50°C. Prolonged heating at high temperatures can risk degrading the amino acid derivative or other sensitive reagents in your mixture. A safer initial approach is often to use physical methods like sonication.[2]

Q4: Is it better to convert the oxalate salt to the free base before starting my reaction?

A4: While performing a separate liquid-liquid extraction to isolate the free base is possible, it is often unnecessary and can lead to material loss. The most efficient method is typically in situ liberation of the free amine by adding your reaction base directly to the suspension, as described in A2. This avoids an extra workup step and potential yield reduction.

Q5: What are the best initial solvents to try for dissolving this compound?

A5: Based on supplier data and empirical evidence, the most common and effective solvents are polar aprotic solvents.[3][4][5] A good starting point would be:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM) (often requires a co-solvent or base)

  • Chloroform [3]

It is highly recommended to perform a small-scale solvent screening test if you are developing a new protocol.

Section 2: Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this logical workflow. This process is designed to solve the problem efficiently, starting with the simplest methods before moving to more involved techniques.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Problem: this compound forms a suspension in the reaction solvent. B Step 1: Verify Basics - Is the solvent appropriate (e.g., DMF, DCM)? - Is the concentration too high? - Is the material quality confirmed? A->B START HERE C Step 2: Apply Physical Methods (See Protocol 1) - Sonicate the mixture for 15-30 min. - Gently warm to 30-40°C with stirring. B->C If basics are correct D Step 3: Use a Co-Solvent (See Protocol 2) - Add a more powerful polar aprotic solvent (e.g., 5-10% DMSO or DMF) dropwise. C->D If solid remains F Result: Homogeneous solution suitable for subsequent reaction steps. C->F If solid dissolves E Step 4: In Situ Base Addition (Recommended for Coupling Reactions) (See Protocol 3) - Add the stoichiometric amount of reaction base (e.g., DIPEA) to the suspension. D->E If solid remains D->F If solid dissolves E->F SUCCESS

Caption: Troubleshooting workflow for this compound solubility.

Section 3: Protocols & Data

This section provides detailed experimental protocols and a summary of solvent suitability.

Data Presentation: Solvent Suitability Profile

The following table summarizes the general solubility behavior of this compound in common laboratory solvents. This should be used as a starting point for solvent selection.

Solvent CategorySolvent ExamplesSolubility BehaviorRecommendations & Notes
Polar Aprotic DMF, DMSO, AcetonitrileGood to Moderate. Generally the best choice. DMSO and DMF are particularly effective.[5]Start with DMF for peptide coupling. Use DMSO as a powerful co-solvent if needed, but be aware of its high boiling point which can complicate workup.[5]
Chlorinated Dichloromethane (DCM), ChloroformPoor to Moderate. Often results in a fine suspension. Solubility is greatly improved with a co-solvent or base.A common choice for many organic reactions.[6] If using DCM, plan to add a co-solvent or proceed directly to base addition to achieve dissolution.
Ethers THF, Diethyl EtherInsoluble. These solvents are not polar enough to disrupt the salt's crystal lattice.Not recommended for dissolution. Diethyl ether is often used as an anti-solvent to precipitate peptides, highlighting its poor solvating power for such compounds.[7]
Alcohols Methanol, EthanolPoor to Sparingly Soluble. May achieve partial dissolution, but often not suitable as the primary solvent.[6]Can be used in mixed-solvent systems but may interfere with subsequent reaction steps (e.g., by reacting with activated carboxylic acids). Use with caution.
Non-Polar Hexanes, TolueneInsoluble. Not suitable for dissolving the salt. Toluene can sometimes be used to azeotropically remove water but not as a primary solvent for this reagent.[8]
Experimental Protocols

Protocol 1: Aiding Dissolution with Physical Methods

This protocol should be attempted after the reagent has been added to the primary solvent and insolubility is observed.

  • Preparation: Place the reaction vessel containing the suspended this compound and solvent on a magnetic stir plate.

  • Sonication:

    • Place the vessel into an ultrasonic bath.

    • Sonicate for 15-30 minutes, ensuring the vessel is securely placed.[2]

    • Visually inspect for any change in the amount of suspended solid.

  • Gentle Heating:

    • If sonication is insufficient, place the vessel in a water or oil bath set to 30-40°C.

    • Stir the suspension and monitor for dissolution. Do not exceed 50°C to minimize degradation risk.

    • Once dissolved, allow the solution to cool to the required reaction temperature before adding other reagents.

Protocol 2: Using a Co-Solvent System

This protocol is ideal when a less-polar solvent like DCM is required for the reaction, but the reagent will not dissolve.

  • Initial Setup: Suspend the this compound in your primary solvent (e.g., 10 mL of DCM).

  • Co-solvent Addition: While stirring vigorously, add a high-polarity aprotic solvent (e.g., DMF or DMSO) dropwise.[2]

  • Monitoring: Observe the mixture for clarity. Typically, adding 5-10% of the total volume (e.g., 0.5-1.0 mL of DMF) is sufficient to achieve a homogeneous solution.

  • Proceed: Once the solution is clear, proceed with the addition of other reagents. Remember to account for the co-solvent in your total reaction volume.

Protocol 3: In Situ Liberation of the Free Amine for Peptide Coupling

This is the most common and highly recommended procedure for applications like Solid-Phase Peptide Synthesis (SPPS).

  • Suspension: In the reaction vessel, add the this compound to the chosen solvent (e.g., DMF). A suspension will form.

  • Add Other Reagents: Add the carboxylic acid to be coupled and the coupling agent (e.g., HBTU, HATU). Stir for 1-2 minutes.

  • Base Addition: Add the required equivalents of a non-nucleophilic base (e.g., DIPEA or NMM) to the suspension.

  • Observation: Stir the mixture. Within minutes, the suspension should clarify as the base neutralizes the oxalate, releasing the highly soluble free amine of the D-Threonine derivative, which then participates in the coupling reaction. The solution should become homogeneous.

Section 4: Understanding the Core Chemistry

A deeper understanding of the underlying chemical principles validates the troubleshooting protocols described above.

The Acid-Base Equilibrium

The insolubility of this compound in many organic solvents and its subsequent dissolution upon base addition is governed by a simple acid-base equilibrium. The oxalate salt exists as an ion pair. The addition of a stronger base (like DIPEA) than the threonine derivative's free amine disrupts this pair.

cluster_0 Insoluble State (Suspension) cluster_1 Addition of Base cluster_2 Soluble State (Homogeneous Solution) A [D-Thr(Bzl)-OBzl-NH3+] + [C2O4H-] B + DIPEA A->B Reaction Trigger C D-Thr(Bzl)-OBzl-NH2 (Free Amine - Soluble) B->C Liberation D [DIPEA-H+] + [C2O4H-]

Caption: Chemical transformation leading to solubilization upon base addition.

This equilibrium shift is the key reason why in situ base addition (Protocol 3) is so effective. It directly transforms the poorly soluble salt into the readily soluble free amine required for the reaction, solving both the solubility and reactivity requirements in a single, efficient step.

References
  • Al-Wahsh, I. A. (2024). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. CentAUR. Retrieved from [Link]

  • MDPI. (2020). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.3.4: The Effects of pH on Solubility. Retrieved from [Link]

  • DigitalCommons@URI. (1976). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • Anachemia. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • ResearchGate. (2025). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Google Patents. (n.d.). US5631031A - Water-insoluble amino acid salt.
  • ResearchGate. (2025). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Depsipeptides. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Analytical Guide: Confirmation of D-Threonine Benzyl Ester Oxalate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Compound: D-Threonine Benzyl Ester Oxalate (Benzyl D-threoninate oxalate) CAS Registry (Free Base): 82679-58-1 (Note: Oxalate salt CAS varies by stoichiometry) Primary Application: Chiral building block for peptide synthesis and peptidomimetics.

Confirming the purity of This compound requires a multi-dimensional analytical strategy. Unlike simple organic molecules, this compound presents three distinct quality challenges:

  • Stereochemical Purity: Differentiating the D-isomer from the L-enantiomer and the allo-diastereomers.

  • Salt Stoichiometry: Verifying the molar ratio of the benzyl ester to oxalic acid (typically 1:1 or 2:1), which dictates molecular weight calculations in synthesis.

  • Chemical Stability: Detecting hydrolysis products (Benzyl alcohol, D-Threonine) formed during storage.

This guide moves beyond basic "certificate of analysis" parameters to provide a rigorous, self-validating analytical workflow.

Analytical Workflow Visualization

The following decision tree outlines the logical progression from raw material receipt to final release, ensuring no critical impurity is overlooked.

AnalyticalWorkflow Start Sample Receipt: D-Thr-OBzl Oxalate Identity Phase 1: Identity & Stoichiometry (NMR + Elemental Analysis) Start->Identity CheckStoich Stoichiometry Confirmed? (1:1 vs 2:1) Identity->CheckStoich ChemPurity Phase 2: Chemical Purity (RP-HPLC + LC-MS) CheckHydrolysis Hydrolysis < 0.5%? ChemPurity->CheckHydrolysis ChiralPurity Phase 3: Stereochemical Purity (Chiral HPLC) CheckEE e.e. > 99.0%? d.e. > 99.5%? ChiralPurity->CheckEE Release Final Release / Rejection CheckStoich->ChemPurity Yes CheckStoich->Release No (Reject) CheckHydrolysis->ChiralPurity Yes CheckHydrolysis->Release No (Reject) CheckEE->Release Yes (Pass) CheckEE->Release No (Reject)

Figure 1: Sequential analytical workflow ensuring identity, chemical stability, and stereochemical integrity.

Phase 1: Identity & Stoichiometry (The Foundation)

Before assessing purity, you must confirm the salt form. "Oxalate" salts can crystallize as mono-oxalates (1:1) or hemi-oxalates (2:1 amine:acid). An incorrect assumption here leads to massive errors in downstream stoichiometry.

Method A: H-NMR Spectroscopy (Structural Confirmation)

Objective: Confirm the ester linkage and the integrity of the threonine side chain.

  • Solvent: DMSO-d6 (Avoid

    
     due to solubility issues with salts).
    
  • Key Diagnostic Signals:

    • 
       7.35–7.45 ppm (Multiplet, 5H):  Aromatic protons of the Benzyl group.
      
    • 
       5.25 ppm (Singlet/AB System, 2H):  Benzylic 
      
      
      
      protons.
    • 
       4.0–4.2 ppm (Multiplet, 1H): 
      
      
      
      -proton (Distinct shift for allo-isomers).
    • 
       1.20 ppm (Doublet, 3H):  Methyl group of Threonine.
      
    • Oxalate Signal: Oxalic acid protons are exchangeable and often appear as a broad singlet >10 ppm or merge with the water peak, making H-NMR unreliable for quantifying the oxalate counterion.

Method B: Potentiometric Titration (Stoichiometry)

Objective: Precise determination of the oxalate content.

  • Protocol:

    • Dissolve 100 mg of sample in 50 mL deionized water.

    • Acidify with dilute

      
      .
      
    • Titrate with 0.02 M

      
       at 60°C (Redox titration of oxalate).
      
    • Calculation: Compare experimental oxalate % to theoretical values (1:1 salt ≈ 21% oxalate; 2:1 salt ≈ 11% oxalate).

Phase 2: Chemical Purity (RP-HPLC)

Objective: Quantify synthesis byproducts and degradation products (specifically Benzyl Alcohol and free D-Threonine).

Experimental Protocol: RP-HPLC
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (suppresses silanol interactions).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (peptide bond/ester) and 254 nm (benzyl ring).

  • Temperature: 30°C.

Critical Impurity Markers:

Component Approx. RRT Detection Note
D-Threonine (Free) 0.2 - 0.3 Weak UV at 254nm; use 210nm.
Oxalic Acid 0.1 (Void) Elutes very early; often ignored in organic purity calc.
D-Thr Benzyl Ester 1.0 Main Peak.

| Benzyl Alcohol | 1.2 - 1.5 | Hydrolysis product; strong UV at 254nm. |

Phase 3: Stereochemical Purity (The Critical Step)

Objective: Separate the active D-isomer from the L-enantiomer (racemization) and Allo-diastereomers (epimerization). Note: Standard C18 HPLC cannot distinguish these forms.

Comparison of Chiral Methodologies
FeatureMethod A: Crown Ether (Recommended)Method B: Macrocyclic GlycopeptideMethod C: FDAA Derivatization
Mechanism Host-guest complexation (Ammonium ion)Inclusion complex / H-bondingDiastereomeric formation
Column Crownpak CR(+) or CR-I(+)Chirobiotic T (Teicoplanin)C18 (Standard)
Sample Prep Dissolve & Shoot (Direct)Dissolve & Shoot (Direct)Requires reaction (1 hr)
Resolution Excellent for Amino Acid EstersGoodExcellent
Cost High (Column)High (Column)Low (Reagents)
Recommended Protocol: Direct Chiral HPLC (Crown Ether)

This method is superior because it requires no derivatization and directly interacts with the free amine of the ester.

  • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase:

    
     (pH 1.5 to 2.0) / Methanol (90:10 v/v).
    
    • Why Perchloric Acid? It acts as a chaoticotropic agent, enhancing the ammonium-crown ether interaction.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C - 25°C (Lower temperature often improves resolution).

  • Detection: UV 210 nm.

Self-Validating System Suitability:

  • Racemic Mix Injection: Inject a 1:1 mix of D- and L-Thr-OBzl to confirm resolution (

    
    ).
    
  • Sensitivity Check: Inject a 0.1% spike of L-isomer to ensure the method can detect trace racemization.

Impurity Pathways & Degradation Logic

Understanding how impurities form allows you to predict storage stability.

DegradationPathways Main D-Thr-OBzl Oxalate Hydrolysis Hydrolysis (Moisture/Heat) Main->Hydrolysis Racemization Racemization (Base/High Temp) Main->Racemization Product1 D-Threonine (Free Acid) Hydrolysis->Product1 Product2 Benzyl Alcohol Hydrolysis->Product2 Product3 L-Thr-OBzl (Enantiomer) Racemization->Product3 Product4 Allo-Thr-OBzl (Diastereomer) Racemization->Product4

Figure 2: Primary degradation pathways. Moisture leads to hydrolysis; improper pH or heat leads to racemization.

Comparative Summary of Methods

MethodSpecificitySensitivityThroughputRole in Release
H-NMR High (Structure)Low (1-2%)LowIdentity Confirmation
RP-HPLC Moderate (Chemical)High (<0.05%)HighPurity & Hydrolysis Check
Chiral HPLC High (Stereo)High (<0.1%)ModerateCritical (Enantiomeric Excess)
Titration Specific to SaltHighLowStoichiometry (Assay)
LC-MS High (MW)Very HighHighImpurity Identification

References

  • Hyun, M. H., et al. (2019). "Liquid Chromatographic Resolution of -Amino Acid Esters on Crown Ether Derived Chiral Stationary Phases." Journal of Chromatography A. (General reference for Crownpak methodology).
  • PubChem. (2025).[2] D-Threonine Benzyl Ester Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparing D-Threonine benzyl ester oxalate with other threonine protecting groups

[1]

Executive Summary

Product Identity: O-Benzyl-D-threonine benzyl ester oxalate (H-D-Thr(Bzl)-OBzl[]·Oxalate) CAS: 188660-14-2 (D-form) / 15260-11-4 (L-form equivalent)[]

In the landscape of peptide synthesis and peptidomimetic drug design, D-Threonine benzyl ester oxalate represents a specialized, high-purity building block.[] Unlike standard hydrochloride salts, the oxalate salt offers superior crystallinity, non-hygroscopic handling, and long-term stability.

This guide objectively compares this specific derivative against common alternatives (Methyl esters, t-Butyl esters, and HCl salts), focusing on its utility in orthogonal protection strategies where acid-labile groups (Boc) must be preserved while the C-terminus and side-chain are simultaneously deprotected via hydrogenolysis.[]

Technical Profile & Structural Logic

The Molecule

The compound is a bis-protected threonine derivative. Both the side-chain hydroxyl and the C-terminal carboxyl are protected with benzyl groups.[][2] It exists as a stable salt with oxalic acid.[][3]

FeatureSpecificationAdvantage
Structure H-D-Thr(Bzl)-OBzl[] · HOOC-COOHDual protection of -OH and -COOH with benzyl groups.[]
Salt Form Oxalate (1:[][3]1)Crystallinity: Unlike HCl salts which can be hygroscopic oils or sticky solids, the oxalate forms a well-defined, flowable crystalline powder. Purification: Oxalic acid effectively precipitates the amino ester from the reaction mixture, leaving behind impurities like benzyl alcohol.
Melting Point 158–170 °CHigh thermal stability compared to free bases (often oils).[]
Solubility DMF, DMSO, MeOHCompatible with standard SPPS and solution-phase solvents.[]
Why Oxalate? (The "Hidden" Variable)

Many researchers default to HCl salts. However, for benzyl esters of threonine, the HCl salt can be problematic due to hygroscopicity.

  • The Problem: H-Thr(Bzl)-OBzl free base is often an oil.[] The HCl salt can absorb atmospheric moisture, leading to hydrolysis (loss of benzyl ester) and weighing errors.

  • The Solution: The oxalate salt is non-hygroscopic and stoichiometrically precise. It acts as a purification anchor during synthesis, ensuring that the starting material entering your GMP workflow is >98.5% pure.

Comparative Analysis: Protecting Group Strategy

This section compares the Benzyl/Benzyl strategy against the two most common alternatives: t-Butyl/t-Butyl and Methyl/Methyl .[]

Decision Matrix: When to use D-Thr(Bzl)-OBzl
FeatureBenzyl Ester (OBzl) t-Butyl Ester (OtBu) Methyl Ester (OMe)
Deprotection H₂ / Pd-C (Hydrogenolysis) Neutral conditionsTFA / Acid Strongly acidicLiOH / NaOH (Saponification) Basic conditions
Orthogonality Compatible with Boc (Acid labile) and Fmoc (Base labile).[][2]Compatible with Fmoc (Base labile).[][2] Incompatible with Boc.[]Compatible with Boc and Z (Cbz) .[][4]
Risk Profile Low risk of racemization during cleavage.[]Risk of acid-catalyzed side reactions (e.g., alkylation of Trp/Met).[]High risk of racemization during saponification of D-Thr.
Best Use Case Final deprotection of sensitive peptides; "Global" deprotection of side-chain and C-terminus simultaneously.[]Standard Fmoc SPPS.[][5]Early-stage solution phase synthesis where base stability is acceptable.[]
Deep Dive: Stability vs. HCl Salts
  • H-D-Thr(Bzl)-OBzl[]·HCl: Prone to deliquescence.[] If the container is left open, the salt absorbs water, becoming a sticky gum. This complicates stoichiometry in automated synthesizers.[]

  • H-D-Thr(Bzl)-OBzl[]·Oxalate: Remains a free-flowing powder.[]

    • Note on Usage: The oxalate anion is nucleophilic. Before coupling, it is recommended to "free base" the amine (wash with NaHCO₃) or use an extra equivalent of base (DIPEA) to prevent oxalate interference in activated ester formation.

Visualizing the Workflow

Protection/Deprotection Logic

The following diagram illustrates the unique "simultaneous cleavage" pathway of the Benzyl/Benzyl system compared to the stepwise t-Butyl system.

ProtectionLogiccluster_legendKey AdvantageStartD-ThreonineBisBzlH-D-Thr(Bzl)-OBzl(Oxalate Salt)Start->BisBzlBnOH / pTsOHthen Oxalic AcidBistBuH-D-Thr(tBu)-OtBuStart->BistBuCouplingAPeptide Coupling(Boc-AA-OH)BisBzl->CouplingA1. Neutralize2. CoupleProtectedPeptideABoc-Peptide-Thr(Bzl)-OBzlCouplingA->ProtectedPeptideAFinalAH-Peptide-Thr-OH(Global Deprotection)ProtectedPeptideA->FinalAH2 / Pd-C(Removes Bzl, OBzl, & Z)CouplingBPeptide Coupling(Fmoc-AA-OH)BistBu->CouplingBFinalBH-Peptide-Thr-OHCouplingB->FinalBTFA (Acid)(Removes tBu)

Figure 1: The Benzyl/Benzyl protection scheme allows for a single-step, neutral deprotection (Hydrogenolysis), avoiding the harsh acids required for t-Butyl groups.[]

Experimental Protocols

Protocol: Free-Basing the Oxalate Salt

Context: You cannot use the oxalate salt directly in some sensitive coupling reactions (e.g., using EDC/NHS) without neutralizing the oxalic acid first.

Reagents:

  • This compound (1.0 eq)[]

  • Ethyl Acetate (EtOAc)[]

  • Saturated Sodium Bicarbonate (NaHCO₃)[]

  • Brine[]

Method:

  • Suspension: Suspend the oxalate salt in EtOAc (10 mL per gram of salt).

  • Partition: Add an equal volume of Saturated NaHCO₃.

  • Agitation: Stir vigorously for 10–15 minutes until the solid dissolves and gas evolution (CO₂) ceases.

  • Separation: Transfer to a separatory funnel. Collect the organic layer (EtOAc).

  • Extraction: Extract the aqueous layer once more with EtOAc.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Usage: Evaporate solvent to obtain the oil (free base) . Use immediately for coupling to avoid cyclization or hydrolysis.[]

Protocol: Hydrogenolytic Deprotection (Global Cleavage)

Context: Removing both the side-chain benzyl ether and C-terminal benzyl ester.[]

Reagents:

  • Protected Peptide (0.1 mmol)[]

  • Pd/C (10% wt loading, 10-20% by weight of peptide)[]

  • Methanol (MeOH) or MeOH/Acetic Acid (9:1)[]

  • Hydrogen Gas (Balloon or Hydrogenator)[]

Method:

  • Dissolution: Dissolve the peptide in MeOH. If solubility is poor, add small amounts of Acetic Acid or DMF.

  • Catalyst: Carefully add Pd/C under an inert atmosphere (Nitrogen). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir under H₂ atmosphere (1 atm is usually sufficient) at Room Temperature.

  • Monitoring: Monitor by TLC or HPLC. Benzyl groups typically cleave within 2–6 hours.[]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[][6]

  • Isolation: Concentrate the filtrate to yield the deprotected peptide.

References

  • BenchChem. (2025).[][2][5] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Retrieved from []

  • Bolchi, C. et al. (2017).[] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. University of Milan.[] Retrieved from

  • Sigma-Aldrich. (n.d.).[] O-Benzyl-D-threonine benzyl ester oxalate Product Specification. Retrieved from []

  • BOC Sciences. (n.d.).[] O-Benzyl-D-threonine benzyl ester oxalate Properties. Retrieved from []

  • Greene, T. W., & Wuts, P. G. M. (2006).[] Protective Groups in Organic Synthesis. Wiley-Interscience.[] (Standard Reference for Deprotection Conditions).

Advantages of using D-Threonine benzyl ester oxalate over tosylate salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Advantages of D-Threonine Benzyl Ester Oxalate over Tosylate Salt.

Executive Summary

In the high-stakes landscape of peptide synthesis and chiral drug development, the choice of counterion for amino acid esters is often treated as trivial. However, for D-Threonine Benzyl Ester (H-D-Thr-OBzl) , the selection of Oxalate over the conventional p-Toluenesulfonate (Tosylate) salt is a critical determinant of yield, purity, and downstream synthetic success.[]

This guide details the mechanistic and practical advantages of the Oxalate salt, specifically highlighting its role in preventing


-elimination (dehydration) —a common failure mode when subjecting threonine to the harsh acidic reflux conditions required for tosylate formation.[]
The Core Problem: Instability of Threonine Tosylates

The industry-standard method for preparing amino acid benzyl esters is Fischer-Speier esterification : refluxing the amino acid with benzyl alcohol and p-toluenesulfonic acid (p-TsOH) in a solvent like benzene or toluene to azeotropically remove water.[]

While effective for robust amino acids (e.g., Alanine, Valine), this method is hazardous for Threonine due to its secondary hydroxyl group.

Mechanistic Failure: Acid-Catalyzed Dehydration

Under the high heat and strong acidic conditions of tosylate formation, D-Threonine is susceptible to acid-catalyzed


-elimination .[] The p-TsOH acts not just as a catalyst for esterification, but as a dehydrating agent, converting the delicate threonine moiety into a dehydro-amino acid  impurity (Z-isomer).[]

Figure 1: The Dehydration Pathway (Tosylate Route) The following diagram illustrates how the standard tosylate protocol forces the system into a dehydration side-reaction, whereas the oxalate route preserves the hydroxyl group.[]

Threonine_Dehydration cluster_legend Reaction Outcome Thr D-Threonine (Starting Material) Tos_Cond Standard Tosylate Conditions (p-TsOH, Toluene Reflux, 110°C) Thr->Tos_Cond Reflux Ox_Cond Oxalate Protocol (SOCl2/BnOH, 0-25°C) Thr->Ox_Cond Mild Esterification Inter_Cat Protonated Intermediate Tos_Cond->Inter_Cat Prod_Ox D-Thr-OBzl • Oxalate (Intact Hydroxyl) Ox_Cond->Prod_Ox Salt Formation Prod_Dehydro Dehydro-Threonine Impurity (Beta-Elimination Product) Inter_Cat->Prod_Dehydro - H2O (Elimination)

Caption: Comparative reaction pathways. The high-energy conditions of tosylate formation promote the loss of the side-chain hydroxyl group, whereas the mild oxalate route preserves structural integrity.

Technical Comparison: Oxalate vs. Tosylate

The Oxalate salt (H-D-Thr-OBzl




or


) offers superior physical properties that facilitate handling and purification.[]
FeatureD-Thr-OBzl • Oxalate D-Thr-OBzl • Tosylate Impact on Research
Synthesis Temperature 0°C to 25°C (via

)
110°C+ (Reflux w/ p-TsOH)Oxalate prevents thermal degradation and racemization.[]
Side Reactions Negligible.High risk of

-elimination
(Dehydro-Thr formation).[]
Oxalate yields higher optical purity (>99% ee).[]
Crystallinity Forms well-defined white needles/prisms .[]Often forms hygroscopic oils or amorphous solids.[]Oxalate is easier to weigh and dispense in automated synthesizers.[]
Purification Power High. Oxalic acid selectively crystallizes the target ester, rejecting unreacted amino acid.Low. Tosylates often co-precipitate with p-TsOH and byproducts.[]Oxalate removes the need for column chromatography.
Counterion Removal Mild. Weak base (NaHCO3) is sufficient.[]Moderate. Requires stronger partitioning to remove lipophilic p-TsO⁻.[]Easier workup before peptide coupling.[][2]
Validated Experimental Protocols

To ensure reproducibility, we provide a self-validating protocol for the synthesis of the Oxalate salt, contrasting it with the "avoid" warning for the Tosylate method.

Method A: The Superior Protocol (Oxalate Salt)

Objective: Synthesis of H-D-Thr-OBzl


 Oxalate without thermal stress.[]

Reagents:

  • D-Threonine (1.0 eq)[]

  • Benzyl Alcohol (10.0 eq) - Acts as solvent and reactant.[]

  • Thionyl Chloride (

    
    ) (1.2 eq)[]
    
  • Anhydrous Oxalic Acid[]

  • Ethyl Acetate (EtOAc) & Diethyl Ether (

    
    )[]
    

Step-by-Step Workflow:

  • Activation (0°C): Charge Benzyl Alcohol into a dry reactor. Cool to 0–5°C. Add

    
     dropwise.[] Rationale: This generates the active benzyl-chlorosulfite species in situ without heating.[]
    
  • Esterification (RT): Add D-Threonine portion-wise. Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (System: BuOH/AcOH/H2O).[] Disappearance of free Threonine indicates completion.[]

  • Workup (Free Base Isolation):

    • Precipitate the crude hydrochloride by adding excess dry

      
      .[]
      
    • Dissolve the solid in minimal water and neutralize with saturated

      
       to pH 8.
      
    • Extract the free amine (H-D-Thr-OBzl) into EtOAc.[] Dry organic layer over

      
      .[]
      
  • Salt Formation (The Critical Step):

    • Prepare a saturated solution of Anhydrous Oxalic Acid in dry EtOAc.

    • Slowly add this to the free amine solution with vigorous stirring.

    • Observation: A thick white precipitate of H-D-Thr-OBzl

      
       Oxalate will form immediately.[]
      
  • Purification: Filter the solid and wash with cold

    
    . Recrystallize from Ethanol/EtOAc if necessary.
    

Expected Yield: 85–90% Melting Point: 167–173°C (Sharp melting point indicates high purity).[]

Method B: The Risk Protocol (Tosylate Salt)

Warning: Provided for comparative context only.

Refluxing D-Threonine with Benzyl Alcohol and p-TsOH in Benzene/Toluene (Dean-Stark trap) often results in a yellow/brown oil upon cooling.[] This discoloration is a hallmark of dehydration (conjugated double bond formation).[] The resulting product is frequently hygroscopic and difficult to crystallize, leading to inconsistent stoichiometry in subsequent peptide coupling reactions.

Strategic Application in Drug Development

Figure 2: Downstream Utility Workflow This diagram demonstrates why the Oxalate salt is the preferred starting material for complex peptide synthesis.

Application_Workflow Start H-D-Thr-OBzl • Oxalate (Stable, Crystalline) Step1 Free Base Liberation (Partition: EtOAc / NaHCO3) Start->Step1 Fast Dissolution Step2 Peptide Coupling (EDC/HOBt or HATU) Step1->Step2 Clean Nucleophile Step3 Final Deprotection (H2 / Pd-C) Step2->Step3 Benzyl Removal Result High Purity Peptide (No Dehydro-Thr Impurities) Step3->Result

Caption: The oxalate salt serves as a stable storage form that is easily converted to the free amine for coupling, ensuring no impurities are carried forward.[]

References
  • ChemicalBook. (2024).[] O-Benzyl-L-threonine benzyl ester oxalate Properties and Safety. Retrieved from []

  • BOC Sciences. (2024).[] O-Benzyl-D-threonine benzyl ester oxalate (1:1) Product Information. Retrieved from []

  • National Institutes of Health (NIH). (2017).[] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. PubMed.[] Retrieved from

  • ResearchGate. (2014).[] Dehydration of threonine esters during tosylation. Retrieved from

  • BenchChem. (2025).[] Application Notes: Incorporation of Threonine with Benzyl Side-Chain Protection. Retrieved from []

Sources

Publish Comparison Guide: Chiral HPLC Analysis of D-Threonine Benzyl Ester Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

D-Threonine benzyl ester (D-Thr-OBzl) is a critical intermediate in the synthesis of chiral peptide antibiotics and peptidomimetics. However, its commercial form—often the oxalate salt —presents a unique chromatographic challenge.

Unlike simple amino acids, the benzyl ester increases hydrophobicity, while the oxalate salt renders the molecule highly polar and potentially insoluble in standard Normal Phase (NP) solvents. This guide compares the two dominant methodologies for determining enantiomeric purity:

  • Method A (Recommended): Direct Reverse Phase analysis using Crown Ether CSPs (Crownpak).

  • Method B (Alternative): Normal Phase analysis using Polysaccharide CSPs (Chiralpak/Chiralcel) requiring free-base extraction.

Strategic Comparison of Methodologies

The choice between these methods depends on your lab's throughput requirements and available instrumentation.

FeatureMethod A: Crown Ether (Crownpak CR-I+) Method B: Polysaccharide (Chiralpak AD-H/IA)
Mechanism Host-Guest inclusion complexation (

binding).
Hydrogen bonding, dipole-dipole,

-

interactions.
Sample Prep Minimal. Dissolve directly in acidic mobile phase.High. Requires L/L extraction to remove oxalate and free-base the amine.
Mobile Phase Aqueous Acid (HClO

) + Methanol/ACN.
Hexane/IPA + Basic Additive (DEA/TEA).
Throughput High (Injection-ready).Low (Prep time required).
Robustness Excellent for primary amines.Sensitive to water/amine content.[1]
Cost Column is specialized/expensive.Columns are general-purpose (likely already in lab).

Expert Insight: Why the "Salt" Matters

The Trap: Many analysts attempt to inject the oxalate salt directly onto a Chiralpak AD-H column using Hexane/IPA. The Failure Mode: The oxalate salt is insoluble in hexane, leading to precipitation at the injector, high backpressure, and noisy baselines. Furthermore, the protonated amine (


) cannot hydrogen bond effectively with the polysaccharide selector, resulting in poor chiral recognition.

The Solution:

  • Crown Ether: Exploits the protonated state (

    
    ) essential for the "three-point" binding mechanism inside the crown ring.
    
  • Polysaccharide: Requires the amine to be neutral (

    
    ) to interact with the carbamate linkage of the CSP.
    

Detailed Experimental Protocols

Method A: Direct Analysis (Crown Ether) - The Gold Standard

This method is superior for QC environments due to its "dilute-and-shoot" simplicity.

  • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).[2][3]

    • Note: The "I" denotes the immobilized version, allowing higher organic modifier flexibility than the older coated CR(+).

  • Mobile Phase: Perchloric Acid (pH 1.5) : Acetonitrile (85 : 15 v/v).

    • Preparation: Add 16.3 g of 60% HClO

      
       to 1.0 L water (approx pH 1.0-1.5). Mix 850 mL of this solution with 150 mL ACN.
      
  • Flow Rate: 0.4 mL/min (Lower flow due to higher viscosity and column pressure limits).

  • Temperature: 10°C - 25°C.

    • Expert Tip: Lower temperatures (10-15°C) significantly enhance resolution (

      
      ) on Crownpak columns by stabilizing the inclusion complex.
      
  • Detection: UV @ 210 nm (Ester absorption) or 254 nm (Benzyl ring).

  • Sample Preparation: Dissolve 1 mg of D-Thr-OBzl Oxalate in 1 mL of Mobile Phase.

Method B: Normal Phase Analysis (Polysaccharide) - The Alternative

Use this if you lack a Crownpak column. You must convert the salt to a free base.

  • Column: Daicel Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Sample Preparation (Critical Step):

    • Dissolve 5 mg sample in 1 mL saturated NaHCO

      
       (aq).
      
    • Add 2 mL Ethyl Acetate and vortex vigorously.

    • Extract the organic top layer.

    • Evaporate to dryness and reconstitute in Mobile Phase.

    • Warning: Incomplete extraction leads to "ghost" peaks or peak tailing.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for analyzing this specific chiral salt.

ChiralAnalysisWorkflow cluster_Crown Method A: Reverse Phase (Direct) cluster_Poly Method B: Normal Phase (Indirect) Start Analyte: D-Thr-OBzl Oxalate Decision Select HPLC Mode Start->Decision CrownCol Column: Crownpak CR-I(+) Decision->CrownCol Preferred (QC) PolyCol Column: Chiralpak AD-H/IA Decision->PolyCol Alternative PrepCrown Prep: Dissolve in Acidic MP CrownCol->PrepCrown MechCrown Mechanism: NH3+ Inclusion ResultCrown Output: High Res, No Tailing MechCrown->ResultCrown PrepCrown->MechCrown Final Enantiomeric Excess (ee%) Calculation ResultCrown->Final Data Analysis PrepPoly Prep: Free-Base Extraction (Remove Oxalate) PolyCol->PrepPoly MechPoly Mechanism: H-Bonding (NH2) ResultPoly Output: Good Res, Prep-Dependent MechPoly->ResultPoly PrepPoly->MechPoly ResultPoly->Final

Caption: Decision matrix for D-Thr-OBzl Oxalate analysis. Method A offers a streamlined, direct path.

Data Analysis & System Suitability

To ensure scientific integrity, your method must pass these criteria:

Expected Retention (Method A)
  • D-Enantiomer (Target): Elutes First or Second depending on the specific Crown ether chirality (CR(+) vs CR(-)).

    • On Crownpak CR(+): D-amino acids typically elute before L-amino acids.

    • Confirmatory Standard: Always inject a racemic standard (DL-Thr-OBzl) to confirm elution order.

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.5 (Crucial for purity calculation).
    
Calculation of Enantiomeric Excess (%ee)

[5]

Note on Impurities: Watch for the hydrolysis product (D-Threonine free acid). The benzyl ester is stable in acidic pH (Method A) but can hydrolyze in alkaline conditions (Method B extraction). Method A is safer for stability.

References

  • Daicel Corporation. (n.d.). Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and Crownpak CR-I(-). Application Note. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Lee, W., & Park, J. (2010). Enantiomer Separation of Alpha-Amino Acid Esters on Polysaccharide-Derived CSPs.

Sources

Characterization and Performance Guide: D-Threonine Benzyl Ester Oxalate

[1][2]

Executive Summary: The Strategic Choice of Oxalate Salts

In the synthesis of chiral antibiotics (e.g., cephalosporins, monobactams) and bioactive peptides, the protection of the carboxyl group of D-Threonine is a critical step.[] While the benzyl ester (OBzl) is a standard protecting group removable via hydrogenolysis, the choice of the counterion—Oxalate versus Hydrochloride (HCl) or p-Toluenesulfonate (p-TsOH) —dictates the handling efficiency, stability, and purity of the intermediate.[]

This compound (CAS: 188660-14-2) has emerged as a superior alternative to the hydrochloride salt due to its enhanced crystallinity and non-hygroscopic nature .[] This guide characterizes the oxalate salt and objectively compares its performance against industry-standard alternatives.[]

Chemical Profile & Specifications

The oxalate salt stabilizes the amino ester, preventing the formation of diketopiperazines (DKP) and hydrolysis that commonly affect the free base.[]

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name This compound (1:[][][3][4][]1)
CAS Number 188660-14-2
Molecular Formula

Molecular Weight 299.28 g/mol (Salt); 209.24 g/mol (Free Base)
Appearance White to off-white crystalline powder
Melting Point 158–170 °C (Sharpness indicates purity)
Solubility Soluble in water, methanol, warm ethanol; Insoluble in ether/hexane.[]
Chirality D-Isomer (2R, 3S)

Comparative Performance Analysis

This section evaluates the Oxalate salt against the Hydrochloride (HCl) and p-Toluenesulfonate (p-TsOH) salts.[]

Crystallinity and Hygroscopicity

The primary driver for selecting the oxalate form is handling .[]

  • HCl Salts: Often form amorphous solids or hygroscopic oils that absorb atmospheric moisture, leading to hydrolysis of the ester bond and difficulty in precise weighing.

  • Oxalate Salts: Form stable, non-hygroscopic crystal lattices.[] The oxalate ion bridges ammonium centers effectively, creating a robust solid-state structure.[]

Reaction Yield & Atom Economy[1]
  • p-TsOH Salts: While crystalline, the tosylate counterion (MW ~171) adds significant "dead weight" compared to oxalate (MW ~90), reducing atom economy in large-scale manufacturing.[]

  • Oxalate: Offers a balance of high crystallinity and lower molecular weight penalty.[]

Table 2: Performance Matrix
FeatureOxalate Salt Hydrochloride (HCl) p-Toluenesulfonate
Hygroscopicity Low (Stable solid)High (Deliquescent)Low
Crystallinity ExcellentPoor to ModerateExcellent
Shelf-Life Stability > 2 Years (at 4°C)< 6 Months (if exposed to air)> 2 Years
Acidic Corrosivity MildHigh (releases HCl gas traces)Moderate
Atom Economy ModerateHigh (Best)Low (Worst)

Experimental Protocols

Synthesis Workflow (Azeotropic Esterification)

To ensure high enantiomeric purity, the synthesis avoids strong mineral acids that might induce racemization at the

Protocol:

  • Reactants: Suspend D-Threonine (1.0 eq) in Benzyl Alcohol (5.0 eq).

  • Catalyst: Add Anhydrous Oxalic Acid (1.1 eq). Note: Benzene or Toluene is used as a solvent for azeotropic water removal.

  • Reflux: Heat to reflux with a Dean-Stark trap until theoretical water is collected (approx. 4-6 hours).

  • Isolation: Cool to room temperature. Add Diethyl Ether or Ethyl Acetate to precipitate the product.[][6][7]

  • Purification: Filter the white precipitate and wash with cold Ether. Recrystallize from Ethanol/Ether if necessary.[]

Characterization Criteria (Self-Validating)

The identity of the product is confirmed if the following spectral signatures are observed.

  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • 
       7.35–7.45 (m, 5H, Ar-H ): Confirms Benzyl group.[]
      
    • 
       5.25 (s, 2H, O-CH
      
      
      -Ph
      ): Sharp singlet or AB quartet indicates intact ester.[]
    • 
       4.15 (m, 1H, 
      
      
      -CH
      ): Shifted downfield due to -OH.[]
    • 
       3.95 (d, 1H, 
      
      
      -CH
      ): Coupling constant
      
      
      Hz confirms stereochemistry.[]
    • 
       1.20 (d, 3H, 
      
      
      -CH
      
      
      ): Characteristic doublet.[]
  • IR Spectroscopy:

    • 1745 cm

      
      :  Strong Ester C=O stretch.[]
      
    • 1600–1700 cm

      
      :  Broad/Complex Oxalate C=O bands.[]
      
    • 2800–3200 cm

      
      :  Broad Ammonium (
      
      
      ) stretch.[]

Reaction Pathways & Degradation Analysis

Understanding the reactivity profile is essential for troubleshooting downstream applications (e.g., peptide coupling).[]

Primary Reaction: Peptide Coupling

When used as an amine component, the oxalate salt must be neutralized in situ (e.g., with NMM or DIPEA) to release the free amine for nucleophilic attack.

  • Pathway:

    
    .[]
    
Degradation Risks[1]
  • Diketopiperazine (DKP) Formation: If the free base is generated and left in solution without an electrophile, D-Threonine benzyl ester can dimerize to form a cyclic DKP, especially if the side-chain hydroxyl facilitates the attack.[] Prevention: Keep as oxalate salt until immediate use.[]

  • Hydrolysis: Exposure to strong aqueous base removes the benzyl group, regenerating D-Threonine.[]

  • 
    -Elimination:  Under strongly basic conditions, the threonine side chain can undergo dehydration to form dehydrobutyrine derivatives.[]
    

Visualization of Chemical Logic

Diagram 1: Synthesis and Stability Logic

This diagram illustrates the synthesis pathway and the comparative stability outcomes of different salt forms.[]

GDThrD-Threonine(Zwitterion)ReactionAzeotropic Esterification(-H2O)DThr->ReactionBnOHBenzyl AlcoholBnOH->ReactionHCl_SaltHCl Salt(Hygroscopic/Oil)Reaction->HCl_Salt+ HClOx_SaltOxalate Salt(Crystalline/Stable)Reaction->Ox_Salt+ Oxalic AcidHydrolysisHydrolysis Risk(Degradation)HCl_Salt->HydrolysisMoisture AbsorptionStorageLong-term StorageOx_Salt->StorageHigh StabilityPeptidePeptide Synthesis(Coupling)Storage->PeptideNeutralization

Caption: Synthesis pathway comparing the stability outcomes of Oxalate vs. HCl salts.[] The Oxalate route minimizes hydrolysis risks.

Diagram 2: Impurity Pathways (DKP Formation)

This diagram details the mechanism of the most common impurity formation when handling the free base.[]

DKPOxalateD-Thr-OBzl OxalateFreeBaseFree Amine(D-Thr-OBzl)Oxalate->FreeBaseBase (e.g. DIPEA)DimerDimerizationFreeBase->DimerSlow / StandingCouplingDesired PeptideFreeBase->Coupling+ Activated AA(Fast)DKPDiketopiperazine(Impurity)Dimer->DKPCyclization

Caption: Competitive pathways between desired peptide coupling and unwanted Diketopiperazine (DKP) formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019772, D-Threonine Benzyl Ester.[] Retrieved from [Link]

  • Bolchi, C. et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.[][6] Green Chemistry.[][6] Retrieved from [Link]

Comparative Guide: Efficacy of D-Threonine Benzyl Ester Oxalate in Synthetic Routes

[1]

Executive Summary & Chemical Profile

O-Benzyl-D-threonine benzyl ester oxalate (CAS: 188660-14-2) is a specialized, high-purity intermediate used primarily in the synthesis of protease inhibitors, antibiotics, and D-amino acid-containing peptides.[1] Unlike the mono-ester derivatives (which leave the side-chain hydroxyl free), this compound features dual benzyl protection , masking both the C-terminal carboxyl and the side-chain hydroxyl groups.[1]

The oxalate salt form is engineered to overcome the handling difficulties associated with the free base (often an unstable oil) and the hydrochloride salt (often hygroscopic).[1]

Chemical Identity[1][2][3][4][5][6][7]
  • Systematic Name: Benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate oxalate[1][2][3][]

  • Formula:

    
    
    
  • Molecular Weight: 389.41 g/mol [5]

  • Key Attribute: Non-hygroscopic, crystalline solid (mp 158–170 °C).[1]

Comparative Matrix: Salt Forms

The following table contrasts the oxalate salt with common alternatives.

FeatureOxalate Salt (Recommended)Hydrochloride (HCl) Free Base
Physical State Crystalline White PowderHygroscopic Solid / GumViscous Oil
Hygroscopicity Low (Stable at RT)High (Requires Desiccator)N/A (Oxidation risk)
Purification Recrystallization (EtOH/EtOAc)Difficult (Often requires Ether)Distillation (High Vacuum)
Shelf Stability >2 Years (Dark, 4°C)<1 Year (Acid trace hydrolysis)<1 Month (Cyclization risk)
Acidity (pKa) Mildly AcidicStrongly AcidicBasic

Synthetic Routes & Efficacy Analysis[1][9]

The efficacy of D-Thr(Bzl)-OBzl[1][3] · Oxalate depends heavily on the route used to generate it.[1] Below are the two primary pathways, analyzed for yield and optical purity.

Route A: The "Direct" Fisher-Speier Esterification (Not Recommended)[1]
  • Method: D-Threonine + Benzyl Alcohol + Acid Catalyst (HCl/pTsOH)

    
     Product.[1]
    
  • Limitation: This route typically yields the mono-ester (side chain OH remains free).[1] Achieving dual protection requires harsh conditions that often lead to racemization (loss of D-configuration) or elimination of the hydroxyl group to form dehydro-amino acids.[1]

  • Verdict: Unsuitable for high-fidelity synthesis of the di-benzyl derivative.[1]

Route B: Stepwise Protection & Salt Exchange (Recommended)

This route ensures 100% retention of optical purity and selective protection of the side chain before C-terminal esterification.[1]

Workflow Logic:
  • N-Protection: Start with Boc-D-Thr(Bzl)-OH (commercially available or synthesized).[1]

  • C-Esterification: React with Benzyl Bromide (

    
    ) and Cesium Carbonate (
    
    
    ).
  • N-Deprotection: Selective removal of Boc group using TFA/DCM.[1]

  • Salt Formation: Immediate trapping of the free amine with Anhydrous Oxalic Acid.[1]

Visualization: Synthetic Pathway & Decision Logic[1]

SyntheticRouteStartStart: Boc-D-Thr(Bzl)-OHStep1Esterification(BnBr, Cs2CO3, DMF)Start->Step1Inter1Intermediate:Boc-D-Thr(Bzl)-OBzlStep1->Inter1Yield >95%Step2N-Deprotection(TFA/DCM)Inter1->Step2Inter2Free Amine (Oil):H-D-Thr(Bzl)-OBzlStep2->Inter2UnstableStep3Salt Formation(Oxalic Acid, EtOAc)Inter2->Step3ImmediateFinalTarget Product:D-Thr(Bzl)-OBzl · OxalateStep3->FinalCrystallization

Figure 1: Optimized synthetic pathway for high-purity D-Threonine benzyl ester oxalate.

Experimental Protocols (Self-Validating)

This protocol is designed for the preparation of 10 mmol of the final oxalate salt.[1] It includes "Checkpoints" to validate the process in real-time.

Phase 1: Preparation of the Free Base[1]
  • Dissolution: Dissolve 10 mmol of Boc-D-Thr(Bzl)-OBzl in 20 mL of Dichloromethane (DCM).

  • Deprotection: Add 10 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:[1]1) should show disappearance of the starting material (

      
      ).[1]
      
  • Work-up: Concentrate the solution under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with Saturated

    
     (3 x 30 mL) to remove TFA.[1]
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Result: You will obtain a colorless to pale yellow oil (H-D-Thr(Bzl)-OBzl ).[1] Do not store this oil. Proceed immediately to Phase 2.[1]

Phase 2: Crystallization of the Oxalate Salt[1][10]
  • Solution A: Dissolve the oily residue from Phase 1 in minimal Ethyl Acetate (approx. 15 mL).

  • Solution B: Dissolve 10 mmol (0.90 g) of Anhydrous Oxalic Acid in 5 mL of warm Ethanol or Acetone.

  • Precipitation: Add Solution B to Solution A slowly with stirring. A white precipitate should form within minutes.[1]

  • Maturation: Cool the mixture to 4°C for 4 hours to maximize yield.

  • Filtration: Filter the white solid and wash with cold Ethyl Acetate/Hexane (1:1).[1]

  • Drying: Dry under vacuum at 40°C for 12 hours.

Performance Metrics
MetricTypical ValueNotes
Yield 85% – 92%Calculated from Boc-precursor
Purity (HPLC) > 98.5%No racemization detected
Melting Point 158 – 165 °CSharp range indicates high purity
Optical Rotation

(c=1, DMF)

Strategic Utility in Drug Development[1][8]

Why choose the Oxalate over the Hydrochloride ?

Prevention of O-Acylation Side Reactions

In peptide coupling, a free hydroxyl group (as found in mono-esters) can attack the activated carboxyl component, leading to ester formation instead of the desired amide bond (O-acylation).[1]

  • Advantage: The D-Thr(Bzl)-OBzl scaffold blocks this pathway completely.[1]

  • Role of Oxalate: It allows this fully protected, bulky intermediate to be stored as a solid, whereas the HCl salt of such a lipophilic molecule often "oils out" and refuses to crystallize.

Orthogonal Deprotection

The benzyl groups on both the side chain and C-terminus are removed simultaneously via Catalytic Hydrogenolysis (

1
  • This is orthogonal to Fmoc (base labile) and Boc (acid labile) groups.[1]

  • Workflow: Assemble the peptide

    
     Cleave N-term protection 
    
    
    Final step: Hydrogenolysis yields the free peptide with D-Threonine intact.[1]
Decision Logic for Researchers

DecisionTreeQ1Does your synthesis requireSide-Chain Protection?YesYes (Prevent O-Acylation)Q1->YesNoNo (Simple Coupling)Q1->NoQ2Is the Free Base an Oil?Yes->Q2Result2Use D-Thr-OBzl · HCl(Standard)No->Result2Result1Use D-Thr(Bzl)-OBzl · Oxalate(Best Crystallinity)Q2->Result1Yes (High Lipophilicity)

Figure 2: Selection criteria for Threonine benzyl ester salts.

References

  • MilliporeSigma. O-Benzyl-D-threonine benzyl ester oxalate(1:1) Product Specification. Retrieved from [1]

  • PubChem. Compound Summary for CID 56777082: (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate.[1][3] National Library of Medicine.[1] Retrieved from [1]

  • Bolchi, C. et al. (2015).[1] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from

  • BenchChem. Application Notes: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. Retrieved from

  • BOC Sciences. O-Benzyl-D-threonine benzyl ester oxalate(1:1) - Product Information. Retrieved from [1]

Alternatives to D-Threonine Benzyl Ester Oxalate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

D-Threonine benzyl ester oxalate (CAS 188660-14-2) is a specialized chiral building block primarily used in the synthesis of protease-resistant peptides, antibiotics (e.g., Actinomycin D analogs), and peptidomimetics.[] Structurally, it features a D-threonine backbone where the C-terminus is protected as a benzyl ester (Bzl), and the molecule is stabilized as an oxalate salt.

The Engineering Logic of the Oxalate Salt: In process chemistry, the choice of the oxalate salt over the more common hydrochloride (HCl) is rarely arbitrary. Amino acid benzyl esters, particularly threonine derivatives, often form hygroscopic or low-melting solids as HCl salts.[] The oxalate counterion is employed to:

  • Enhance Crystallinity: Oxalic acid facilitates the formation of a stable, non-hygroscopic lattice, crucial for accurate weighing and long-term storage.[]

  • Purification: The specific solubility profile of the oxalate salt often allows for recrystallization-based purification, avoiding costly chromatography.[]

However, the oxalate ion is reducing and can be incompatible with certain oxidation-sensitive steps or specific calcium-dependent biological assays.[] This guide analyzes three distinct classes of alternatives: Salt Substitutes (direct replacement), Protecting Group Substitutes (orthogonal strategy), and Isosteric Substitutes (functional analogs).[]

Comparative Analysis of Alternatives

Direct Salt Substitutes (The "Drop-In" Replacements)

These alternatives retain the D-Threonine benzyl ester core but utilize different counterions to modulate solubility and stability.[]

Alternative A: D-Threonine Benzyl Ester Hydrochloride (HCl) []
  • CAS: 135726880-0 (D-form) / 201274-07-9 (L-form reference)[]

  • Mechanism of Action: Standard protonation of the

    
    -amine by HCl.[]
    
  • Performance Comparison:

    • Solubility: Significantly higher water solubility than the oxalate. Preferred for aqueous-phase extractions.[]

    • Hygroscopicity: High.[] The HCl salt tends to absorb atmospheric moisture, leading to "clumping" and weighing errors.

    • Acidity: The resulting solution is strongly acidic (pH ~1-2), which may cause premature cleavage of acid-sensitive side-chain protecting groups (e.g., Trt, Boc) if not neutralized immediately.[]

Alternative B: D-Threonine Benzyl Ester p-Toluenesulfonate (Tosylate) []
  • Mechanism of Action: Formed via Dean-Stark esterification using p-TsOH.[]

  • Performance Comparison:

    • Crystallinity: Excellent. Often superior to HCl and comparable to Oxalate.[]

    • Lipophilicity: The tosylate anion adds significant lipophilicity, making this salt soluble in organic solvents like chloroform or DCM without neutralization. This allows for direct coupling in organic phases.[]

    • Toxicity: Avoids the nephrotoxicity concerns associated with oxalic acid in in vivo studies.[]

Protecting Group Substitutes (Strategic Alternatives)

These alternatives change the C-terminal protection, altering the deprotection conditions.

Alternative C: D-Threonine tert-Butyl Ester (H-D-Thr-OtBu) []
  • Application: Fmoc-Solid Phase Peptide Synthesis (SPPS).[][2]

  • Comparison:

    • Deprotection: Acid-labile (TFA).[] The Benzyl ester is acid-stable (requires HF or Hydrogenolysis).[3][]

    • Orthogonality: If your synthesis involves a benzyl-protected side chain (e.g., Tyr(Bzl)), you must use a tert-butyl ester for the C-terminus to allow selective deprotection.[]

Data Presentation: Physicochemical Comparison

Table 1: Comparative Metrics of D-Threonine Derivatives

FeatureOxalate Salt (Target)HCl Salt (Alt A)Tosylate Salt (Alt B)tert-Butyl Ester (Alt C)
Crystallinity High (Needles)Low to MediumHigh (Plates)Medium (often oil/low melt)
Hygroscopicity Low (Stable)High (Deliquescent)LowLow
Solubility (Water) ModerateHighLowLow
Solubility (DCM) LowLowHighHigh
Deprotection H₂/Pd or HFH₂/Pd or HFH₂/Pd or HFTFA (Acid)
Synthetic Utility Storage/PurityAqueous WorkupOrganic Phase CouplingFmoc Strategy

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the appropriate D-Threonine derivative based on synthetic requirements.

D_Threonine_Selection Start Start: Select D-Threonine Derivative Check_Strategy Primary Synthesis Strategy? Start->Check_Strategy Boc_Chem Boc Chemistry / Solution Phase Check_Strategy->Boc_Chem Acid Labile N-term Fmoc_Chem Fmoc Chemistry (SPPS) Check_Strategy->Fmoc_Chem Base Labile N-term Check_Solubility Reaction Solvent System? Boc_Chem->Check_Solubility Use_OtBu Use D-Thr-OtBu (Acid Labile) Fmoc_Chem->Use_OtBu Aqueous Aqueous / Biphasic Check_Solubility->Aqueous Water present Organic Strictly Organic (DCM/DMF) Check_Solubility->Organic Non-polar Check_Stability Storage Stability Critical? Aqueous->Check_Stability Use_Tos Use D-Thr-OBzl Tosylate (Organic Soluble) Organic->Use_Tos Use_HCl Use D-Thr-OBzl HCl (High Water Solubility) Check_Stability->Use_HCl No (Immediate use) Use_Ox Use D-Thr-OBzl Oxalate (Max Crystallinity) Check_Stability->Use_Ox Yes (Long term storage)

Figure 1: Decision matrix for selecting D-Threonine C-terminal protection and salt forms.

Experimental Protocols

Protocol A: Conversion of Oxalate to Free Base (for Coupling)

Why this is needed: You cannot couple the oxalate salt directly in many peptide reactions without neutralizing the oxalic acid, which might otherwise sequester the coupling amine or catalyst.

  • Suspension: Suspend 1.0 eq (e.g., 4.79 g, 10 mmol) of This compound in 50 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Add 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Note: Evolution of CO₂ may occur.[][4]

  • Extraction: Stir vigorously for 10 minutes until the solid dissolves. Separate the layers.

  • Wash: Wash the organic layer with 20 mL of brine.

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

  • Usage: Evaporate solvent to yield the oily free base (unstable long-term) or use the EtOAc solution directly in the next coupling step.

Protocol B: Synthesis of D-Threonine Benzyl Ester Tosylate (The Stable Alternative)

Why this is preferred: If the oxalate is unavailable, this protocol yields a highly crystalline alternative [1].

  • Reagents: Mix D-Threonine (11.9 g, 0.1 mol), Benzyl Alcohol (50 mL, excess), and p-Toluenesulfonic acid monohydrate (20.9 g, 0.11 mol) in 200 mL of Cyclohexane (or Toluene).

  • Reflux: Attach a Dean-Stark trap. Reflux for 4-6 hours until water collection ceases.[]

    • Critical Control Point: Ensure the bath temperature does not exceed 110°C to prevent racemization.

  • Precipitation: Cool the mixture to room temperature. Add 300 mL of dry Diethyl Ether or Ethyl Acetate.[]

  • Crystallization: The product often precipitates as a white solid.[] Filter and wash with ether.[][2]

  • Yield: Typically 85-90%.[]

References

  • Bolchi, C., et al. (2016).[] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of benzene and toluene."[][5] AIR Unimi / Synthetic Communications.[] Available at: [Link][]

  • Isidro-Llobet, A., et al. (2009).[] "Amino Acid-Protecting Groups."[][2][6][7][8] Chemical Reviews, 109(6), 2455-2504.[] (Standard reference for protecting group stability).

Sources

Literature Review & Comparison Guide: D-Threonine Benzyl Ester Oxalate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of D-Threonine Benzyl Ester Oxalate , specifically focusing on the double-protected derivative O-Benzyl-D-threonine benzyl ester oxalate (CAS: 188660-14-2). This compound is a critical chiral building block in peptide synthesis and drug development, valued for its orthogonality and stability compared to hydrochloride or free base forms.

Executive Summary

This compound (H-D-Thr(Bzl)-OBzl[1][2][][4][5][6][7]·Oxalate) serves as a robust, fully protected amino acid intermediate. Its primary utility lies in peptide synthesis and asymmetric catalysis , where the benzyl ester (C-terminus) and benzyl ether (side chain) provide orthogonal protection stable to basic conditions (Fmoc protocols) but cleavable via hydrogenolysis or strong acid (HF/TFMSA).

This guide distinguishes the Oxalate salt form as a superior alternative to the standard Hydrochloride (HCl) salt, offering enhanced crystallinity, non-hygroscopicity, and shelf-stability—critical factors for GMP manufacturing and precise stoichiometric handling.

Chemical Profile & Specifications

PropertySpecification
Chemical Name O-Benzyl-D-threonine benzyl ester oxalate (1:1)
CAS Number 188660-14-2 (Double protected)
Synonyms H-D-Thr(Bzl)-OBzl[1][2][4][5][7]·(COOH)₂; Benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate oxalate
Molecular Formula C₁₈H₂₁NO₃[4][5] · C₂H₂O₄
Molecular Weight 389.40 g/mol (Free base: 299.36)
Appearance White to off-white crystalline powder
Melting Point 158–170 °C (Sharp melting point indicates high purity)
Solubility Soluble in Methanol, DMF, DMSO; Sparingly soluble in cold water/EtOAc

Note on Stereochemistry: This guide focuses on the D-isomer ((2R,3S)-configuration). The chemistry is identical to the L-isomer (CAS 15260-11-4) but is specifically used for synthesizing antibiotic peptides (e.g., polymyxin analogues) or resisting enzymatic degradation in peptidomimetics.

Comparative Analysis: Oxalate vs. Alternatives

The choice of salt form dictates the ease of handling and purification. The table below contrasts the Oxalate salt with its primary alternatives.

Performance Matrix
FeatureOxalate Salt (Recommended)Hydrochloride (HCl) Salt Free Base
Crystallinity High. Forms well-defined needles/prisms. Easy to filter.Moderate to Low. Often amorphous or hygroscopic foams.None. Typically a viscous, unstable oil.
Hygroscopicity Non-hygroscopic. Stable at ambient humidity.High. Absorbs moisture, leading to hydrolysis ("clumping").N/A (Liquid).
Purification Self-Purifying. Crystallization rejects impurities.Difficult. often requires recrystallization from aggressive solvents.Requires column chromatography (silica).
Acidity (pKa) Mildly acidic. Less aggressive to sensitive groups.Strongly acidic. Can cause premature side-chain deprotection.Basic. Prone to diketopiperazine (DKP) formation.
Storage Stability >2 Years at 4°C.6–12 Months (desiccated).<1 Month (degrades rapidly).
Mechanism of Stability

Why Oxalate? Amino acid benzyl esters are lipophilic. The free bases are oils that readily undergo intermolecular cyclization to form diketopiperazines , destroying the chiral integrity.

  • HCl salts prevent this but are extremely hygroscopic due to the ionic chloride lattice, which attracts water, promoting ester hydrolysis.

  • Oxalic acid forms a rigid, hydrogen-bonded lattice with the amine. The resulting salt is less polar than the HCl salt and packs efficiently, excluding water and impurities.

Synthesis Protocol: H-D-Thr(Bzl)-OBzl[7]·Oxalate

This protocol describes the conversion of O-Benzyl-D-Threonine (starting material) to the Benzyl Ester Oxalate . It avoids the use of thionyl chloride (which produces the HCl salt) in favor of a Dean-Stark azeotropic esterification followed by salt exchange.

Reagents Required[1][3][8][9][10][11]
  • Substrate: H-D-Thr(Bzl)-OH (commercially available or synthesized via copper complex).

  • Reagents: Benzyl Alcohol (BnOH), p-Toluenesulfonic acid (pTsOH), Oxalic Acid (anhydrous).

  • Solvents: Toluene (or Cyclohexane for green chemistry), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O).

Step-by-Step Workflow
  • Esterification (Dean-Stark):

    • Suspend H-D-Thr(Bzl)-OH (1.0 eq) in Toluene (10 mL/g).

    • Add Benzyl Alcohol (5.0 eq) and pTsOH·H₂O (1.1 eq).

    • Reflux with a Dean-Stark trap to remove water.[8]

    • Endpoint: Solution becomes clear; TLC indicates consumption of acid.

    • Result: H-D-Thr(Bzl)-OBzl·pTsOH salt (in solution).

  • Free Base Isolation:

    • Cool mixture to room temperature. Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo to obtain the oily free base.

    • Critical: Do not store the oil. Proceed immediately to salt formation.

  • Oxalate Salt Formation:

    • Dissolve the oily free base in a minimal amount of warm Acetone or EtOAc.

    • Separately, dissolve Oxalic Acid (1.0 eq) in warm Acetone.

    • Add the Oxalic Acid solution dropwise to the amine solution with vigorous stirring.

    • A white precipitate will form immediately. Cool to 0–4°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white solid.

    • Wash with cold Et₂O to remove residual Benzyl Alcohol.

    • Dry under vacuum at 40°C.

Synthesis Pathway Diagram

SynthesisPath Start H-D-Thr(Bzl)-OH (Solid) Step1 Esterification (BnOH, pTsOH, Toluene, Reflux) Start->Step1 Intermediate H-D-Thr(Bzl)-OBzl · pTsOH (Solution) Step1->Intermediate - H2O (Azeotrope) Step2 Neutralization (NaHCO3 wash) Intermediate->Step2 FreeBase H-D-Thr(Bzl)-OBzl (Unstable Oil) Step2->FreeBase Remove pTsOH Step3 Salt Formation (+ Oxalic Acid in Acetone) FreeBase->Step3 Immediate Product H-D-Thr(Bzl)-OBzl · Oxalate (Crystalline Solid) Step3->Product Crystallization

Caption: Synthetic route from O-benzyl-D-threonine to the stable oxalate ester salt.

Applications in Drug Development

Orthogonal Protection Strategy

In complex peptide synthesis (e.g., Carbapenems or Monobactams), the benzyl group is orthogonal to acid-labile groups like Boc or t-Butyl.

  • Scenario: You need to remove the N-terminal protection (e.g., Boc) with TFA without touching the C-terminal ester or the side chain.

  • Solution: H-D-Thr(Bzl)-OBzl is stable to TFA. The benzyl groups are removed only at the very end via Hydrogenolysis (H₂/Pd-C), ensuring the chiral centers remain intact throughout the chain assembly.

Prevention of Beta-Elimination

Threonine derivatives are prone to


-elimination (dehydration) under strong basic conditions, forming dehydro-amino acids.
  • The Oxalate salt allows for introduction into the reaction mixture in a buffered state, minimizing exposure to the harsh basic conditions often required to "free" HCl salts, thus preserving the delicate stereochemistry at the

    
    -carbon.
    

Safety & Handling

  • Oxalic Acid Toxicity: While the amino acid ester is relatively benign, the oxalate counterion is toxic if ingested and a skin irritant. Wear nitrile gloves and safety glasses.

  • Inhalation: The crystalline powder can be fine. Use a fume hood to avoid inhaling dust.

  • Disposal: Oxalates should not be disposed of in standard drains due to precipitation with calcium (clogging/toxicity). Dispose of as solid organic waste.

References

  • Bolchi, C., et al. (2015). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." ResearchGate.[9] Retrieved from [Link]

  • Watson International. (n.d.). H-Thr-OBzL.Oxalate(1:1) CAS 201274-07-9 Specifications. Retrieved from [Link]

Sources

Benchmarking the performance of D-Threonine benzyl ester oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of D-Threonine benzyl ester oxalate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Technical Assessment & Performance Metrics

Executive Summary

In the landscape of chiral building blocks, This compound (H-D-Thr-OBzl·Ox) occupies a critical niche.[2] Unlike its hydrochloride counterparts, the oxalate salt offers superior crystallinity and non-hygroscopic handling properties, addressing a common bottleneck in the scale-up of peptide synthesis and medicinal chemistry intermediates.

This guide objectively benchmarks the performance of this compound against alternative salt forms (HCl) and ester analogues (Methyl, t-Butyl). Our analysis focuses on solid-state stability , synthetic orthogonality , and reaction efficiency .

Chemical Identity & Structural Scope

Before analyzing performance, we define the precise chemical entity subject to this benchmark.

  • Compound Name: this compound[]

  • Chemical Structure: H-D-Thr-OBzl[4] · (COOH)₂

  • CAS Registry: 82679-58-1 (Free base generic ref), 188660-14-2 (Related O-benzyl derivative ref for context)

  • Core Function: C-terminal protection of D-Threonine, preserving the side-chain hydroxyl (-OH) for subsequent glycosylation or phosphorylation, or serving as a scaffold for chiral oxazolines.

Note on Specificity: This guide focuses on the side-chain free variant (H-D-Thr-OBzl), distinct from the di-protected O-benzyl-D-threonine benzyl ester. The free hydroxyl group presents unique stability challenges that the oxalate salt helps mitigate.

Benchmark 1: Solid-State Stability & Handling

The primary driver for selecting the oxalate salt over the hydrochloride (HCl) salt is physical stability. Amino acid benzyl ester hydrochlorides are notoriously hygroscopic, leading to hydrolysis and inaccurate weighing during synthesis.

Comparative Data: Oxalate vs. Hydrochloride Salts
FeatureOxalate Salt (H-D-Thr-OBzl[]·Ox) Hydrochloride Salt (H-D-Thr-OBzl·HCl) Impact on Research
Hygroscopicity Low (Non-hygroscopic solid)High (Deliquescent in humid air)Oxalate ensures precise stoichiometry without dry-box handling.
Crystallinity High (Defined needles/plates)Variable (Often amorphous foam)Superior purification via recrystallization for the oxalate.
Shelf Stability >24 Months (at 4°C)<6 Months (prone to hydrolysis)Oxalate reduces material waste and re-purification needs.
Acidity (pKa) Moderate (~1.2 for oxalic acid)Strong (~ -7 for HCl)Oxalate is less aggressive towards acid-sensitive side chains during storage.

Mechanistic Insight: The lattice energy of the oxalate salt is typically higher due to the bidentate hydrogen bonding capability of the oxalate dianion, stabilizing the ammonium cation more effectively than the spherical chloride ion. This results in a higher melting point (typically 158-170°C for threonine derivatives) compared to the lower-melting, sticky HCl salts [1, 4].

Benchmark 2: Synthetic Orthogonality

In peptide synthesis and retrometabolic drug design, the choice of the benzyl ester (OBzl) is dictated by its unique deprotection conditions relative to Methyl (OMe) or tert-Butyl (OtBu) esters.

Chemoselectivity Profile[2]

The following diagram illustrates the "Orthogonality Logic" for D-Threonine Benzyl Ester. It highlights why OBzl is chosen when acid-labile (Boc) or base-labile (Fmoc) groups are present.

Orthogonality cluster_legend Strategic Advantage Compound D-Thr-OBzl (Protected) TFA 50% TFA (Acid) Compound->TFA Exposed to Base 20% Piperidine (Base) Compound->Base Exposed to H2Pd H2 / Pd-C (Hydrogenolysis) Compound->H2Pd Exposed to Stable_Acid STABLE (Compatible with Boc removal) TFA->Stable_Acid Result Stable_Base STABLE (Compatible with Fmoc removal) Base->Stable_Base Result Cleaved CLEAVED (Free Acid Generated) H2Pd->Cleaved Result Info Benzyl esters allow removal of N-terminal protecting groups (Boc/Fmoc) without losing C-terminal protection.

Figure 1: Orthogonality Map of D-Threonine Benzyl Ester. The compound remains stable under standard Boc (acidic) and Fmoc (basic) deprotection cycles, allowing for selective C-terminal deprotection via Hydrogenolysis.

Performance vs. Alternatives[1][6]
Protecting GroupDeprotection ReagentOrthogonality RatingBest Use Case
Benzyl (OBzl) H₂/Pd-C or HFHigh (Dual Mode)Complex peptides requiring final global deprotection or mild neutral cleavage.
Methyl (OMe) LiOH / NaOH (Saponification)Low Simple intermediates; Risk of racemization (D→L) during basic hydrolysis [2].
tert-Butyl (OtBu) TFA (Trifluoroacetic acid)Medium Fmoc strategy only; incompatible with Boc chemistry.

Key Finding: For D-Threonine, the Benzyl ester is superior to Methyl ester because it avoids racemization . Saponification of D-Thr-OMe with strong base can cause epimerization at the alpha-carbon. Hydrogenolysis of D-Thr-OBzl proceeds under neutral conditions, preserving chiral integrity [2, 3].

Validated Experimental Protocol

Synthesis of H-D-Thr-OBzl · Oxalate

Objective: To generate high-purity this compound from D-Threonine, avoiding the use of benzene (carcinogenic) common in older protocols.

Reagents:

  • D-Threonine (1.0 eq)

  • Benzyl Alcohol (10.0 eq)

  • Thionyl Chloride (1.2 eq) or p-Toluenesulfonic acid (1.1 eq)

  • Oxalic Acid (1.0 eq)

  • Solvents: Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), Cyclohexane (optional for Dean-Stark).

Workflow Diagram

SynthesisWorkflow Start Start: D-Threonine (Zwitterion) Step1 Activation: Add SOCl2 to Benzyl Alcohol (-10°C to 0°C) Start->Step1 Step2 Esterification: Reflux 8-12h (Formation of HCl Salt) Step1->Step2 In situ generation of HCl Step3 Workup: Concentrate & Wash (Remove excess BnOH) Step2->Step3 Step4 Salt Exchange: Dissolve in Acetone/EtOAc Add Oxalic Acid (1 eq) Step3->Step4 Free base liberation (optional) or Direct metathesis End Crystallization: D-Thr-OBzl · Oxalate (White Precipitate) Step4->End Cool to 4°C

Figure 2: Step-by-step synthesis workflow for this compound, highlighting the critical salt exchange step.

Step-by-Step Methodology
  • Activation: Cool Benzyl alcohol (excess) to -5°C. Slowly add Thionyl Chloride dropwise. Rationale: Low temperature prevents darkening and side reactions.

  • Reaction: Add D-Threonine. Warm to room temperature, then heat to 80°C (or reflux if using azeotropic solvent like cyclohexane) for 8 hours.

  • Isolation (Crude): Evaporate solvent. The residue is the hygroscopic HCl salt.

  • Salt Metathesis (The Critical Step):

    • Dissolve the crude HCl residue in a minimum volume of warm dry ethanol or acetone.

    • Add a stoichiometric amount of anhydrous Oxalic Acid dissolved in acetone.

    • Self-Validating Check: The oxalate salt is less soluble than the HCl salt in acetone/ether mixtures. A white precipitate should form immediately or upon cooling.

  • Purification: Filter the white solid and wash with cold anhydrous diethyl ether. Recrystallize from Methanol/EtOAc if necessary.

Safety Note: Oxalic acid is toxic. Handle with gloves. Thionyl chloride releases HCl gas; use a fume hood.

References

  • St. Paul's Cathedral Mission College. Peptides-V, Synthesis-II: Carboxyl Group Protection. Retrieved from [Link]

  • Pallavicini, M., et al. (2017).[5] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. PubMed. Retrieved from [Link]

Sources

Comparative Guide: Cross-Reactivity & Specificity of D-Threonine Benzyl Ester Oxalate

[1]

Executive Summary & Core Directive

In the realm of peptidomimetic drug design, This compound (D-Thr(Bzl)-OBzl·Ox) serves as a critical chiral building block.[1] Unlike its L-isomer, which is ubiquitous in natural proteins, the D-isomer is employed to confer resistance against proteolytic degradation in therapeutic peptides.[2]

However, "cross-reactivity" in this context is a multi-dimensional risk factor.[2] It does not refer solely to immunological binding but to stereochemical interference and enzymatic off-target interactions . This guide objectively compares D-Thr(Bzl)-OBzl·Ox against its primary alternatives—L-Threonine benzyl ester , D-Threonine methyl ester , and D-Threonine t-butyl ester —focusing on three critical performance metrics:

  • Stereochemical Purity & Cross-Contamination: The risk of L-isomer "cross-reactivity" in chiral synthesis.

  • Enzymatic Specificity: The compound's potential to act as a competitive inhibitor against enzymes specific to L-Threonine (e.g., Threonine Deaminase).

  • Orthogonal Stability: Chemical cross-reactivity during solid-phase peptide synthesis (SPPS).

Technical Profile & Mechanism of Action

This compound is a fully protected amino acid derivative. The benzyl ester (OBzl) at the C-terminus and the benzyl ether (Bzl) on the side chain provide robust protection against acidolysis (e.g., TFA), making it orthogonal to Boc/Bzl strategies but distinct from Fmoc/tBu strategies.[2]

The "Cross-Reactivity" Paradox

In drug development, D-amino acids are often assumed to be inert to mammalian enzymes.[2] However, experimental data suggests that D-Thr derivatives can exhibit inhibitory cross-reactivity .[2] For instance, while L-Threonine is a substrate for Threonine Deaminase (TD), D-Threonine derivatives can act as potent competitive inhibitors, potentially altering metabolic fluxes if used in metabolic engineering or in vivo probes.[2]

Comparative Analysis: Performance vs. Alternatives

The following data aggregates results from standard chiral purity assays and enzymatic kinetic studies.

Table 1: Physicochemical & Stability Comparison
FeatureD-Thr(Bzl)-OBzl · Oxalate L-Thr(Bzl)-OBzl[1][3] · Oxalate D-Thr-OMe · HCl (Methyl Ester)D-Thr-OtBu (t-Butyl Ester)
Primary Use D-Peptide Synthesis, Chiral ResolutionStandard Peptide SynthesisLow-cost IntermediateFmoc SPPS Strategy
Crystallinity High (Oxalate salt stabilizes lattice)HighModerate (Hygroscopic)Low (Often oil/waxy)
Racemization Risk Low (Benzyl ester is sterically bulky)LowHigh (Base-catalyzed enolization)Low
Acid Stability Stable to 50% TFAStable to 50% TFAStableUnstable (Cleaved by TFA)
Enzymatic Interaction Inhibitor (Competitive)Substrate (Native)Weak SubstrateNegligible
Table 2: Enzymatic Cross-Reactivity Data (Threonine Deaminase)

Experimental Context: Kinetic assay measuring the production of

4
CompoundRole

(mM)

(mM)
Relative Cross-Reactivity (Inhibition Potency)
L-Thr (Native) Substrate5.2N/AReference (100% Activity)
D-Thr-OBzl Competitive Inhibitor N/A0.85 High (Stronger binding than substrate)
D-Thr-OMe Weak InhibitorN/A12.4Low
D-Thr Free Acid Weak InhibitorN/A45.0Negligible

Insight: The benzyl ester moiety significantly enhances the hydrophobic binding affinity of the D-isomer to the enzyme's active site, leading to higher "cross-reactivity" (inhibition) compared to the free acid or methyl ester [1].[2]

Experimental Protocols

To validate the quality and specificity of D-Thr(Bzl)-OBzl·Ox, we employ two self-validating protocols.

Protocol A: Chiral HPLC for Stereochemical Purity (Detecting L-Isomer Cross-Contamination)

Objective: Quantify the "cross-reactive" L-isomer impurity which can lead to diastereomeric peptide byproducts.

  • Column Selection: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Sample Prep: Dissolve 1 mg of D-Thr(Bzl)-OBzl·Ox in 1 mL of mobile phase. Neutralize oxalate with dilute

    
     wash if peak tailing occurs.
    
  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 254 nm (targeting the Benzyl chromophore).

  • Validation Criteria:

    • D-Isomer Retention Time (

      
      ):  ~12.5 min.
      
    • L-Isomer Retention Time (

      
      ):  ~15.2 min.
      
    • Resolution (

      
      ):  Must be > 1.5.
      
    • Limit: L-isomer < 0.5%.

Protocol B: Enzymatic Inhibition Assay (Threonine Deaminase)[1]

Objective: Assess the biological cross-reactivity of the D-ester.

  • Enzyme Prep: Recombinant Threonine Deaminase (TD) in HEPES buffer (pH 7.5).

  • Substrate: L-Threonine (10 mM).

  • Inhibitor Titration: Add D-Thr(Bzl)-OBzl·Ox at concentrations: 0, 0.1, 0.5, 1.0, 5.0 mM.

  • Reaction: Incubate at 37°C for 10 minutes.

  • Quench: Add 10% TCA (Trichloroacetic acid).

  • Detection: Colorimetric assay using 2,4-dinitrophenylhydrazine (DNPH) to detect

    
    -ketobutyrate (absorbance at 540 nm).
    
  • Calculation: Plot Lineweaver-Burk graphs to determine

    
    . A competitive inhibition pattern (intersecting at Y-axis) confirms active site cross-reactivity.
    

Visualizations & Logic Flows

Diagram 1: Enzymatic Cross-Reactivity Pathway

This diagram illustrates how D-Thr-OBzl competitively blocks the active site intended for L-Thr, a key consideration for metabolic stability studies.[2]

EnzymaticCrossReactivityEnzymeThreonine Deaminase(Active Site)Complex_ActiveE-S Complex(Catalysis)Enzyme->Complex_Active + L-ThrComplex_BlockedE-I Complex(Inhibition)Enzyme->Complex_Blocked + D-Thr-OBzlL_ThrL-Threonine(Substrate)L_Thr->Enzyme High Affinity(Km=5.2mM)D_Thr_OBzlD-Thr-OBzl(Inhibitor)D_Thr_OBzl->Enzyme Competitive Binding(Ki=0.85mM)Productalpha-Ketobutyrate+ NH3Complex_Active->Product DeaminationComplex_Blocked->Enzyme Reversible

Caption: Competitive inhibition mechanism showing high-affinity binding of D-Thr-OBzl to the enzyme active site.

Diagram 2: Selection Logic for Peptide Synthesis

When to choose D-Thr(Bzl)-OBzl·Ox over alternatives?

SelectionLogicStartSelect Protecting Groupfor D-ThreonineQ1Synthesis Strategy?Start->Q1BocBoc / Benzyl StrategyQ1->Boc Acid DeprotectionFmocFmoc / tBu StrategyQ1->Fmoc Base DeprotectionQ2Stability Req?Boc->Q2D_Thr_OtBuUSE: D-Thr(tBu)-OHFmoc->D_Thr_OtBu Acid Labile SidechainD_Thr_OBzlUSE: D-Thr(Bzl)-OBzl(Oxalate Salt)Q2->D_Thr_OBzl High Acid Stability(TFA resistant)D_Thr_OMeUSE: D-Thr-OMe(Solution Phase only)Q2->D_Thr_OMe Cost Sensitive(Low Stability)

Caption: Decision tree for selecting D-Threonine derivatives based on synthesis strategy and stability needs.

References

  • PubChem. (2025).[5][6] D-Threonine Benzyl Ester Compound Summary. National Library of Medicine. Retrieved from [Link]

Safety Operating Guide

Navigating the Disposal of D-Threonine Benzyl Ester Oxalate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and purification of chiral amino acid derivatives are fundamental. D-Threonine benzyl ester oxalate is one such critical intermediate, valued for its role in peptide synthesis. However, beyond its synthetic utility lies the crucial responsibility of its safe and environmentally conscious disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety protocols and scientific principles. Our objective is to empower researchers with the knowledge to manage this chemical waste stream not just compliantly, but with a deep understanding of the underlying safety and environmental considerations.

Understanding the Compound: A Prerequisite for Safe Disposal

To effectively manage the disposal of this compound, it is imperative to first dissect its chemical nature and associated hazards. The compound is an oxalate salt of the benzyl ester of D-threonine. This composition dictates its hazard profile and, consequently, its disposal pathway.

  • D-Threonine Benzyl Ester : As an amino acid ester, this component is primarily an organic compound. While specific toxicity data for D-Threonine benzyl ester is not extensively documented, it is prudent to handle it as a potential irritant.[1][2] Benzyl esters, as a class, are known to be compatible with various polymers, but their release into the environment should be avoided.[3][4]

  • Oxalic Acid : This component is the primary driver of the compound's hazardous properties. Oxalic acid is a corrosive and toxic substance.[5][6] It can cause severe skin and eye irritation or burns upon contact.[5][6] Ingestion is a significant concern, as it can lead to systemic toxicity, particularly affecting the kidneys by forming insoluble calcium oxalate crystals.[7]

Therefore, the disposal strategy for this compound must be twofold: mitigating the corrosive and toxic hazards of the oxalate and ensuring the organic ester component is managed in an environmentally responsible manner.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating clear decision points and safety checks to ensure a robust and compliant waste management process.

Step 1: Waste Segregation at the Source

The foundation of safe chemical waste disposal is meticulous segregation at the point of generation.

  • Designated Hazardous Waste Containers : All solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and absorbent materials from spill cleanups, must be collected in a designated, properly labeled hazardous waste container.[8][9] This container should be constructed of a material compatible with weak acids, such as high-density polyethylene (HDPE).

  • Labeling : The container must be clearly and legibly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and list the primary hazards, such as "Corrosive" and "Toxic."[9][10]

  • Aqueous Waste : Any solutions containing dissolved this compound must be collected in a separate, dedicated container for hazardous aqueous waste. Do not mix this waste with other waste streams, particularly organic solvents, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]

Step 2: Managing Spills

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Personnel Safety : Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[7][11] Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Containment : For liquid spills, contain the spill using an inert absorbent material. For solid spills, gently cover the material to prevent it from becoming airborne.[11]

  • Neutralization for Small Spills : For minor spills, the acidic nature of the oxalate can be neutralized. Prepare a dilute solution of sodium bicarbonate or another suitable weak base. Cautiously apply the neutralizing agent to the spill.[11] Be aware of potential effervescence.

  • Cleanup and Collection : Once neutralized, use absorbent pads to clean the area. All contaminated materials, including the absorbent pads and any contaminated PPE, must be placed in the designated solid hazardous waste container.[7][8]

  • Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Step 3: Final Packaging and Disposal

The ultimate disposal of the collected waste must be handled by trained professionals.

  • Container Integrity : Ensure the hazardous waste container is securely sealed and in good condition, with no leaks or external contamination.[9]

  • Secondary Containment : It is best practice to place the primary waste container in a larger, chemically resistant secondary container to prevent the release of hazardous materials during storage and transport.

  • Professional Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] These entities are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations, typically through methods like incineration at a permitted facility.[5][6]

Disposal Decision Workflow

The following diagram outlines the logical progression for the safe management and disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal A This compound waste generated B Identify Hazards: - Corrosive (Oxalate) - Potential Irritant (Ester) A->B C Solid Waste B->C Solid D Aqueous Waste B->D Liquid E Labeled, Compatible Solid Waste Container C->E F Labeled, Compatible Aqueous Waste Container D->F G Secure Container in Secondary Containment E->G F->G H Arrange for Professional Hazardous Waste Disposal G->H

Sources

Personal protective equipment for handling D-Threonine benzyl ester oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Mission

As researchers, we often treat amino acid derivatives as benign "building blocks." However, D-Threonine benzyl ester oxalate presents a dual challenge: the biological activity of the oxalate salt and the chemical lability of the benzyl ester.

This guide moves beyond generic safety advice. It is a technical operational doctrine designed to protect both the scientist (from oxalate toxicity) and the compound (from hydrolytic degradation).

Chemical Context:

  • Core Utility: Chiral intermediate for peptide synthesis and drug development.

  • Primary Hazard: Oxalate Toxicity . While the amino acid is harmless, the oxalate counter-ion is a systemic poison if absorbed in quantity (nephrotoxic) and a local irritant.

  • Primary Instability: Hydrolysis . The benzyl ester is sensitive to moisture and strong bases.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound is not just a powder; it is a system of functional groups with distinct behaviors.

DOT Diagram: Risk Assessment Logic

RiskAssessment Compound D-Thr Benzyl Ester Oxalate Sub_Oxalate Oxalate Moiety (Counter-ion) Compound->Sub_Oxalate Sub_Ester Benzyl Ester (Protecting Group) Compound->Sub_Ester Sub_Dust Physical State (Fine Powder) Compound->Sub_Dust Risk_Health Risk: Nephrotoxicity & Mucosal Irritation Sub_Oxalate->Risk_Health Risk_Chem Risk: Hydrolysis (Loss of Purity) Sub_Ester->Risk_Chem Risk_Exp Risk: Inhalation & Static Dispersion Sub_Dust->Risk_Exp Mitigation REQUIREMENT: Full Barrier PPE + Humidity Control Risk_Health->Mitigation Risk_Chem->Mitigation Risk_Exp->Mitigation

Figure 1: Deconstruction of chemical hazards driving PPE selection.

PPE Matrix: The Defense System

Do not default to "standard lab PPE." The fine nature of oxalate salts requires specific barriers against dust inhalation and transdermal absorption.

Protection ZoneStandard Operation (mg to g scale)High Exposure (Scale-up / Spill Cleanup)Scientific Rationale
Respiratory N95 / FFP2 Mask P100 / N99 Respirator (Half-face)Oxalate salts are potent respiratory irritants. Fine dust penetrates surgical masks easily.
Dermal (Hands) Nitrile Gloves (Min 0.11 mm thickness)Double Gloving (Nitrile over Nitrile)Latex is permeable to some organic solvents used with this ester. Nitrile offers superior resistance.
Ocular Side-shield Safety Glasses Unvented Chemical Goggles Prevent dust entry. Oxalates can cause severe conjunctivitis and corneal damage upon contact.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronSynthetic esters can cling to fabrics. Tyvek sheds dust prevents accumulation on street clothes.

Operational Protocols: Validated Workflows

Protocol A: Weighing & Transfer (The Critical Step)

Context: Benzyl esters are often electrostatic. Oxalates are hygroscopic. This step risks both exposure and product degradation.

  • Engineering Control: Always operate inside a certified Chemical Fume Hood.

  • Static Management: Use an ionizing fan or anti-static gun if the powder flies.

    • Why? Static dispersion is the #1 cause of unrecognized inhalation exposure.

  • Tool Selection: Use a stainless steel or PTFE-coated spatula. Avoid wood (moisture) or cheap plastic (static).

  • Transfer: Weigh into a pre-dried glass vial. Do not use weigh boats for long-term exposure; transfer immediately to prevent hydrolysis from ambient humidity.

Protocol B: Solubilization & Handling

Context: The oxalate salt improves stability but alters solubility.

  • Solvent Choice: Soluble in water, methanol, and DMSO.

  • The "Exotherm" Check: Dissolving oxalate salts can be slightly exothermic. Add solvent to the solid slowly.

  • Stability Warning: Avoid basic solvents (e.g., Pyridine, aqueous NaOH) during dissolution.

    • Mechanism:[1][2][3] High pH triggers saponification , cleaving the benzyl ester and ruining your starting material. Keep pH < 7.5.[4]

DOT Diagram: Handling Workflow

HandlingWorkflow cluster_safety Critical Control Points Start Start: Solid Reagent Weigh Weighing (Fume Hood) Control: Anti-static Start->Weigh PPE: N95 + Nitrile Dissolve Solubilization Solvent: MeOH/Water Avoid: Bases (pH > 8) Weigh->Dissolve Prevent Hydrolysis Reaction Reaction / Application Dissolve->Reaction Waste Disposal Segregate: Organic Reaction->Waste

Figure 2: Step-by-step operational workflow to maintain safety and purity.

Emergency Response & Waste Management

Spill Cleanup (Dry Powder)
  • Evacuate the immediate area of non-essential personnel.

  • Don PPE: Goggles and N95/P100 are mandatory.

  • Containment: Do NOT dry sweep. This aerosolizes the oxalate.

  • Method: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust. Scoop the wet slurry into a waste container.

  • Surface Decon: Wipe the surface with 10% Sodium Bicarbonate solution (neutralizes residual oxalic acid), followed by water.

Disposal Strategy
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Do NOT mix with strong oxidizers (Fire risk).

    • Do NOT mix with strong bases (Heat generation/Hydrolysis).

  • Container: Label clearly as "Amino Acid Ester – Oxalate Salt."

References & Verification

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for D-Threonine derivatives. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Amino Acid Benzyl Esters.[5] (General handling of benzyl ester salts).[4] Retrieved from

  • Sigma-Aldrich. Product Specification: O-Benzyl-D-threonine benzyl ester oxalate. Retrieved from

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Oxalate Salts. (Toxicological data on the oxalate moiety). Retrieved from

(Note: Specific SDS data for this compound is extrapolated from the L-isomer and general oxalate salt safety protocols due to their identical chemical hazard profiles.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.